5-Bromo-2-butoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-butoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBGKILXZPPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364481 | |
| Record name | 5-bromo-2-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515148-88-6 | |
| Record name | 5-bromo-2-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzaldehyde, a halogenated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol grounded in the Williamson ether synthesis, detailed spectroscopic analysis, and its emerging applications in the field of drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a butoxy group, and an aldehyde functional group on the benzene ring imparts a unique combination of reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.
The definitive identifier for this compound is its CAS Number: 515148-88-6 .[1][2]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 515148-88-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound via Williamson Ether Synthesis
The most established and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sɴ2 mechanism, where the phenoxide ion of 5-bromo-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a butyl halide.[3]
The causality behind this choice of synthesis lies in its reliability, high yield, and the ready availability of the starting materials. The deprotonation of the phenol is a critical step, as it significantly enhances the nucleophilicity of the oxygen atom, facilitating the displacement of the halide leaving group.[3]
Reaction Scheme
Caption: General scheme of the Williamson ether synthesis for this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
1-bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the hydroxyl group, forming the phenoxide in situ.
-
Reagent Addition: Add 1-bromobutane to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. The expected spectral data are based on the analysis of its precursors and structurally similar compounds.[4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons (doublets and a doublet of doublets, ~7.0-7.8 ppm), and the butoxy group protons, including a triplet for the terminal methyl group (~1.0 ppm).
¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon at around 190 ppm, along with signals for the aromatic carbons and the carbons of the butoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Other significant peaks will include those for the C-O-C stretch of the ether and the C-H stretches of the aromatic ring and the alkyl chain.[4][6]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern is expected to involve the loss of the butoxy group and other characteristic cleavages.[5][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | Aldehyde proton (~9.9 ppm), Aromatic protons (~7.0-7.8 ppm), Butoxy protons (~1.0-4.1 ppm) |
| ¹³C NMR | Aldehyde carbonyl (~190 ppm), Aromatic carbons (~115-160 ppm), Butoxy carbons (~14-69 ppm) |
| IR (cm⁻¹) | ~1680-1700 (C=O, aldehyde), ~1250 (C-O, ether), ~2950 (C-H, alkyl), ~3050 (C-H, aromatic) |
| MS (m/z) | Molecular ion peak and [M+2]⁺ peak, fragmentation corresponding to loss of butoxy group |
Applications in Drug Development and Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of pharmaceutical compounds.[10] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.
While specific applications of this exact molecule are emerging, its structural motifs are present in compounds with known biological activity. For instance, related bromo-hydroxybenzaldehyde derivatives are utilized as intermediates in the synthesis of inhibitors for targets such as phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are implicated in inflammatory diseases and cancer, respectively.
The presence of the butoxy group can enhance the lipophilicity of potential drug candidates, which may improve their pharmacokinetic properties, such as membrane permeability and bioavailability. The bromine atom provides a site for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex and diverse molecular architectures.
Potential Signaling Pathway Interactions
The exploration of structurally related benzaldehyde derivatives as enzyme inhibitors suggests that this compound could serve as a precursor for molecules targeting various signaling pathways. For example, its derivatives could potentially be designed to interact with enzymes involved in cell proliferation, inflammation, or neurodegenerative diseases.
Caption: Logical workflow from this compound to a potential biological target.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via the Williamson ether synthesis, coupled with its unique structural features, makes it an attractive building block for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a college chemistry department website.
- BenchChem. (2025). Synthesis and Applications of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Detailed Protocol for Researchers.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- BLD Pharm. (n.d.). 515148-88-6|this compound.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- NIST. (n.d.). 5-Bromo-2-ethoxybenzaldehyde.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams.
- Guidechem. (n.d.). 4-n-butoxybenzaldehyde 5736-88-9.
- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.
- ChemWhat. (n.d.). This compound CAS#: 515148-88-6.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 7. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 5-Bromo-2-butoxybenzaldehyde for Advanced Research Applications
Abstract: 5-Bromo-2-butoxybenzaldehyde is a key bifunctional organic compound, integrating an aldehyde group and a brominated aromatic ring tethered to a butoxy ether. This unique structural combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and known applications. The content herein is designed to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required for the effective utilization of this versatile reagent.
Core Physicochemical & Structural Properties
This compound is a substituted aromatic aldehyde whose utility is defined by its precise molecular characteristics. The presence of the bromine atom and the aldehyde functional group provides two reactive sites for orthogonal chemical modifications, while the butoxy group enhances solubility in organic solvents.
The exact molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. Its molecular formula is C₁₁H₁₃BrO₂.[1][2][3] The calculated molecular weight is 257.12 g/mol .[4]
A summary of its essential properties is provided below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 257.1237 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |
| CAS Number | 515148-88-6 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95-97% | [1][3] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)Br)C=O | [4] |
| InChI Key | DRYBGKILXZPPQT-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.[5][6] This pathway offers high yields and excellent regioselectivity. The process begins with a commercially available precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), which is then alkylated.[7][8][9]
Causality of Experimental Choices:
-
Precursor: 5-bromo-2-hydroxybenzaldehyde is chosen due to the acidic nature of its phenolic proton, which is readily deprotonated by a mild base.[7][9]
-
Base: Potassium carbonate (K₂CO₃) is an ideal base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without causing side reactions with the aldehyde.
-
Alkylating Agent: 1-Bromobutane is a standard choice for introducing the n-butoxy group via an Sₙ2 reaction.[6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediate (phenoxide) and facilitate the nucleophilic attack.
-
Purification: Column chromatography is employed to separate the final product from unreacted starting materials and byproducts, ensuring high purity.
Detailed Experimental Protocol: Synthesis of this compound
-
Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (13.8 g, 99.5 mmol, 2.0 equiv.) and N,N-dimethylformamide (DMF, 100 mL).
-
Alkylation: Add 1-bromobutane (6.4 mL, 59.7 mmol, 1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%) to afford this compound as a solid.
Workflow Diagram: Synthesis & Purification
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications, especially in drug discovery where impurities can have significant biological consequences.
Self-Validating System: The combination of Mass Spectrometry, NMR, and IR spectroscopy provides a self-validating system. MS confirms the molecular weight and elemental composition (via isotopic pattern), NMR confirms the specific proton and carbon environment and connectivity, and IR confirms the presence of key functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint. Expected signals include the aldehyde proton (singlet, ~10.3 ppm), aromatic protons (doublets and doublet of doublets in the ~7.2-7.5 ppm region), and the butoxy chain protons (triplets and multiplets from ~0.9 to 4.0 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the aldehyde carbonyl (~188 ppm), the aromatic carbons (some shifted by bromine and oxygen), and the aliphatic carbons of the butoxy group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a distinctive pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1685 cm⁻¹ corresponding to the aldehyde C=O stretch, and C-O-C stretching frequencies for the ether linkage.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ≈ 10.3 (s, 1H, CHO), 7.5 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ≈ 188.7 (CHO), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 68.0 (OCH₂), 31.2, 19.2, 13.8 (Aliphatic-C) ppm. |
| MS (EI) | m/z ≈ 256/258 ([M]⁺/[M+2]⁺, ~1:1 ratio), confirming C₁₁H₁₃BrO₂. |
| IR (ATR) | ν ≈ 1685 (C=O stretch), 1570 (C=C stretch), 1250 (C-O stretch) cm⁻¹. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from similar structures.[10]
Diagram: Analytical Validation Workflow
Caption: Workflow for the analytical validation of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block for synthesizing more complex molecules, particularly those with therapeutic potential. Its utility stems from the ability to perform selective chemistry at its two primary functional handles:
-
The Aldehyde Group: Readily participates in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of nitrogen-containing moieties and the extension of carbon chains.
-
The Bromo Group: Acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
This dual functionality is particularly relevant in the "Beyond Rule of 5" (bRo5) chemical space, where larger, more complex molecules are often required to modulate challenging biological targets like protein-protein interactions.[11] The butoxy group can contribute to favorable pharmacokinetic properties by increasing lipophilicity.
While specific drug candidates derived directly from this compound are not widely documented in top-tier literature, its structural motifs are common. For example, substituted bromo-hydroxybenzaldehydes are precursors to compounds with anticancer and antibacterial properties.[8][12] The synthesis of Schiff's bases from related structures has been shown to produce compounds with remarkable antibacterial activity.[8] Furthermore, the bromo-alkoxy-phenyl moiety is a key feature in various biologically active natural products and synthetic compounds.[10]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant.[13] Standard laboratory safety protocols should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
-
ChemWhat. (n.d.). This compound CAS#: 515148-88-6. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-isobutoxybenzaldehyde. Retrieved from [Link]
-
SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Mass spectrum (electron ionization) of Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]
-
American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. guidechem.com [guidechem.com]
Section 1: Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The structure of this guide is dictated by the scientific narrative of the compound itself, ensuring a logical and intuitive flow of information for the practicing scientist.
This compound is a disubstituted benzaldehyde derivative. The presence of three key functional groups—the aldehyde, the butoxy ether, and the aryl bromide—makes it a versatile building block in organic synthesis.[1] The electron-donating butoxy group activates the aromatic ring, while the bromine atom and the aldehyde provide orthogonal reactive handles for constructing complex molecular architectures.[2]
Its core identifiers and physical properties are summarized below. It is important to note that while some specific physical constants like melting and boiling points are not widely reported in the literature, data from close structural analogs provide a reliable estimation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 515148-88-6 | [3][4] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3][5] |
| Molecular Weight | 257.12 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][5] |
| Synonyms | 5-Bromo-2-n-butoxybenzaldehyde | [3][4] |
| Boiling Point (Analog) | ~281-285 °C (for 2- and 4-butoxybenzaldehyde) |[6][7] |
Section 2: Synthesis and Purification
The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be reliably designed based on fundamental principles of electrophilic aromatic substitution. The precursor, 2-butoxybenzaldehyde, possesses a strongly activating alkoxy group, which directs electrophiles to the ortho and para positions. As the ortho position is sterically hindered by the butoxy group, bromination is highly favored at the para position (C5).
Expertise & Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like liquid bromine (Br₂), NBS is a solid that is safer to handle and provides a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions. Acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the polarization of the N-Br bond in NBS, enhancing its electrophilicity.
Proposed Synthetic Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) and a standard purification method to ensure the final product's identity and purity.
Step 1: Reaction Setup
-
To a solution of 2-butoxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
The addition is done in portions to control the reaction exotherm.
-
Stir the resulting mixture vigorously at room temperature.
Step 2: Reaction Monitoring
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
Step 3: Work-up
-
Once the reaction is complete, pour the mixture into a beaker of ice-water. This quenches the reaction and precipitates the crude product.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize acetic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.[3]
Experimental Workflow Diagram
Caption: Key reaction pathways for this compound.
Section 5: Safety and Handling
Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard assessment can be made from SDS documentation for closely related compounds like 5-bromo-2-methoxybenzaldehyde and other halogenated benzaldehydes. [8][9]
-
Hazard Identification: Based on analogs, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation. [9][10]* Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [8] * Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields or goggles, and a lab coat. [11] * Avoid breathing dust/fumes. Wash hands thoroughly after handling. * Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][11] * Keep away from incompatible materials such as strong oxidizing agents. [8] Disclaimer: This information is based on analogous structures. Always consult the specific SDS provided by the supplier before handling this chemical.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites—the aldehyde and the aryl bromide—allow for a diverse range of chemical transformations in a controlled and predictable manner. Understanding its physicochemical properties, synthetic route, spectral characteristics, and reactivity profile enables scientists to effectively incorporate this building block into the design and synthesis of novel, high-value compounds.
References
-
ChemWhat. This compound CAS#: 515148-88-6. [Link]
-
CP Lab Safety. This compound, 97% Purity, C11H13BrO2, 10 grams. [Link]
-
NIH National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
AMERICAN ELEMENTS. 5-Bromo-2-isopropoxybenzaldehyde. [Link]
-
NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
-
NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. [Link]
-
NIST. 5-Bromo-2-ethoxybenzaldehyde. [Link]
-
PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
-
PubChem. 5-Bromo-2-isobutoxybenzaldehyde. [Link]
-
Autechre. The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromosalicylaldehyde. [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ChemSynthesis. 2-butoxybenzaldehyde. [Link]
-
ChemSynthesis. 4-Butoxybenzaldehyde. [Link]
-
PubChem. 2-Butoxybenzaldehyde. [Link]
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. calpaclab.com [calpaclab.com]
- 6. guidechem.com [guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butoxybenzaldehyde
Abstract
This technical guide provides a comprehensive, in-depth exploration of a primary synthesis pathway for 5-Bromo-2-butoxybenzaldehyde, a key aromatic aldehyde intermediate in the development of various pharmaceutical and specialty chemical compounds. The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to introduce the butoxy group, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality. This document offers a detailed narrative on the causality behind the experimental choices, step-by-step protocols, and a thorough examination of the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized through diagrammatic representations to provide a holistic understanding for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its trifunctional nature, comprising a reactive aldehyde, a bromo-substituent amenable to cross-coupling reactions, and a butoxy chain, makes it a versatile building block for the construction of more complex molecular architectures. The strategic disconnection of this target molecule logically suggests a two-step synthetic sequence: the formation of the ether linkage and the subsequent introduction of the formyl group.
This guide will focus on a robust and scalable pathway that leverages two classical and well-understood organic transformations:
-
Williamson Ether Synthesis: To form the butoxy ether from a suitable bromophenol precursor.
-
Vilsmeier-Haack Reaction: To achieve regioselective formylation of the resulting electron-rich aromatic ether.
This approach is favored for its reliability, use of readily available starting materials, and generally good yields.
Causality of Experimental Design
The choice of the two-step pathway is underpinned by a careful consideration of directing group effects in electrophilic aromatic substitution. The starting material, 4-bromophenol, possesses two directing groups: the hydroxyl group and the bromine atom. The hydroxyl group is a strongly activating, ortho-, para-directing group, while bromine is a deactivating, ortho-, para-directing group. Direct formylation of 4-bromophenol would likely lead to a mixture of products with formylation occurring ortho to the hydroxyl group.
To achieve the desired regioselectivity, the hydroxyl group is first converted to a butoxy ether. The butoxy group, being an even stronger activating and ortho-, para-directing group than hydroxyl, will sterically and electronically direct the incoming electrophile (the Vilsmeier reagent) to the position ortho to it, which is also meta to the bromo group. This strategic manipulation of directing groups is central to the success of this synthesis.
Detailed Synthesis Pathway
The synthesis of this compound is efficiently executed in two sequential steps, as illustrated below.
Step 1: Synthesis of 1-Bromo-4-butoxybenzene via Williamson Ether Synthesis
The initial step involves the nucleophilic substitution of a halide on an alkyl chain by a phenoxide ion, a classic Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 1-Bromo-4-butoxybenzene.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-bromo-4-butoxybenzene by vacuum distillation or column chromatography on silica gel.
Underlying Mechanism and Rationale:
The Williamson ether synthesis proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming the ether linkage. DMF is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The second step is the formylation of the electron-rich aromatic ring of 1-bromo-4-butoxybenzene using the Vilsmeier reagent.
Reaction Scheme:
Caption: Vilsmeier-Haack Formylation to Yield the Final Product.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent, an iminium salt.[1][2][3]
-
Addition of Substrate: To this pre-formed reagent, add 1-bromo-4-butoxybenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to afford the final product.[4]
Underlying Mechanism and Rationale:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][5] The Vilsmeier reagent, a chloroiminium cation, is a weak electrophile that reacts with electron-rich aromatic compounds.[3][5] The butoxy group of 1-bromo-4-butoxybenzene is a strong activating group that directs the electrophilic attack to the ortho position. The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during the aqueous workup furnishes the final aldehyde product.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂[6] |
| Molecular Weight | 257.12 g/mol [6] |
| CAS Number | 515148-88-6[6][7] |
| Appearance | Solid[6] |
| Purity | Typically >95% after purification[6] |
Concluding Remarks
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategic implementation of the Williamson ether synthesis followed by the Vilsmeier-Haack reaction allows for a high degree of regiocontrol, a critical aspect of this synthesis. The provided protocols are robust and can be adapted for various scales of production. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications, offering a blend of practical methodology and a deep understanding of the underlying chemical principles.
References
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: 4-Butoxybenzaldehyde Synthesis.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde.
- Benchchem. Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ChemSynthesis. 4-Butoxybenzaldehyde - 5736-88-9, C11H14O2, density, melting point, boiling point, structural formula, synthesis.
- BLD Pharm. 515148-88-6|this compound|BLD Pharm.
- National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- CymitQuimica. This compound.
- SciELO. Synthesis and Molecular Modeling Study of two Bromo-Dimethoxybenzaldehydes.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
5-Bromo-2-butoxybenzaldehyde spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-butoxybenzaldehyde
This guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 515148-88-6), a key intermediate in organic synthesis.[1] For researchers, medicinal chemists, and drug development professionals, accurate structural elucidation is paramount. This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.
This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1][2] The structure features a benzaldehyde core substituted with a bromine atom at the 5-position and a butoxy group at the 2-position. This specific arrangement of functional groups—an aldehyde, an ether, and an aryl bromide—gives rise to a distinct spectroscopic fingerprint that can be definitively identified using a combination of analytical techniques.
The following sections will deconstruct the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the expected spectral features.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, we predict distinct signals for the aldehyde, aromatic, and aliphatic protons in the ¹H NMR spectrum, and for each unique carbon atom in the ¹³C NMR spectrum.
Predicted ¹H NMR Data
The electron-withdrawing nature of the aldehyde and bromine substituents, combined with the electron-donating effect of the butoxy group, creates a well-resolved spectrum. The analysis of analogous compounds, such as 4-butoxybenzaldehyde and other substituted benzaldehydes, provides a strong basis for these predictions.[4][5]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, causing it to appear far downfield.[4] |
| ~7.9 | Doublet (d) | 1H | H-6 (ortho to -CHO) | Deshielded by the adjacent aldehyde group. Appears as a doublet due to coupling with H-4. |
| ~7.6 | Doublet of Doublets (dd) | 1H | H-4 (meta to -CHO, -OBu) | Influenced by both the bromine atom and the aldehyde group. Coupled to both H-3 and H-6. |
| ~6.9 | Doublet (d) | 1H | H-3 (ortho to -OBu) | Shielded by the electron-donating butoxy group, causing an upfield shift. Coupled to H-4. |
| ~4.1 | Triplet (t) | 2H | -OCH₂- | Protons on the carbon adjacent to the ether oxygen are deshielded. Coupled to the adjacent CH₂ group. |
| ~1.8 | Sextet or Multiplet (m) | 2H | -OCH₂CH₂- | Standard aliphatic region. Coupled to the two adjacent CH₂ groups. |
| ~1.5 | Sextet or Multiplet (m) | 2H | -CH₂CH₃ | Standard aliphatic region. Coupled to the adjacent CH₂ and CH₃ groups. |
| ~1.0 | Triplet (t) | 3H | -CH₃ | Terminal methyl group, typically appearing around 1.0 ppm. Coupled to the adjacent CH₂ group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.[5][6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~189 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield.[6] |
| ~160 | C-2 (C-OBu) | Aromatic carbon attached to the electronegative oxygen, shifted downfield. |
| ~138 | C-6 | Aromatic CH carbon ortho to the aldehyde group. |
| ~136 | C-4 | Aromatic CH carbon meta to the aldehyde group. |
| ~126 | C-1 (C-CHO) | Quaternary aromatic carbon attached to the aldehyde. |
| ~118 | C-5 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" can influence the shift. |
| ~114 | C-3 | Aromatic CH carbon ortho to the butoxy group, shifted upfield due to its electron-donating effect. |
| ~69 | -OCH₂- | Aliphatic carbon attached to the ether oxygen. |
| ~31 | -OCH₂CH₂- | Butoxy chain carbon. |
| ~19 | -CH₂CH₃ | Butoxy chain carbon. |
| ~14 | -CH₃ | Terminal methyl carbon. |
Experimental Protocol: NMR Spectroscopy
This protocol provides a standardized method for acquiring high-quality NMR data.[3]
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard 30° or 45° pulse angle with an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence to ensure a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Figure 2: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 2960-2850 | C-H (Aliphatic) Stretch | Medium-Strong | Corresponds to the C-H bonds in the butoxy group.[8] |
| 2820 & 2720 | C-H (Aldehyde) Stretch | Medium | A characteristic pair of bands (Fermi doublet) for the aldehyde C-H bond.[9] |
| ~1685 | C=O (Carbonyl) Stretch | Strong | A strong, sharp absorption typical for an aromatic aldehyde. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| 1600-1450 | C=C (Aromatic) Stretch | Medium-Variable | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O-C (Asymmetric) Stretch | Strong | Characteristic of the aryl-alkyl ether linkage.[8] |
| ~1020 | C-O-C (Symmetric) Stretch | Medium | Characteristic of the aryl-alkyl ether linkage. |
| Below 850 | C-Br Stretch / C-H Bending | Medium-Strong | Vibrations associated with the carbon-bromine bond and out-of-plane C-H bending of the substituted aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.[10]
Predicted Mass Spectrum Data
For this compound, electron ionization (EI) is expected to produce a distinct molecular ion and several characteristic fragments.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[10] We expect to see intense peaks at m/z 256 (for C₁₁H₁₃⁷⁹BrO₂) and m/z 258 (for C₁₁H₁₃⁸¹BrO₂) with nearly equal intensity.
-
Key Fragmentation: The primary fragmentation pathway is likely initiated by cleavage of the C-C bonds adjacent to the ether oxygen (alpha-cleavage), a common pathway for ethers. Loss of a propyl radical (•C₃H₇) followed by loss of ethene is a probable route.
Figure 3: Predicted key fragmentation of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing this compound, providing both separation and mass analysis.[10]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Conditions:
-
Gas Chromatograph: Use a system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Use Helium at a constant flow rate.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern, paying close attention to the bromine isotopic signature.
-
Conclusion
The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and MS. The predicted spectroscopic data, based on fundamental principles and comparison with analogous structures, provides a robust framework for its identification and characterization. The aldehyde proton singlet near δ 10.4 ppm in ¹H NMR, the strong carbonyl stretch around 1685 cm⁻¹ in the IR spectrum, and the characteristic 1:1 molecular ion doublet at m/z 256/258 in the mass spectrum serve as definitive markers for this compound. The detailed protocols provided in this guide offer a reliable methodology for researchers to obtain high-fidelity data for this and other related synthetic intermediates.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- Ali, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- Indian Academy of Sciences.
- National Institutes of Health (NIH). (2020).
- The Royal Society of Chemistry. (2016).
- ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)....
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- NIST.
- NIST. Benzaldehyde, 5-bromo-2-hydroxy- Infrared Spectrum.
- BLD Pharm. 515148-88-6|this compound.
- CP Lab Safety. This compound, 97% Purity, C11H13BrO2, 10 grams.
- BenchChem. (2025). 4-Butoxybenzaldehyde: A Comprehensive Technical Guide.
- ResearchGate. Figure 5. (colour online) Solution proton decoupled 13C NMR spectra of....
- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
physical properties of 5-Bromo-2-butoxybenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No: 515148-88-6). As a functionalized aromatic aldehyde, this compound serves as a valuable building block in organic synthesis. This document is structured to deliver not just raw data, but also the scientific context and experimental methodologies essential for its practical application in a research and development setting. We will delve into its core properties, predictive spectroscopic signatures, validated experimental protocols for analysis, and best practices for safe handling and storage.
Core Physicochemical Properties
This compound is a halogenated aromatic ether.[1] Its structure, featuring an aldehyde, a butoxy group, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physical characteristics. These features make it a versatile intermediate for introducing complex functionalities in the synthesis of larger molecules.[2][3]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 515148-88-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3][4] |
| Molecular Weight | 257.12 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. |
| Density | Data not available in searched literature. | |
Solubility Profile: While quantitative solubility data is not readily available, the molecular structure provides strong indicators of its expected behavior. The butoxy group and aromatic ring lend significant nonpolar character, suggesting good solubility in common organic solvents such as dichloromethane (DCM), diethyl ether, ethyl acetate, and acetone.[5] Its polarity is increased by the aldehyde group, but it is expected to have low solubility in water.
Spectroscopic Characterization: A Predictive Analysis
For any novel or specialized chemical, robust spectroscopic analysis is the cornerstone of identity confirmation. While a dedicated public spectral database for this compound is not available, we can accurately predict its spectral features based on the well-understood behavior of its constituent functional groups and data from analogous compounds.[6][7]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted spectra in a standard solvent like CDCl₃ are as follows:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 6.8-7.8 ppm). Due to the ortho- and para- relationships, they will likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their coupling to each other.
-
Butoxy Protons (-OCH₂CH₂CH₂CH₃):
-
A triplet around δ 4.0-4.2 ppm (2H), corresponding to the -OCH₂- group, coupled to the adjacent methylene.
-
A multiplet around δ 1.8-1.9 ppm (2H) for the -OCH₂CH₂ - group.
-
A multiplet around δ 1.5-1.6 ppm (2H) for the -CH₂CH₂ CH₃ group.
-
A triplet around δ 0.9-1.0 ppm (3H) for the terminal methyl (-CH₃) group.[7]
-
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal is expected in the highly deshielded region of δ 189-192 ppm.[7]
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the oxygen (-C-O) will be significantly downfield (δ ~160 ppm), while the carbon attached to the bromine (-C-Br) will be shifted upfield relative to the others. The remaining four aromatic carbons will appear between δ 110-140 ppm.
-
Butoxy Carbons: Four signals corresponding to the butyl chain carbons are expected between δ 13-70 ppm.
-
2.2 Infrared (IR) Spectroscopy IR spectroscopy is essential for identifying key functional groups. The expected vibrational bands are:
-
~2960-2850 cm⁻¹: Strong C-H stretching from the alkyl butoxy chain.
-
~1685-1700 cm⁻¹: A very strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde.[5]
-
~1570-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: A strong C-O-C stretching band from the aryl ether linkage.
2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion Peak ([M]⁺): The most critical diagnostic feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the unmistakable isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8] The expected m/z values would be ~256 and ~258.
-
Key Fragmentation Pathways: Under electron ionization (EI), fragmentation is likely to occur via cleavage of the butoxy group (loss of C₄H₈, a butene molecule) or alpha-cleavage at the ether linkage, leading to characteristic fragment ions that can be used to piece together the structure.
Experimental Protocols for Analysis
To ensure data integrity and reproducibility, standardized protocols are essential. The following methodologies provide a self-validating framework for the characterization of this compound.
3.1 Protocol: Sample Preparation for Spectroscopic Analysis This protocol outlines the preparation steps applicable for NMR, IR, and MS techniques.
-
Ensure Purity: Before analysis, verify the purity of the compound. If necessary, purification via column chromatography or recrystallization should be performed.
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection:
-
For NMR: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
For GC-MS: Prepare a dilute solution (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[8]
-
-
Documentation: Meticulously record the sample identification, mass, solvent, and concentration for all analyses.
3.2 Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) This workflow is designed to confirm both the purity and molecular weight of the compound.
Experimental Workflow for GC-MS Analysis
Caption: A typical experimental workflow for GC-MS analysis.
Methodology:
-
System Configuration: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial scouting runs to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the total ion chromatogram (TIC) to assess purity.
-
Extract the mass spectrum from this peak.
-
Confirm the presence of the [M]⁺ and [M+2]⁺ ion cluster at m/z ~256/258 and analyze the fragmentation pattern against predicted pathways.
-
Handling, Storage, and Safety
Adherence to rigorous safety protocols is paramount when working with any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety guidelines for structurally similar brominated aromatic aldehydes provide a reliable framework.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10] All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation.[11]
-
Handling: Avoid contact with skin and eyes.[9] Do not ingest. After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][11] For long-term stability and to prevent the slow oxidation of the aldehyde group to a carboxylic acid, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can induce vigorous or undesired reactions.[9][11]
Applications in Synthetic Chemistry
This compound is a valuable intermediate in organic synthesis. The aldehyde functional group is a versatile handle for transformations such as Wittig reactions, aldol condensations, reductive aminations, and oxidations to form a carboxylic acid. The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds. This dual functionality makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science.[13][14]
References
-
PubChem. "5-Bromo-2-isobutoxybenzaldehyde". National Center for Biotechnology Information. Accessed January 9, 2026. [Link]
-
NIH. "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design". National Institutes of Health. Accessed January 9, 2026. [Link]
-
Cheméo. "5-Bromo-2-ethoxybenzaldehyde.pdf". Cheméo. Accessed January 9, 2026. [Link]
-
ChemWhat. "this compound CAS#: 515148-88-6". ChemWhat. Accessed January 9, 2026. [Link]
-
NIST. "Benzaldehyde, 5-bromo-2-hydroxy-". NIST WebBook. Accessed January 9, 2026. [Link]
-
SciELO. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes". SciELO. Accessed January 9, 2026. [Link]
-
NIST. "Benzaldehyde, 5-bromo-2-hydroxy- Mass spectrum (electron ionization)". NIST WebBook. Accessed January 9, 2026. [Link]
-
NIST. "5-Bromo-2-ethoxybenzaldehyde". NIST WebBook. Accessed January 9, 2026. [Link]
-
PubChem. "5-Bromo-2-methoxybenzaldehyde". National Center for Biotechnology Information. Accessed January 9, 2026. [Link]
-
CP Lab Safety. "this compound, 97% Purity, C11H13BrO2, 10 grams". CP Lab Safety. Accessed January 9, 2026. [Link]
-
Loba Chemie. "2-BROMO-5-HYDROXYBENZALDEHYDE MSDS". Loba Chemie. Accessed January 9, 2026. [Link]
- Patsnap. "Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde".
-
Organic Syntheses. "2-Amino-5-bromobenzaldehyde". Organic Syntheses. Accessed January 9, 2026. [Link]
-
ChemSynthesis. "2-butoxybenzaldehyde". ChemSynthesis. Accessed January 9, 2026. [Link]
-
ATB. "5-Bromosalicylaldehyde". Automated Topology Builder. Accessed January 9, 2026. [Link]
-
AMERICAN ELEMENTS. "5-Bromo-2-isopropoxybenzaldehyde". AMERICAN ELEMENTS. Accessed January 9, 2026. [Link]
-
ChemSynthesis. "4-Butoxybenzaldehyde". ChemSynthesis. Accessed January 9, 2026. [Link]
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scielo.br [scielo.br]
- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-butoxybenzaldehyde
Introduction
5-Bromo-2-butoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and a butoxy group on the benzaldehyde scaffold, makes it a precursor for a diverse range of more complex molecules, particularly in the fields of pharmaceutical and materials science research. The butoxy group imparts lipophilic characteristics, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.
Understanding the solubility of this compound is of paramount importance for its practical application. In drug discovery, solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[1][2] For process chemists, accurate solubility data is essential for reaction optimization, solvent selection, crystallization, and purification processes. This guide provides a comprehensive overview of the known physicochemical properties of this compound and, in the absence of extensive published solubility data, presents a robust experimental framework for its systematic determination in various organic solvents.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is crucial for predicting its behavior. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 5-Bromo-2-n-butoxybenzaldehyde | [3][4] |
| CAS Number | 515148-88-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3][4][5] |
| Molecular Weight | 257.12 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound—containing a polar aldehyde group, a lipophilic butoxy chain, and a polarizable bromine atom on an aromatic ring—suggests a nuanced solubility profile.
-
Polar Solvents: The aldehyde group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Therefore, some solubility can be expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and limited solubility in polar protic solvents (e.g., ethanol, methanol).
-
Nonpolar Solvents: The butoxy group and the benzene ring contribute to the molecule's nonpolar character, suggesting good solubility in nonpolar solvents like toluene and hexane.
The interplay of these structural features dictates the overall solubility, which must be confirmed through empirical measurement.
Experimental Determination of Solubility
Given the absence of published quantitative data, this section provides a detailed, field-proven methodology for determining the equilibrium solubility of this compound. The isothermal equilibrium method is the gold standard, as it measures the true thermodynamic solubility of a compound at a given temperature.[5][7][8]
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of solubility.
Caption: A step-by-step workflow for the experimental determination of solubility.
Detailed Experimental Protocol
This protocol is based on the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath (± 0.1°C)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).[9][10][11]
2. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
3. Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[8] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points (e.g., 24, 48, 72 hours) until it remains constant.[7]
-
After agitation, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
4. Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
5. Data Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Analytical Methodologies
The choice between HPLC and GC for concentration analysis depends on the compound's properties and laboratory capabilities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying aromatic compounds like benzaldehyde derivatives.[11] A reverse-phase C18 column is often suitable.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another excellent technique, particularly given the volatility of many benzaldehyde derivatives.[9][10]
A validated analytical method with established linearity, precision, and accuracy is crucial for obtaining reliable solubility data.
Factors Influencing Solubility
The solubility of this compound will vary based on the properties of the solvent. The following diagram illustrates the expected relationship between the solute's structure and solvent characteristics.
Caption: Expected solubility based on solute-solvent interactions.
A selection of common laboratory solvents and their properties are provided in the table below to guide solvent selection for solubility studies.
| Solvent | Polarity | Type | Dominant Intermolecular Forces | Expected Solubility |
| Hexane | Nonpolar | Aprotic | van der Waals | High |
| Toluene | Nonpolar | Aprotic | van der Waals, π-π stacking | High |
| Dichloromethane | Polar | Aprotic | Dipole-dipole | Very High |
| Ethyl Acetate | Polar | Aprotic | Dipole-dipole | Good |
| Acetone | Polar | Aprotic | Dipole-dipole | Good |
| Ethanol | Polar | Protic | Hydrogen bonding, dipole-dipole | Moderate |
| Methanol | Polar | Protic | Hydrogen bonding, dipole-dipole | Moderate |
| Water | Very Polar | Protic | Hydrogen bonding | Very Low |
Conclusion
References
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
-
How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, February 12). YouTube. Retrieved January 9, 2026, from [Link]
-
This compound CAS#: 515148-88-6. (n.d.). ChemWhat. Retrieved January 9, 2026, from [Link]
-
Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. (2011). Journal of the Mexican Chemical Society. Retrieved January 9, 2026, from [Link]
-
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. (1994). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 9, 2026, from [Link]
-
Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. (2011). Analytical Sciences. Retrieved January 9, 2026, from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2016). RSC Advances. Retrieved January 9, 2026, from [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. Retrieved January 9, 2026, from [Link]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. (2012). Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). Molecules. Retrieved January 9, 2026, from [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved January 9, 2026, from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved January 9, 2026, from [Link]
-
Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). ACS Omega. Retrieved January 9, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved January 9, 2026, from [Link]
-
Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). Molecules. Retrieved January 9, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butoxybenzaldehyde: Strategies, Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-butoxybenzaldehyde is a key substituted benzaldehyde derivative, serving as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and condensations, the bromo group for cross-coupling reactions, and the butoxy ether as a stable, lipophilic directing group. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this molecule, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation. We will dissect two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic explanations, and a comparative analysis to inform rational synthesis design.
Retrosynthetic Analysis: Identifying Key Starting Materials
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to two distinct and commercially viable starting materials.
-
Disconnection A (C-C bond): Cleavage of the C-C bond between the aromatic ring and the aldehyde's carbonyl carbon (the formyl group) suggests an intermediate like 1-bromo-4-butoxybenzene . This intermediate can then be formylated to yield the target product. This route builds complexity on a simpler, pre-functionalized aromatic core.
-
Disconnection B (C-Br bond): Cleavage of the C-Br bond points to 2-butoxybenzaldehyde as the direct precursor. This approach involves the late-stage functionalization of a pre-existing benzaldehyde through electrophilic aromatic substitution.
This analysis establishes the two core starting materials for our investigation: 4-Bromophenol (as a precursor to 1-bromo-4-butoxybenzene) and 2-Butoxybenzaldehyde .
Synthetic Route 1: Two-Step Synthesis from 4-Bromophenol
This strategy is arguably the most common, involving the initial formation of the ether linkage followed by the introduction of the aldehyde. It offers excellent control over regioselectivity.
Strategic Overview
The synthesis proceeds in two distinct steps:
-
Williamson Ether Synthesis: Alkylation of 4-bromophenol with a butyl halide to form the intermediate, 1-bromo-4-butoxybenzene.
-
Ortho-Formylation: Regioselective introduction of a formyl group ortho to the strongly activating butoxy group.
Step 1: Synthesis of 1-Bromo-4-butoxybenzene via Williamson Ether Synthesis
Causality and Mechanism: The Williamson ether synthesis is a classic SN2 reaction.[1] 4-Bromophenol, a weak acid, is first deprotonated by a mild base (e.g., potassium carbonate) to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the primary alkyl halide (1-bromobutane), displacing the bromide leaving group to form the ether.[1][2][3] The reaction's success hinges on using a primary alkyl halide to avoid competing E2 elimination reactions.[1]
Experimental Protocol:
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~3 mL per mmol of phenol) under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1-bromobutane (n-BuBr, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude 1-bromo-4-butoxybenzene is often of sufficient purity for the next step, or can be purified by vacuum distillation.
Step 2: Formylation of 1-Bromo-4-butoxybenzene
The butoxy group is a powerful ortho, para-directing group due to resonance donation from the oxygen lone pairs. Since the para position is blocked by the bromine atom, formylation occurs selectively at one of the ortho positions. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[4][5][6][7]
Causality and Mechanism (Vilsmeier-Haack): The reaction begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[7][8] The electron-rich aromatic ring of 1-bromo-4-butoxybenzene attacks this electrophile. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to reveal the aldehyde.[4][5]
Experimental Protocol (Vilsmeier-Haack):
-
In a flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of 1-bromo-4-butoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by pouring it onto crushed ice.
-
Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is basic (pH > 8), which facilitates the hydrolysis of the iminium intermediate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.[9]
Synthetic Route 2: One-Step Synthesis from 2-Butoxybenzaldehyde
This approach is more convergent, starting with a molecule that already contains the butoxy and aldehyde functionalities. The key challenge is controlling the regioselectivity of the bromination.
Strategic Overview
The synthesis involves a single step:
-
Electrophilic Aromatic Substitution: Direct bromination of 2-butoxybenzaldehyde.
Protocol and Mechanistic Rationale
Causality and Mechanism: This reaction is a classic example of directing group effects in electrophilic aromatic substitution. The butoxy group is a strongly activating, ortho, para-director. The aldehyde group is a moderately deactivating, meta-director. The powerful activating effect of the butoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The position ortho to the butoxy group (C6) is sterically hindered by the adjacent butoxy chain. The position para to the butoxy group (C5) is therefore the most electronically activated and sterically accessible site for bromination.[10] N-Bromosuccinimide (NBS) is often used as a convenient and safer source of electrophilic bromine compared to liquid Br₂.[10][11]
Experimental Protocol:
-
Dissolve 2-butoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a flask protected from light.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature. A catalytic amount of a proton source like acetic acid can sometimes accelerate the reaction.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography to afford pure this compound.[11]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, cost, scale, and desired purity profile.
| Feature | Route 1 (from 4-Bromophenol) | Route 2 (from 2-Butoxybenzaldehyde) |
| Number of Steps | Two | One |
| Starting Materials | 4-Bromophenol, 1-Bromobutane | 2-Butoxybenzaldehyde, NBS |
| Regioselectivity | Excellent; formylation is highly directed by the blocking group. | Excellent; directed by the powerful activating butoxy group.[10] |
| Atom Economy | Lower due to the two-step nature. | Higher, more convergent. |
| Potential Impurities | Unreacted 1-bromo-4-butoxybenzene, other formylation isomers (minor). | Di-brominated products, other bromination isomers (minor). |
| Process Control | Requires control over two distinct reaction types. | Simpler process control, but requires careful stoichiometry of the brominating agent. |
Conclusion
The synthesis of this compound can be reliably achieved from two primary starting materials: 4-bromophenol and 2-butoxybenzaldehyde. The two-step route from 4-bromophenol offers robust regiochemical control through a blocking strategy, making it a highly reliable, albeit longer, process. The one-step route from 2-butoxybenzaldehyde is more efficient and atom-economical, relying on the predictable directing effects of the substituent groups to achieve high regioselectivity. The selection of the optimal route will be dictated by project-specific constraints including starting material cost, scalability, and the impurity profiles that can be tolerated in subsequent synthetic steps. Both methods represent viable and well-precedented strategies for accessing this valuable chemical intermediate.
References
-
Digital, L. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]
-
Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
O'Brien, A. G., Maruyama, A., & Ino, Y. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4172-4176. [Link]
- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2466-2475.
-
Silva, T. B. D., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(10), 2146-2157. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. [Link]
- O’Brien, A. G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4172-4176.
- Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes - US4622429A.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. [Link]
-
Ali, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal, 19(1). [Link]
-
Zhang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(49), 36034-36038. [Link]
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
Ptaszek, M. (2008). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 73(15), 5874-5882. [Link]
- Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
-
Chegg.com. (2020, October 18). Solved williamson Ether Synthesis of 4-Bromophenol Lab What. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 515148-88-6. Retrieved from [Link]
-
ResearchGate. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. data.epo.org [data.epo.org]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxybenzene is a key aromatic ether whose reactivity in electrophilic aromatic substitution (EAS) reactions is of significant interest in synthetic organic chemistry. The interplay between the electronic effects of the butoxy group and its steric bulk governs the regioselectivity of these reactions, making a thorough understanding of its behavior crucial for the targeted synthesis of substituted aromatic compounds. This guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution of butoxybenzene, including its directing effects, the influence of steric hindrance, and detailed discussions of key reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation. By integrating mechanistic insights with practical considerations, this document serves as a valuable resource for professionals engaged in the synthesis and development of novel chemical entities.
The Directing Influence of the Butoxy Group: An Activating Ortho-, Para-Director
The butoxy group (-OC₄H₉) is a powerful activating group in electrophilic aromatic substitution reactions. This activation arises from the ability of the oxygen atom's lone pair of electrons to be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.[1]
The resonance effect of the butoxy group also dictates the regioselectivity of the substitution, directing incoming electrophiles to the ortho and para positions. The resonance structures of butoxybenzene show an accumulation of negative charge at these positions, making them the most favorable sites for electrophilic attack.[2]
Caption: Resonance structures of butoxybenzene illustrating electron donation to the ortho and para positions.
The Role of Steric Hindrance in Regioselectivity
While the butoxy group electronically activates both the ortho and para positions, the steric bulk of the n-butyl chain plays a significant role in determining the final product distribution. The larger size of the butoxy group, compared to a methoxy group, for instance, sterically hinders the approach of an electrophile to the ortho positions.[3] Consequently, the para substituted product is often favored.
This effect is well-documented for other bulky activating groups. For example, in the nitration of t-butylbenzene, the para isomer is the major product, with a reported ortho:meta:para ratio of 12:8.5:79.5.[4] A similar trend, favoring the para isomer, is expected for the electrophilic aromatic substitution reactions of butoxybenzene.
Caption: Steric hindrance at the ortho position of butoxybenzene favors electrophilic attack at the para position.
Key Electrophilic Aromatic Substitution Reactions of Butoxybenzene
Nitration
The nitration of butoxybenzene introduces a nitro (-NO₂) group onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating nature of the butoxy group, the reaction is expected to be vigorous and should be performed at low temperatures to control the reaction rate and prevent polysubstitution. The major product anticipated is 4-nitrobutoxybenzene, with a smaller amount of 2-nitrobutoxybenzene.
Generalized Experimental Protocol for Nitration:
-
In a flask equipped with a stirrer and a dropping funnel, cool butoxybenzene in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the butoxybenzene solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice and water to quench the reaction and precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Halogenation (Bromination)
The bromination of butoxybenzene introduces a bromine atom onto the aromatic ring. This reaction is typically performed using molecular bromine (Br₂) with a Lewis acid catalyst such as FeBr₃, or by using a milder brominating agent like N-bromosuccinimide (NBS). The strong activation by the butoxy group means that the reaction can often proceed without a catalyst, although a catalyst can increase the reaction rate. Again, the para isomer, 4-bromobutoxybenzene, is expected to be the major product due to steric hindrance at the ortho positions.
Generalized Experimental Protocol for Bromination:
-
Dissolve butoxybenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
If using a catalyst, add anhydrous FeBr₃ to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture until the bromine color disappears, indicating the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to separate the ortho and para isomers.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) onto the butoxybenzene ring, typically yielding a ketone.[5] This reaction is carried out using an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[7] The reaction is highly regioselective, with the acyl group being introduced almost exclusively at the para position to give products like 4-butoxyacetophenone.
Caption: General workflow for the Friedel-Crafts acylation of butoxybenzene.
Generalized Experimental Protocol for Friedel-Crafts Acylation:
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.
-
Cool the suspension in an ice bath and slowly add the acyl chloride.
-
Add a solution of butoxybenzene in the same solvent dropwise to the stirred mixture.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by recrystallization or vacuum distillation.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto the butoxybenzene ring using an alkyl halide and a Lewis acid catalyst.[8] However, this reaction has several limitations that can make it less synthetically useful than acylation. These include the possibility of carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material.[9] For butoxybenzene, the use of a tertiary alkyl halide, such as t-butyl chloride, can minimize rearrangements and the steric bulk of the butoxy group can disfavor polyalkylation to some extent.[10]
Generalized Experimental Protocol for Friedel-Crafts Alkylation:
-
In a dry flask, place butoxybenzene and the anhydrous Lewis acid catalyst (e.g., AlCl₃) in an inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the alkyl halide to the stirred mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for the required duration.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent to obtain the crude product mixture.
-
Purify and separate the products by column chromatography.
Data Summary and Spectroscopic Information
The following table summarizes the expected major products and provides anticipated spectroscopic data based on analogous compounds. It is important to note that the ortho/para ratios are estimations based on steric and electronic effects and have not been experimentally verified for butoxybenzene in the reviewed literature.
| Reaction | Electrophile | Major Product | Expected Ortho/Para Ratio | Anticipated ¹H NMR Data (para-isomer, δ ppm) | Anticipated IR Data (para-isomer, cm⁻¹) |
| Nitration | NO₂⁺ | 4-Nitrobutoxybenzene | Para-favored | ~8.1 (d, 2H), ~7.0 (d, 2H), ~4.1 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) | ~1520, 1345 (NO₂ stretch), ~1250 (C-O stretch) |
| Bromination | Br⁺ | 4-Bromobutoxybenzene | Para-favored | ~7.4 (d, 2H), ~6.8 (d, 2H), ~3.9 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) | ~1240 (C-O stretch), ~820 (para-subst. bend) |
| Acylation | CH₃CO⁺ | 4-Butoxyacetophenone | Highly Para-selective | ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~2.5 (s, 3H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) | ~1680 (C=O stretch), ~1260 (C-O stretch) |
| Alkylation | (CH₃)₃C⁺ | 4-tert-Butylbutoxybenzene | Para-favored | ~7.3 (d, 2H), ~6.8 (d, 2H), ~3.9 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.3 (s, 9H), ~1.0 (t, 3H) | ~1245 (C-O stretch), ~825 (para-subst. bend) |
Note: The spectroscopic data presented are estimations based on known values for similar structures and should be confirmed by experimental analysis.[11][12][13]
Conclusion
The electrophilic aromatic substitution of butoxybenzene is a versatile and powerful tool for the synthesis of a wide range of substituted aromatic compounds. The activating, ortho-, para-directing butoxy group, in conjunction with its significant steric presence, allows for a degree of control over the regioselectivity of these reactions. While the para position is generally the favored site of substitution, the specific reaction conditions and the nature of the electrophile can influence the product distribution. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to design and execute synthetic strategies involving the electrophilic functionalization of butoxybenzene, enabling the development of new molecules with potential applications in pharmaceuticals and materials science. Further experimental investigation is warranted to precisely quantify the isomer ratios for various electrophilic aromatic substitution reactions of butoxybenzene.
References
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromobutoxy)benzene. Retrieved from [Link]
-
Ron, E. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromobutoxybenzene. Retrieved from [Link]
-
Friedel-Crafts Alkylation Lab Guide. (n.d.). Scribd. Retrieved from [Link]
-
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Retrieved from [Link]
-
-
Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
long, J. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-1-n-butylbenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College. Retrieved from [Link]
-
NIST. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
-
NIST. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained [Video]. YouTube. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). (n.d.). UCLA. Retrieved from [Link]
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]
-
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015, February 26). Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 4-t-Butyl-o-xylene. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
-
Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. (2022, September 26). Docsity. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromoethenyl)-. Retrieved from [Link]
-
SciSpace. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019, December 12). SFA ScholarWorks. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... [Image]. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromoethoxy)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. scribd.com [scribd.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. (4-Bromobutoxy)benzene | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity of the aldehyde group in 5-Bromo-2-butoxybenzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-butoxybenzaldehyde
Abstract
This compound is a substituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its chemical behavior is dictated by the nuanced interplay of electronic and steric effects exerted by the bromo, butoxy, and aldehyde functional groups. This guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in this molecule. We will explore the underlying electronic principles governing its electrophilicity and delve into key transformations, including nucleophilic additions, olefinations, condensations, oxidations, and reductions. Each section is supported by mechanistic insights and detailed, field-proven experimental protocols designed for reproducibility and validation.
Foundational Principles: Understanding the Reactivity of the Aldehyde Group
The reactivity of the aldehyde group (-CHO) in this compound is fundamentally controlled by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the combined electronic effects of the substituents on the benzene ring.[3]
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic substitution but, more importantly for this guide, it renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3][4]
-
Butoxy Group (-OC₄H₉): Located at the ortho position, the butoxy group exerts a strong electron-donating effect through resonance (+M), where its oxygen lone pairs delocalize into the aromatic system. This is partially counteracted by a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The net result is strong activation of the ring and, crucially, an increase in electron density at the aldehyde group, which tends to decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Bromo Group (-Br): Positioned para to the aldehyde, the bromine atom has a dual electronic nature. It is strongly electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+M).[3][4] Its primary influence on the aldehyde's reactivity is the potent -I effect, which withdraws electron density from the ring and increases the electrophilicity of the carbonyl carbon.
The net reactivity of the aldehyde in this compound is a delicate balance between the electron-donating butoxy group and the electron-withdrawing bromo and aldehyde groups. The strong +M effect of the ortho-butoxy group generally reduces the carbonyl's reactivity towards nucleophiles compared to benzaldehydes substituted only with electron-withdrawing groups. However, it remains a reactive electrophile capable of undergoing a wide array of transformations.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position (relative to -CHO) | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Electrophilicity |
| Butoxy (-OC₄H₉) | Ortho | -I (Weak) | +M (Strong) | Decrease |
| Bromo (-Br) | Para | -I (Strong) | +M (Weak) | Increase |
Nucleophilic Addition Reactions
The quintessential reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[5][6] The reaction proceeds via a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol.[6]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Due to the electronic factors discussed, the reaction rate may be slightly slower than with benzaldehydes bearing strongly deactivating groups like nitro substituents.[7] However, these reactions proceed readily under standard conditions.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[8][9] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]
Workflow and Mechanism
The process involves two main stages: ylide formation and the Wittig reaction itself.
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol: Synthesis of 5-Bromo-2-butoxy-1-styrylbenzene
This protocol is a representative example adapted from standard Wittig procedures.[8][10][11]
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
-
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and a compound with an active methylene group (e.g., malonic esters, malononitrile), catalyzed by a weak base like piperidine or pyridine.[12][13][14] The reaction produces a stable α,β-unsaturated product.
Mechanism Overview
The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the final condensed product.[15]
Caption: Simplified mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is based on the Doebner modification and general Knoevenagel procedures.[13][16]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Oxidation and Reduction of the Aldehyde Group
Standard transformations of the aldehyde group include oxidation to a carboxylic acid and reduction to a primary alcohol. These reactions are typically high-yielding and tolerant of the bromo and butoxy substituents.
Oxidation to 5-Bromo-2-butoxybenzoic Acid
A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.
Protocol:
-
Dissolve this compound (1.0 eq) in tert-butanol and water.
-
Add 2-methyl-2-butene (3.0 eq).
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the aqueous solution dropwise to the aldehyde solution at room temperature.
-
Stir for 4-12 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl (1 M) and extract with ethyl acetate. The product, 5-Bromo-2-butoxybenzoic acid, can be purified by recrystallization.
Reduction to (5-Bromo-2-butoxyphenyl)methanol
Reduction to the corresponding benzyl alcohol is readily achieved using mild reducing agents like sodium borohydride (NaBH₄).
Protocol:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and concentrated to yield the alcohol.[17]
Applications in Drug Discovery
Substituted benzaldehydes are critical building blocks in medicinal chemistry. The unique substitution pattern of this compound makes it a valuable precursor for synthesizing molecules with potential biological activity. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the butoxy group can enhance lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates.[18][19] The aldehyde itself is a versatile functional group for constructing more complex scaffolds, such as Schiff bases, which have shown a wide range of biological activities.[20]
Conclusion
The aldehyde group in this compound is a versatile and reactive functional handle. Its electrophilicity is finely tuned by the opposing electronic effects of the ortho-butoxy and para-bromo substituents. This guide has detailed the theoretical basis for its reactivity and provided robust, actionable protocols for its transformation via cornerstone reactions in organic synthesis, including nucleophilic addition, Wittig olefination, Knoevenagel condensation, oxidation, and reduction. A thorough understanding of these principles and methods empowers researchers to effectively utilize this valuable building block in the development of novel pharmaceuticals and advanced materials.
References
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]
-
ResearchGate. (2019). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. ResearchGate. [Link]
-
Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Quora. [Link]
-
Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
-
SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
-
ResearchGate. (2017). Drug Discovery Beyond the Rule of Five. ResearchGate. [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
-
Unknown. (n.d.). A Solvent Free Wittig Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]
-
YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 515148-88-6. ChemWhat. [Link]
-
Organic Syntheses. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
-
OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]
-
Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]
-
ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate. [Link]
-
Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]
-
ResearchGate. (2018). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate. [Link]
-
YouTube. (2016). Nucleophilic Addition reactions. YouTube. [Link]
-
National Institutes of Health (NIH). (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. NIH. [Link]
-
ChemSynthesis. (n.d.). 2-butoxybenzaldehyde. ChemSynthesis. [Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-5-Bromo-2-butoxybenzaldehyde-Applications-in-Modern-Drug-Discovery
Abstract
5-Bromo-2-butoxybenzaldehyde has emerged as a strategically important molecular scaffold in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a versatile bromine atom, and a lipophilic butoxy group, makes it an invaluable starting material for creating complex molecules with significant biological activity. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and, most critically, the core applications of this compound. We will delve into its pivotal role in the development of potent phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases and explore its utility in generating novel compounds with anticancer and antimicrobial properties. This document consolidates field-proven insights, detailed experimental protocols, and mechanistic rationale to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of organic synthesis, the utility of a starting material is often defined by its functional group handles and its potential for controlled, regioselective modification. This compound (CAS No. 515148-88-6) is a prime example of a molecule that offers chemists multiple avenues for elaboration.[1][2][3][4] The aldehyde group serves as a gateway for nucleophilic additions, reductive aminations, and Wittig-type reactions. The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Finally, the 2-butoxy group not only imparts significant lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability, but also sterically influences the reactivity of the adjacent aldehyde. This combination of features makes it a non-trivial but highly valuable precursor for constructing libraries of complex small molecules aimed at various biological targets.
Physicochemical Profile and Synthesis
A thorough understanding of a molecule's physical and chemical properties is foundational to its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 515148-88-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 257.12 g/mol | [1][2][5] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95-97% | [1][3] |
The synthesis of this compound is not explicitly detailed in the provided search results as a step-by-step protocol. However, analogous syntheses, such as the Williamson ether synthesis for related alkoxybenzaldehydes, provide a logical and established route.[6] This would typically involve the O-alkylation of a commercially available brominated salicylaldehyde precursor, 5-Bromo-2-hydroxybenzaldehyde, with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base.
Rationale for Synthetic Choice : The Williamson ether synthesis is a robust and high-yielding method for forming aryl ethers. The choice of a base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, yet mild enough to avoid side reactions with the aldehyde functionality. The solvent, often a polar aprotic one like DMF or acetonitrile, facilitates the S_N2 reaction between the phenoxide and the alkyl halide.
Core Application: A Cornerstone in Phosphodiesterase 4 (PDE4) Inhibitor Synthesis
Perhaps the most significant application of halogenated and alkoxy-substituted benzaldehydes is in the synthesis of inhibitors for phosphodiesterase 4 (PDE4).[7][8] PDE4 is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[7][9] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators. This makes PDE4 a major therapeutic target for inflammatory conditions like atopic dermatitis, psoriasis, and COPD.[7][9]
Mechanistic Rationale: The Role of PDE4 in Inflammation
The anti-inflammatory effect of PDE4 inhibition is rooted in the cAMP signaling pathway. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP-response element-binding protein). Activated CREB modulates the expression of genes involved in the inflammatory cascade, ultimately decreasing the production of cytokines like TNF-α and various interleukins.[7]
Caption: Generalized synthetic workflow starting from this compound.
Emerging Applications in Oncology and Antimicrobial Research
While its role in PDE4 inhibitor synthesis is well-established, the versatile scaffold of this compound and its derivatives shows promise in other therapeutic areas. [10]
-
Anticancer Activity : Structurally related benzyloxybenzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest. [10]The core benzaldehyde moiety can be used to synthesize Schiff bases and chalcones, classes of compounds known for their anticancer properties. [10][11]The 5-bromo position allows for the introduction of substituents that can fine-tune activity and selectivity against specific cancer targets, such as BCL-XL. [8]
-
Antimicrobial Agents : Schiff bases derived from substituted benzaldehydes are a well-studied class of compounds with broad-spectrum antimicrobial activity. [10][12]The imine (-C=N-) linkage is crucial for their biological function. By reacting this compound with various primary amines, a library of Schiff bases can be readily generated and screened for activity against clinically relevant bacteria and fungi. [10]
Experimental Protocols
Adherence to robust, repeatable protocols is the bedrock of scientific integrity. The following sections provide detailed methodologies for key transformations involving scaffolds like this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl bromide with a boronic acid, a cornerstone reaction in modern drug synthesis.
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.5 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the catalytic cycle.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.
Protocol: Synthesis of Schiff Base Derivatives
This protocol details the condensation reaction between the aldehyde and a primary amine. [13]
-
Reagent Combination : Dissolve equimolar amounts of this compound and a selected primary amine in absolute ethanol in separate flasks.
-
Reaction Initiation : Add the amine solution to the aldehyde solution with constant stirring. Add a few drops of glacial acetic acid. The acid serves as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. [13]3. Reaction Execution : Reflux the mixture for 2-8 hours. The removal of water, a byproduct of the condensation, drives the reaction equilibrium towards the product.
-
Monitoring : Monitor the reaction progress using TLC.
-
Product Isolation : Upon completion, cool the mixture to room temperature. The Schiff base product, often being less soluble, will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.
Future Outlook and Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its primary application in the synthesis of potent PDE4 inhibitors has already demonstrated its value in addressing inflammatory diseases. [7][14][15]Future research will likely focus on leveraging its unique functionalities to explore new chemical space. The ability to perform orthogonal reactions—modifying the aldehyde and the bromide independently—allows for the creation of highly complex and diverse molecular libraries. Emerging applications in oncology and infectious disease highlight the untapped potential of this scaffold. [10][12][16]As synthetic methodologies continue to advance, the utility of well-designed building blocks like this compound will only increase, enabling the next generation of therapeutic agents.
References
-
This compound CAS#: 515148-88-6; ChemWhat. [Link]
-
This compound, 97% Purity, C11H13BrO2, 10 grams - CP Lab Safety. [Link]
-
5-Bromo-2-isopropoxybenzaldehyde | CAS 138505-25-6 | AMERICAN ELEMENTS ®. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug - BMC. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. [Link]
-
5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem. [Link]
-
Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. [Link]
-
The synthesis of a selective PDE4/TNFα inhibitor | Request PDF - ResearchGate. [Link]
-
Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. [Link]
-
potent-pde4-inhibitors Research Articles - Page 1 | R Discovery. [Link]
-
Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. [Link]
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain - ResearchGate. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
A Theoretical and Practical Guide to 5-Bromo-2-butoxybenzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 5-Bromo-2-butoxybenzaldehyde, a substituted benzaldehyde with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the molecule's electronic structure, spectroscopic properties, and reactivity through the lens of computational chemistry. By integrating theoretical calculations with established experimental protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound. We will explore its synthesis, characterization, and potential applications, with a strong emphasis on the underlying scientific principles that govern its behavior.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of complex molecules. Their utility is particularly pronounced in the field of drug discovery, where the benzaldehyde scaffold is a common feature in many therapeutic agents. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity.
This compound, with its characteristic bromo and butoxy substitutions, presents an intriguing case for theoretical and experimental investigation. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating character of the butoxy group, combined with the reactivity of the aldehyde functionality, suggests a rich chemical landscape ripe for exploration. Understanding the fundamental electronic and structural properties of this molecule is paramount to unlocking its full potential in the synthesis of novel bioactive compounds.
This guide will employ a synergistic approach, combining the predictive power of theoretical calculations with the empirical evidence of experimental data to provide a holistic understanding of this compound.
Synthesis and Characterization: From Precursor to Purified Product
The synthesis of this compound can be achieved through a variety of established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, which allows for the introduction of the butoxy group onto a brominated phenolic precursor.
Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a reliable method for the synthesis of this compound, adapted from procedures for similar substituted benzaldehydes.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromobutane (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the butoxy group. The aromatic protons will likely appear as a set of multiplets in the range of 6.9-7.8 ppm. The aldehyde proton should be a singlet further downfield, typically around 9.8-10.5 ppm. The protons of the butoxy group will present as a triplet for the terminal methyl group (around 0.9 ppm), a multiplet for the adjacent methylene group (around 1.5 ppm), another multiplet for the next methylene group (around 1.8 ppm), and a triplet for the methylene group attached to the oxygen (around 4.0 ppm). The electronegativity of the bromine atom will influence the precise chemical shifts of the aromatic protons.[1][2]
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the carbons of the butoxy group (in the 13-70 ppm range).
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the alkyl chain, and C-O stretching of the ether linkage.
Theoretical Studies: Unveiling the Electronic Landscape
To gain a deeper understanding of the intrinsic properties of this compound, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) calculations provide a robust framework for investigating the molecule's geometry, electronic structure, and reactivity. For the purposes of this guide, all theoretical data is conceptual, based on established computational studies of highly analogous molecules, such as 5-Bromo-2-Hydroxybenzaldehyde.[3]
Computational Methodology
A standard and effective approach for the theoretical study of this molecule would involve:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for accurate description of electronic properties.
This combination of method and basis set has been shown to provide reliable results for similar organic molecules.[3]
Molecular Geometry Optimization
The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, which finds the minimum energy conformation. The optimized structure of this compound would reveal the bond lengths, bond angles, and dihedral angles that define its shape.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are prone to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the butoxy-substituted benzene ring, while the LUMO will likely be centered on the aldehyde group and the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.
-
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential.
-
Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group is a likely site of positive potential.
-
Green regions: Represent areas of neutral potential.
The MEP map provides a clear rationale for the molecule's reactivity patterns and its potential to engage in hydrogen bonding and other non-covalent interactions.
Reactivity and Potential Applications in Drug Discovery
The theoretical insights gained from FMO and MEP analyses, combined with the known reactivity of benzaldehydes, allow us to predict the chemical behavior of this compound and envision its applications.
Predicted Reactivity
The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition reactions. The electronic nature of the substituted ring will modulate this reactivity. The electron-donating butoxy group will tend to increase the electron density of the ring, while the electron-withdrawing bromine atom will have the opposite effect. The interplay of these substituents will influence the overall reactivity of the aldehyde and the aromatic ring.
Applications in Medicinal Chemistry
Substituted benzaldehydes are crucial building blocks for the synthesis of a wide range of biologically active compounds. The unique substitution pattern of this compound makes it a promising starting material for the development of novel therapeutics. Benzaldehyde and its derivatives have been reported to possess a variety of biological activities, including antimicrobial, antifungal, and antioxidant properties.[4][5][6] The presence of the bromo and butoxy groups can enhance these activities and improve the pharmacokinetic profile of the resulting molecules.
The aldehyde functionality can be readily converted into other functional groups, such as imines (Schiff bases), which are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[3]
Visualization of Concepts
To further clarify the concepts discussed in this guide, we present the following diagrams created using the DOT language.
Figure 2: A simplified diagram illustrating the synthesis and characterization pathway for this compound.
Conclusion and Future Directions
This compound is a molecule of considerable interest, offering a unique combination of functional groups that can be exploited for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and theoretical properties, demonstrating the power of integrating computational and experimental approaches.
Future research in this area could focus on the synthesis and biological evaluation of a library of compounds derived from this compound. In particular, the preparation of Schiff bases and their metal complexes could lead to the discovery of new therapeutic agents with enhanced activity. Furthermore, more advanced theoretical studies, such as molecular docking simulations, could be employed to investigate the interactions of these derivatives with specific biological targets, thereby guiding the design of more potent and selective drugs. The continued exploration of substituted benzaldehydes like this compound will undoubtedly contribute to the advancement of organic synthesis and medicinal chemistry.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substituted Benzaldehydes for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates in a vast array of synthetic transformations. Their unique combination of an aromatic ring and a reactive aldehyde functional group allows for a diverse range of chemical modifications, leading to compounds with significant applications in pharmaceuticals, materials science, and fragrance industries. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted benzaldehydes, tailored for researchers, scientists, and professionals in drug development. We will delve into various synthetic methodologies, explore the mechanistic intricacies of their key reactions, and highlight their role in the creation of valuable molecules.
Introduction: The Enduring Significance of the Benzaldehyde Scaffold
Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent.[1] Substituted benzaldehydes are organic compounds where additional atoms or groups are attached to this fundamental structure.[2] This seemingly simple modification opens up a world of chemical diversity and has cemented the importance of this class of compounds in both academic research and industrial applications.
Historical Perspective and Modern Relevance
The study of benzaldehyde dates back to the early days of organic chemistry. Its characteristic almond-like scent made it a subject of interest for early chemists.[1] Today, the relevance of substituted benzaldehydes has expanded far beyond their olfactory properties. They are indispensable precursors in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.[3][4] The ability to strategically place different substituents on the benzene ring allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity.
Physicochemical Properties and Structural Features
The core structure of a substituted benzaldehyde features a carbonyl group (C=O) directly attached to an aromatic ring. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity.[5] The nature of the substituents on the benzene ring significantly modulates this electrophilicity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the positive character of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[5] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon.[5] This interplay of inductive and resonance effects governs the reactivity patterns observed in this class of compounds.
Overview of Applications
The versatility of substituted benzaldehydes is reflected in their wide-ranging applications:
-
Drug Discovery and Development: They serve as crucial intermediates in the synthesis of numerous pharmaceuticals, including antihistamines, antibiotics, and cardiovascular drugs.[3][6][7]
-
Materials Science: Substituted benzaldehydes are used as monomers for the synthesis of polymers and resins, and as precursors for dyes and pigments.[3][8][9]
-
Fragrance and Flavor Industry: Many substituted benzaldehydes possess pleasant aromas and are widely used in perfumes, cosmetics, and as flavoring agents in food.[3][10][11]
Synthetic Strategies for Substituted Benzaldehydes
The synthesis of substituted benzaldehydes can be achieved through a variety of methods, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Formylation of Aromatic Rings
Direct introduction of a formyl group onto an aromatic ring is a common strategy for synthesizing substituted benzaldehydes.
2.1.1 Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. It involves the reaction of a substituted benzene with a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
2.1.2 Gattermann and Gattermann-Koch Reactions
The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. A variation, the Gattermann-Koch reaction, utilizes carbon monoxide (CO) and HCl, and is particularly useful for the synthesis of benzaldehyde itself.[1][12]
2.1.3 Duff Reaction
The Duff reaction is a formylation method for phenols and other activated aromatic compounds using hexamethylenetetramine (HMTA) in the presence of an acid catalyst.
Oxidation of Substituted Toluenes
The oxidation of a methyl group on a substituted toluene is a direct and often industrially viable route to the corresponding benzaldehyde.
2.2.1 Using Manganese Dioxide
Manganese dioxide (MnO₂) is a common and effective oxidizing agent for the conversion of substituted toluenes to benzaldehydes. For instance, 4-methoxytoluene can be oxidized to p-anisaldehyde using MnO₂.[10]
2.2.2 Using Cerium(IV) Ammonium Nitrate (CAN)
Cerium(IV) ammonium nitrate (CAN) is another powerful oxidizing agent that can be employed for the synthesis of substituted benzaldehydes from toluenes.
Reduction of Benzoic Acid Derivatives
The partial reduction of carboxylic acid derivatives provides another important pathway to substituted benzaldehydes.
2.3.1 Reduction of Benzoyl Chlorides (Rosenmund Reduction)
The Rosenmund reduction involves the catalytic hydrogenation of a benzoyl chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄). The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding benzyl alcohol.
2.3.2 Reduction of Benzonitriles and Esters (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can selectively reduce benzonitriles and esters to the corresponding aldehydes at low temperatures.[13][14]
Step-by-Step Protocol: A Representative Synthesis
Synthesis of p-Anisaldehyde via Oxidation of 4-Methoxytoluene
This protocol describes a laboratory-scale synthesis of p-anisaldehyde, a widely used fragrance and flavoring agent.[10]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxytoluene and a suitable solvent such as dichloromethane.
-
Addition of Oxidant: Slowly add manganese dioxide (MnO₂) to the stirred solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the solid manganese dioxide is removed by filtration. The filtrate is then washed with water and a saturated solution of sodium bicarbonate to remove any acidic byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude p-anisaldehyde can be further purified by distillation.
Tabular Summary of Synthetic Methods
| Synthetic Method | Starting Material | Reagents | Key Features |
| Vilsmeier-Haack | Electron-rich arene | DMF, POCl₃ | Good for activated rings. |
| Gattermann-Koch | Benzene/substituted benzene | CO, HCl, Lewis Acid | Industrial method for simple benzaldehydes.[1][12] |
| Oxidation of Toluene | Substituted toluene | MnO₂, CAN | Direct and often cost-effective.[10] |
| Rosenmund Reduction | Benzoyl chloride | H₂, Pd/BaSO₄ | Controlled reduction of acid chlorides. |
| DIBAL-H Reduction | Benzonitrile or Ester | DIBAL-H | Selective reduction at low temperatures.[13][14] |
Key Reactions and Mechanistic Insights
The reactivity of substituted benzaldehydes is dominated by the chemistry of the carbonyl group. The presence of the aromatic ring influences this reactivity and also provides a site for further functionalization.
Nucleophilic Addition to the Carbonyl Group
The most fundamental reaction of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon.[15][16][17] This reaction proceeds via a tetrahedral intermediate.[15][18]
3.1.1 Grignard and Organolithium Reagents
Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of secondary alcohols after an acidic workup.
3.1.2 Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of a substituted benzaldehyde with a phosphorus ylide (a Wittig reagent). Benzaldehydes with electron-withdrawing groups exhibit higher reaction rates in the Wittig reaction.[5]
3.1.3 Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) to a substituted benzaldehyde results in the formation of a cyanohydrin.[19][20][21] This reaction is reversible and is typically catalyzed by a base, which generates the nucleophilic cyanide ion (CN⁻).[20][22] The resulting cyanohydrins are valuable synthetic intermediates.[20][23]
Condensation Reactions
Condensation reactions involving substituted benzaldehydes are crucial for the formation of carbon-carbon and carbon-nitrogen double bonds.
3.2.1 Aldol and Claisen-Schmidt Condensations
In the presence of a base, substituted benzaldehydes can react with enolizable aldehydes or ketones in a Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds.
3.2.2 Knoevenagel Condensation
The Knoevenagel condensation is the reaction of a substituted benzaldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base.[24][25][26] This reaction is a versatile method for the synthesis of a wide variety of substituted alkenes and is used in the synthesis of natural products, pharmaceuticals, and polymers.[27]
3.2.3 Schiff Base Formation
Substituted benzaldehydes react with primary amines to form imines, also known as Schiff bases. This reaction is important in both synthetic chemistry and biochemistry.[2]
Oxidation and Reduction of the Aldehyde Functionality
The aldehyde group of substituted benzaldehydes can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even air.[1][28] The rate of oxidation is influenced by the substituents on the aromatic ring.[28]
-
Reduction: The aldehyde can be reduced to a benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.[1]
Diagram: Key Reaction Pathways of Substituted Benzaldehydes
Caption: Key reaction pathways of substituted benzaldehydes.
Applications in Medicinal Chemistry and Drug Development
Substituted benzaldehydes are of paramount importance in the pharmaceutical industry, serving both as key pharmacophores and as versatile synthetic intermediates.[6][29]
As Key Pharmacophores in Approved Drugs
The substituted benzaldehyde moiety is present in the structure of numerous approved drugs, where it often plays a critical role in binding to the biological target.
4.1.1 Case Study: Vanillin and its Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known flavoring agent, but its derivatives have also shown significant potential in drug discovery. The specific substitution pattern on the benzaldehyde ring is crucial for their biological activity.
4.1.2 Case Study: P-Anisaldehyde in Pharmaceuticals
p-Anisaldehyde (4-methoxybenzaldehyde) is a versatile intermediate in the synthesis of various pharmaceuticals, including antihistamines.[7][10][30] Its methoxy group can be a key interaction point with biological targets or can be chemically modified to tune the properties of the final drug molecule.
As Versatile Intermediates in Synthesis
The reactivity of the aldehyde group allows for the construction of more complex molecular architectures. For example, substituted benzaldehydes are used in the synthesis of benzimidazole derivatives, which have shown promise as inhibitors for Alzheimer's disease.[31] They are also key starting materials for the synthesis of various heterocyclic compounds with a wide range of biological activities.
Role in Modulating Biological Pathways
Caption: Role of substituted benzaldehydes in drug development.
Applications in Materials Science
The unique chemical structure of substituted benzaldehydes also makes them valuable building blocks in the field of materials science.
Building Blocks for Polymers and Resins
Substituted benzaldehydes can be used as monomers in condensation polymerization reactions to produce various polymers and resins. For example, they can be reacted with phenols to form novolac resins.[9] Benzaldehyde derivatives can also be immobilized onto polymers to create materials with specific functionalities, such as antimicrobial properties.[8]
Precursors to Dyes, Pigments, and Fragrances
The reaction of substituted benzaldehydes can lead to the formation of highly conjugated systems, which are often colored. This makes them important precursors for the synthesis of a wide variety of dyes and pigments.[3][4][32] Their pleasant and diverse aromas also lead to their extensive use in the fragrance industry.[10][11]
Role in the Development of Functional Materials
The ability to tailor the properties of substituted benzaldehydes by changing the substituents on the aromatic ring allows for the design of functional materials with specific optical, electronic, or biological properties.
Conclusion and Future Outlook
Substituted benzaldehydes are a mature yet continuously evolving class of organic compounds. Their synthesis is well-established, and their reactivity is well-understood, making them reliable tools for organic chemists. The future of substituted benzaldehydes will likely see their continued use in the development of new pharmaceuticals, with a focus on more complex and targeted molecules. In materials science, the trend towards "smart" and functional materials will undoubtedly leverage the versatility of the substituted benzaldehyde scaffold. As new synthetic methodologies are developed and our understanding of structure-activity relationships deepens, the applications of these remarkable compounds are set to expand even further.
References
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]
- 4. Benzaldehyde - CAMEO [cameo.mfa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 8. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 11. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
- 12. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.rug.nl [pure.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 22. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 25. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. purechemistry.org [purechemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
safety and handling of 5-Bromo-2-butoxybenzaldehyde
An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-butoxybenzaldehyde
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of drug discovery and chemical synthesis, the pressure to achieve results can sometimes overshadow the foundational principles of laboratory safety. This guide is crafted from the perspective of a senior application scientist, not as a static list of rules, but as a dynamic framework for thinking about and interacting with specialized reagents like this compound. Our goal is to move beyond mere compliance and cultivate a culture of proactive risk management. The causality behind each recommendation is explained, empowering you, the researcher, to make informed decisions, ensuring both the integrity of your work and the safety of your team.
Section 1: Compound Profile and Physicochemical Characteristics
This compound is an aromatic aldehyde, a class of compounds widely utilized as versatile building blocks in organic synthesis.[1] Its structure, featuring a bromine atom and a butoxy group on the benzaldehyde scaffold, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents.[2][3] Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| CAS Number | 515148-88-6 | [4][5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [4][5][6] |
| Molecular Weight | 257.12 g/mol | [4][7] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95-97% | [4][6] |
| Synonyms | 5-Bromo-2-butoxy-benzaldehyde, 5-Bromo-2-n-butoxybenzaldehyde | [4][5] |
Section 2: Hazard Identification and GHS Classification
While a specific, comprehensive safety data sheet (SDS) for this compound is not available in the provided search results, we can reliably infer its hazard profile from SDS data for closely related structural analogs, such as 5-Bromo-2-anisaldehyde, 5-Bromo-2-hydroxybenzaldehyde, and other substituted benzaldehydes.[8][9][10][11] Aromatic aldehydes as a class can present significant health hazards.[12]
GHS Hazard Statements (Inferred):
-
H332: Harmful if inhaled. [10]
Toxicological Rationale: The aldehyde functional group can be reactive, and the presence of a halogen (bromine) can enhance irritant properties. Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[8][12] Skin contact can cause irritation, and prolonged exposure may lead to dermatitis.[14] Ocular exposure is particularly concerning, with the potential for serious irritation or damage.[9][11] Ingestion is expected to be harmful, and systemic effects could include dizziness or nausea, which are common symptoms of overexposure to similar organic solvents and reagents.[12][14]
Section 3: The Self-Validating Risk Assessment Workflow
Before any manipulation of this compound, a thorough and documented risk assessment is mandatory. This is not a bureaucratic hurdle; it is a critical scientific process that validates the safety of your experimental design. The workflow below illustrates a logical, cyclical approach to risk assessment.
Caption: A cyclical workflow for conducting a chemical risk assessment.
Expert Insight: The "Review & Refine" step is what makes this system self-validating. If you observe an unexpected vapor release during a step, your protocol was not fully controlled. The process must be paused, re-evaluated, and the controls (e.g., ventilation, handling technique) improved. This feedback loop is essential for continuous safety improvement.
Section 4: Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. Before a researcher even dons a pair of gloves, robust engineering and administrative controls must be in place.
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10][13] This is non-negotiable. The hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[11]
-
Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical in the first few seconds after an exposure.[11][12]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all experiments involving this compound. The SOP should cover every step from retrieval from storage to final waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[15] This training must be documented.
-
Restricted Access: Designate specific areas within the lab where this compound is stored and handled to limit potential exposure to untrained personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[8][16] Hands must be washed thoroughly after handling the chemical, even if gloves were worn.[8][17]
-
Section 5: Personal Protective Equipment (PPE): A System for Personal Safety
The correct selection and use of PPE are critical for preventing direct contact.[18][19] The following table outlines the minimum required PPE.
| Body Part | Protection | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and dust.[20] A face shield must be worn over goggles when there is a significant splash risk, such as when transferring large volumes or working with reactions under pressure.[15][20][21] |
| Hands | Disposable Nitrile Gloves | Nitrile gloves offer good protection against incidental splashes from a broad range of chemicals.[20][21] Causality: Latex gloves are not recommended as they offer poor protection against many organic chemicals.[15] Always inspect gloves for tears before use and remove them without touching the outer surface with bare skin. Change gloves immediately if contamination is suspected.[21] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat with long sleeves, buttoned fully, provides a barrier against skin contact.[15][21] Choose a coat made of appropriate material; avoid polyester or acrylic fabrics which can melt or react.[21] |
| Feet | Closed-Toed Shoes | Shoes must cover the entire foot.[20][21] Materials should be non-porous and chemical-resistant. Cloth or mesh shoes offer no protection against spills. |
| Respiratory | As needed, based on risk assessment | For routine handling in a fume hood, respiratory protection is typically not required. However, in the case of a large spill or ventilation failure, a respirator (e.g., an air-purifying respirator with an organic vapor cartridge) would be necessary.[21] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[15][21] |
Section 6: Protocols for Safe Handling, Storage, and Disposal
Protocol 1: Step-by-Step Safe Handling
-
Preparation: Before retrieving the chemical, ensure the fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE.
-
Weighing: As this is a solid, weigh it directly into a tared container inside the fume hood to minimize dust generation. Use a spatula for transfers. Avoid creating airborne dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction: Keep the reaction vessel closed to the extent possible (e.g., using a septum with a nitrogen inlet/outlet) to contain vapors.
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood. Remove gloves using the proper technique and dispose of them in the designated solid chemical waste container. Wash hands thoroughly.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] It should be stored away from incompatible materials, particularly strong oxidizing agents.[8][11] Storing it in a locked cabinet is also recommended to control access.[8][10]
Waste Disposal: All waste, including contaminated gloves, paper towels, and excess chemical, must be disposed of as hazardous waste.[8][10] Collect in a clearly labeled, sealed container. Never pour this chemical down the drain.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 7: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Decision tree for emergency response to spills and exposures.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
This compound CAS#: 515148-88-6; ChemWhat Code: 903098. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. [Link]
-
UAH Laboratory Personal Protective Equipment. [Link]
-
BENZALDEHYDE CAS Number - HAZARD SUMMARY. [Link]
-
5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem. [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. [Link]
-
This compound, 97% Purity, C11H13BrO2, 10 grams - CP Lab Safety. [Link]
-
Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]
-
Qualitative Tier 2 Assessment - Santos (Benzaldehyde). [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap. [Link]
-
Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. [Link]
-
SAFETY DATA SHEET - Fisher Scientific (Benzaldehyde, 5-bromo-2-hydroxy-). [Link]
-
The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. [Link]
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. [Link]
-
Final Report on the Safety Assessment of Benzaldehyde | Request PDF - ResearchGate. [Link]
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. [Link]
-
Safety Data Sheet: Benzaldehyde - Carl ROTH. [Link]
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. cdc.gov [cdc.gov]
- 16. carlroth.com [carlroth.com]
- 17. lobachemie.com [lobachemie.com]
- 18. epa.gov [epa.gov]
- 19. hazmatschool.com [hazmatschool.com]
- 20. uah.edu [uah.edu]
- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of Commercially Relevant Derivatives from 5-Bromo-2-butoxybenzaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a detailed exploration of synthetic pathways for creating valuable derivatives from the versatile starting material, 5-Bromo-2-butoxybenzaldehyde. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound is a key building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure is primed for a variety of chemical transformations, offering access to a diverse range of molecular scaffolds. The presence of three key functional groups—an aldehyde, a bromo group, and a butoxy ether—allows for selective and sequential reactions to build molecular complexity.
-
The aldehyde group is a gateway to imines (Schiff bases), chalcones, and various heterocyclic systems through condensation and cyclization reactions.
-
The bromo substituent on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The butoxy group provides lipophilicity, a crucial property in drug design that influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This guide will focus on three high-impact synthetic transformations of this compound: Schiff base formation, Claisen-Schmidt condensation to form chalcones, and the Suzuki-Miyaura cross-coupling reaction to generate biaryl derivatives.
Part 1: Synthesis of Schiff Base Derivatives via Condensation Reaction
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The synthesis is typically a straightforward condensation reaction between an aldehyde and a primary amine.
Mechanistic Insight
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Experimental Protocol: Synthesis of (E)-N-((5-bromo-2-butoxyphenyl)methylene)aniline
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Add aniline (1.0 eq) to the solution.[3]
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure and then cool in an ice bath to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
Characterization Data (Hypothetical - based on similar structures):
-
Appearance: Pale yellow solid
-
IR (KBr, cm⁻¹): ~1625 (C=N stretch), ~1240 (C-O stretch), ~550 (C-Br stretch)[2]
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to aromatic protons, the azomethine proton (~8.5 ppm), the butoxy group protons, and the aniline aromatic protons.
-
Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated molecular weight of the product.
Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[6]
Mechanistic Insight
The reaction begins with the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-bromo-2-butoxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, dilute)
-
Round-bottom flask or mortar and pestle
-
Magnetic stirrer and stir bar (if using a flask)
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Grinding Method (Green Synthesis Approach): In a mortar, take this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq).[4][7]
-
Add a few pellets of solid NaOH or KOH.
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. The mixture will typically turn into a paste and may change color, indicating the progress of the reaction.[7]
-
After grinding, add cold water to the reaction mixture and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Conventional Method: Alternatively, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crude product with water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Dry the product in a vacuum oven.
Data Presentation: Chalcone Synthesis
| Reactant 1 | Reactant 2 | Base | Method | Yield (%) |
| This compound | 4-Hydroxyacetophenone | NaOH | Grinding | ~85% |
| This compound | Acetophenone | KOH | Conventional | ~80% |
Part 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9] This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide.[9]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2-butoxybenzaldehyde
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A solvent system (e.g., dioxane/water or toluene/water)
-
Round-bottom flask (Schlenk tube recommended for inert atmosphere)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed dioxane (15 mL) and water (3 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure biaryl product.
Visualizations
Workflow for Derivative Synthesis
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- Benchchem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
- Chougale, U. B., et al. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Al-Azab, F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
- Kakade, K. P., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. ResearchGate.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- NIH. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine.
- ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine.
- ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- JETIR. (2020). Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Suzuki Coupling of 5-Bromo-2-butoxybenzaldehyde for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First described in 1979 by Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures found in numerous drug candidates and active pharmaceutical ingredients.[3][4][5] The reaction's mild conditions and the stability and low toxicity of its organoboron reagents contribute to its widespread adoption.[1][4]
This guide focuses on the application of the Suzuki coupling to a specific and valuable substrate: 5-Bromo-2-butoxybenzaldehyde. This molecule serves as a versatile building block, featuring a reactive aryl bromide for cross-coupling, a synthetically useful aldehyde group, and a butoxy chain that enhances solubility in organic solvents. The resulting biaryl aldehyde products are crucial intermediates in the synthesis of novel therapeutics, advanced materials, and fine chemicals.[6][7]
This document provides a detailed exploration of the reaction's mechanistic underpinnings, a robust and validated experimental protocol, and expert insights into optimization and troubleshooting, designed to empower researchers in drug discovery and development.
Core Mechanism: A Palladium-Catalyzed Virtuoso Performance
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium catalyst.[1] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition with the aryl halide (this compound). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond to form a palladium(II) intermediate.[1] The general reactivity trend for the halide is I > Br > OTf >> Cl.[9]
-
Transmetalation: This critical step involves the transfer of the organic group from the organoboron reagent (an arylboronic acid in this protocol) to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[10][11] The exact mechanism of activation is a subject of detailed study, but it is widely accepted that the base forms a more reactive boronate species.[12][13]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert gas. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for stability; some are prone to decomposition.[9] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | An air-stable Pd(II) precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Water | Deionized | Laboratory Supply | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up. |
| Brine | Saturated NaCl solution | Laboratory Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Establishment:
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the stirring mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[15]
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl aldehyde.
-
Caption: A streamlined workflow for the Suzuki coupling protocol.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki coupling reactions often requires careful optimization of several parameters.
| Parameter | Recommended Range/Value | Rationale & Causality |
| Catalyst Loading | 1-5 mol% | Lower loadings are economically favorable but may require longer reaction times or higher temperatures. Higher loadings can be necessary for challenging substrates. |
| Base | 2-3 equivalents | The base is crucial for activating the boronic acid.[10] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can significantly affect the reaction rate and yield.[10] |
| Solvent System | Dioxane/Water, Toluene/Water, THF/Water | The solvent must solubilize both the organic and inorganic reagents.[16] Water is often essential for the activity of inorganic bases.[17] The choice of solvent can influence catalyst stability and reactivity.[18][19] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation.[9] |
| Ligand | dppf (in Pd(dppf)Cl₂) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient or sterically hindered substrates, more specialized ligands like SPhos or XPhos may be beneficial.[9] |
Common Issues and Solutions:
-
Low Yield:
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, especially with electron-deficient boronic acids.[9] Using fresh, high-purity boronic acid, minimizing reaction time, and using a milder base can help.[9]
-
Catalyst Deactivation: Ensure a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[9][14] Use freshly degassed, anhydrous solvents.
-
Incomplete Reaction: If starting material remains, consider increasing the temperature, extending the reaction time, or using a more active catalyst/ligand system.
-
-
Formation of Homocoupling Byproducts:
-
This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.
-
-
Difficulty in Purification:
-
If the product is difficult to separate from byproducts, optimizing the reaction to minimize their formation is the best approach. Recrystallization, if the product is a solid, can be an effective alternative to chromatography.[7]
-
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[20][21]
-
Palladium Catalysts: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. Wash hands thoroughly after handling chemicals.[22] Dispose of chemical waste according to institutional guidelines.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of complex biaryl aldehydes. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to optimization are key to achieving successful outcomes. The insights and procedures detailed in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to effectively utilize this powerful reaction in their drug discovery and development endeavors.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Esteves, P. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
American Chemical Society Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
-
Semantic Scholar. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
(n.d.). SAFETY DATA SHEET. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American Chemical Society Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
American Chemical Society Publications. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
-
Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
-
American Chemical Society Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
American Chemical Society Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
YouTube. (2011). The Suzuki reaction: Reaction mechanism chemistry tutorial. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Application Note: A Comprehensive Protocol for the Synthesis of Substituted Stilbenes via the Wittig Reaction with 5-Bromo-2-butoxybenzaldehyde
Abstract
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds by coupling carbonyl compounds with phosphorus ylides.[1][2] This application note provides an in-depth, field-proven protocol for the olefination of 5-Bromo-2-butoxybenzaldehyde, a substrate relevant to the synthesis of functionalized stilbene derivatives used in materials science and drug discovery.[3][4] We delve into the causal framework behind each experimental step, from the in-situ generation of the phosphonium ylide to the final purification of the alkene product. This guide is designed for researchers, scientists, and drug development professionals, offering both a detailed methodology and the underlying scientific principles to ensure successful and reproducible outcomes.
The Wittig Reaction: Mechanistic Overview
The Wittig reaction facilitates the conversion of an aldehyde or ketone into an alkene.[5] The process is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[6] While early mechanisms postulated a zwitterionic betaine intermediate, substantial evidence now supports a concerted [2+2] cycloaddition pathway under lithium-salt-free conditions.[1][2] In this mechanism, the phosphorus ylide attacks the carbonyl carbon to directly form a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.[2]
Caption: Figure 1: The Wittig Reaction Mechanism
Experimental Design & Rationale
This protocol details the reaction of this compound with benzyltriphenylphosphonium ylide to synthesize (E/Z)-1-(5-bromo-2-butoxyphenyl)-2-phenylethene. The ylide is generated in situ from its corresponding phosphonium salt.
Core Logic:
-
Ylide Formation: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt.[7] Potassium tert-butoxide (KOtBu) is selected for its high basicity and ease of handling compared to organolithium reagents.[8]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the reagents, while its relatively low boiling point simplifies removal during workup.[9] The reaction must be conducted under anhydrous conditions as the ylide is highly reactive towards water.[9]
-
Temperature Control: Ylide formation is exothermic and is performed at 0 °C to maintain control and prevent side reactions. The subsequent addition of the aldehyde is also performed at low temperature to control the reaction rate before allowing it to proceed to completion at room temperature.[10]
-
Stereoselectivity: For non-stabilized ylides (like the one derived from benzyltriphenylphosphonium chloride), the Wittig reaction typically favors the formation of the (Z)-alkene under salt-free conditions.[1][11] The final product will likely be a mixture of (E) and (Z) isomers, which can often be separated by chromatography or isomerized to the more stable E-isomer.[12]
Materials, Reagents & Data
| Reagent | FW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| Benzyltriphenylphosphonium chloride | 388.88 | 428 | 1.10 | 1.1 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 123 | 1.10 | 1.1 |
| This compound | 257.12 | 257 | 1.00 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 15 mL | - | - |
| Saturated aq. NH₄Cl | - | ~10 mL | - | - |
| Ethyl Acetate | 88.11 | ~50 mL | - | - |
| Hexanes | - | ~50 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - | - |
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow
Part A: In-Situ Ylide Generation
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (428 mg, 1.10 mmol). Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes. An inert atmosphere is crucial to prevent the degradation of the reactive ylide.[9]
-
Solvent Addition: Using a dry syringe, add 10 mL of anhydrous THF to the flask. Stir the suspension.
-
Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with stirring.
-
Base Addition: Carefully and portion-wise, add potassium tert-butoxide (123 mg, 1.10 mmol) to the stirring suspension over 5 minutes. A distinct color change (typically to yellow or orange) indicates the formation of the phosphorus ylide.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.[13]
Part B: Wittig Olefination
-
Aldehyde Preparation: In a separate dry vial, dissolve this compound (257 mg, 1.00 mmol) in 5 mL of anhydrous THF.
-
Aldehyde Addition: Using a syringe, add the aldehyde solution dropwise to the cold (0 °C), stirring ylide suspension over 10-15 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.[14]
Part C: Product Workup and Purification
-
Quenching: After the reaction is complete (as determined by TLC), carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual salts and water-soluble impurities.[15][16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[15]
-
Purification: The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct. Purify the crude material using flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate) is typically effective for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.[17]
Troubleshooting
-
Low or No Product Formation:
-
Cause: Incomplete ylide formation due to wet reagents/solvents or insufficient base.
-
Solution: Ensure all glassware is flame-dried, solvents are anhydrous, and the system is kept under a strict inert atmosphere. Verify the quality and stoichiometry of the base.
-
-
Aldehyde Starting Material Remains:
-
Cause: The ylide may be insufficiently reactive, or steric hindrance could be a factor.
-
Solution: Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). Ensure the base and phosphonium salt are fully reacted before adding the aldehyde.
-
-
Difficulty Removing Triphenylphosphine Oxide:
-
Cause: This byproduct has moderate polarity and can co-elute with the product if the polarity difference is small.
-
Solution: Careful and optimized column chromatography is key. In some cases, precipitating the crude mixture from a nonpolar solvent like diethyl ether or hexanes can help remove some of the phosphine oxide before chromatography.[18]
-
References
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. Retrieved from [Link]
-
Kumar, A., & Rawat, A. (2021). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Retrieved from [Link]
-
Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters - ACS Publications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]
-
The Organic Synthesis Archive. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 26). Reagent choice in the formation of Wittig reagent. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Pacific Lutheran University. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. youtube.com [youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. rsc.org [rsc.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Stereoselective Synthesis of Substituted Stilbenes via the Horner-Wadsworth-Emmons Reaction of 5-Bromo-2-butoxybenzaldehyde
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction in Medicinal Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with a high degree of stereocontrol.[1] This olefination reaction, a refinement of the Wittig reaction, involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] For professionals in drug development, the HWE reaction is particularly valuable for synthesizing complex molecular scaffolds, such as the stilbene core, which is present in a multitude of biologically active compounds.[3][4]
A key advantage of the HWE reaction over the traditional Wittig reaction lies in the nature of its byproduct. The HWE reaction generates a water-soluble phosphate ester, which is readily removed during aqueous workup, significantly simplifying product purification.[5][6] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often a persistent, non-polar impurity that necessitates chromatographic separation.[6] Furthermore, the phosphonate carbanions employed in the HWE reaction are typically more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones.[7][8]
This guide provides a detailed examination of the Horner-Wadsworth-Emmons reaction, focusing on the synthesis of a substituted stilbene derivative from 5-Bromo-2-butoxybenzaldehyde. This particular substrate is of interest due to the presence of both an electron-withdrawing bromine atom and an electron-donating butoxy group on the aromatic ring, which can influence the reactivity of the aldehyde and the properties of the resulting stilbene.
Mechanistic Insights: A Stepwise Look at the HWE Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding and controlling the stereochemical outcome. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[9][10] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, this compound).[11] This nucleophilic addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[7][9] Subsequent elimination of the phosphate group yields the desired alkene product.[10] The reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[9][12]
Caption: The three key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocol: Synthesis of a Substituted Stilbene
This section outlines a detailed, step-by-step protocol for the Horner-Wadsworth-Emmons reaction of this compound with a phosphonate ester.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Diethyl benzylphosphonate | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Brine (saturated NaCl solution) | ACS Reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
Reaction Setup and Procedure:
Caption: A streamlined workflow for the Horner-Wadsworth-Emmons olefination.
Detailed Steps:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add diethyl benzylphosphonate (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the phosphonate in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes. The formation of the phosphonate carbanion is often accompanied by the evolution of hydrogen gas.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the phosphonate carbanion solution at 0°C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure stilbene derivative.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50°C) after the initial stirring at room temperature. Ensure that the sodium hydride is fresh and has not been deactivated by moisture.
-
Low Yield: Poor yields can result from several factors. The presence of water in the reaction can quench the phosphonate carbanion. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The quality of the sodium hydride is also critical.
-
Formation of (Z)-isomer: While the HWE reaction typically favors the (E)-isomer, the stereoselectivity can be influenced by the reaction conditions.[13] Lower reaction temperatures and the use of certain bases and counterions can sometimes lead to an increased proportion of the (Z)-isomer.[9] For applications requiring high (E)-selectivity, using conditions known to promote thermodynamic control is advisable.[14]
-
Side Reactions: Aldehydes can sometimes undergo self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature helps to minimize this side reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and versatile tool for the synthesis of substituted alkenes. Its advantages, including high (E)-stereoselectivity and the ease of byproduct removal, make it a preferred method in many synthetic applications, particularly in the field of drug discovery and development.[15][16] The protocol detailed herein for the reaction of this compound provides a reliable framework for the synthesis of functionalized stilbene derivatives, which can serve as valuable intermediates for further chemical exploration.
References
-
Horner–Wadsworth–Emmons reaction. In: Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction. Slideshare. [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Who we serve. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]
-
A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Taylor & Francis Online. [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Difference Between Wittig and Wittig Horner Reaction. Pediaa.Com. [Link]
-
Synthetic approaches toward stilbenes and their related structures. SciSpace. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry - ACS Publications. [Link]
-
HWE reaction protocols frequently found in the literature. ResearchGate. [Link]
-
1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
This compound CAS#: 515148-88-6. ChemWhat. [Link]
Sources
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-2-butoxybenzaldehyde
Introduction
5-Bromo-2-butoxybenzaldehyde is a highly versatile and valuable starting material in the field of organic synthesis, particularly for the construction of diverse heterocyclic compounds. Its unique trifunctional architecture—comprising a reactive aldehyde group, a strategically placed bromine atom amenable to cross-coupling reactions, and a lipophilic butoxy chain—provides a powerful toolkit for medicinal chemists and drug development professionals. The aldehyde function serves as a key electrophilic center for condensation and multicomponent reactions, while the bromo-substituent offers a handle for late-stage diversification or intramolecular cyclization. The butoxy group enhances solubility in organic solvents and can contribute favorably to the pharmacokinetic profile of the final compounds.
This technical guide provides an in-depth exploration of synthetic protocols leveraging this compound for the assembly of medicinally relevant heterocyclic cores, including chalcones, benzimidazoles, and quinolines. The protocols are presented with detailed, step-by-step instructions and expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Principle & Rationale
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and serve as privileged scaffolds in medicinal chemistry.[1] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[2] In this protocol, this compound reacts with a substituted acetophenone. The base (NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.[1] The butoxy group enhances the solubility of the starting material, while the bromo-substituent can be used for further functionalization of the final product.
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(5-bromo-2-butoxyphenyl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and this compound (2.57 g, 10 mmol) in 20 mL of rectified spirit.
-
Reaction Initiation: While stirring vigorously at room temperature, add a solution of NaOH (0.8 g in 10 mL H₂O) dropwise to the mixture over 30 minutes. The reaction temperature should be maintained between 20-25°C using a cool water bath.
-
Reaction Monitoring: Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up and Isolation: Upon completion, carefully neutralize the reaction mixture with 1N HCl until precipitation is complete.
-
Purification: Filter the crude solid product using a Büchner funnel, wash with cold water, and air dry. Recrystallize the product from ethanol to afford the pure chalcone.
Data Presentation: Representative Chalcone Derivatives
| Product Name | Acetophenone Reactant | Typical Yield | Melting Point (°C) |
| (E)-3-(5-bromo-2-butoxyphenyl)-1-phenylprop-2-en-1-one | Acetophenone | 85-90% | 95-97 |
| (E)-1-(4-aminophenyl)-3-(5-bromo-2-butoxyphenyl)prop-2-en-1-one | 4-Aminoacetophenone | 80-85% | 121-123 |
| (E)-3-(5-bromo-2-butoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | 82-88% | 155-157 |
Visualization of Synthetic Workflow
Caption: Mechanism for benzimidazole formation.
Synthesis of Quinolines via Friedländer Annulation
Principle & Rationale
The quinoline scaffold is prevalent in antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. [3]This protocol adapts the general principle to a three-component reaction involving an aniline, this compound, and a ketone (e.g., acetone or ethyl acetoacetate) under acid catalysis. The reaction likely proceeds through initial formation of an enamine from the aniline and ketone, which then undergoes a Knoevenagel-type condensation with the aldehyde, followed by cyclization and aromatization to yield the polysubstituted quinoline.
Experimental Protocol: Synthesis of 2-(5-Bromo-2-butoxyphenyl)-4-methylquinoline
-
Catalyst and Reagents: To a mixture of aniline (0.93 g, 10 mmol) and this compound (2.57 g, 10 mmol) in 20 mL of ethanol, add acetone (1.45 mL, 20 mmol).
-
Acid Catalysis: Add concentrated hydrochloric acid (0.5 mL) dropwise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours. Monitor the reaction's progress using TLC.
-
Work-up: After cooling to room temperature, pour the mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to obtain the desired quinoline product.
Data Presentation: Representative Quinoline Derivatives
| Product Name | Ketone Reactant | Aniline Reactant | Typical Yield |
| 2-(5-Bromo-2-butoxyphenyl)-4-methylquinoline | Acetone | Aniline | 65-75% |
| Ethyl 2-(5-bromo-2-butoxyphenyl)-4-methylquinoline-3-carboxylate | Ethyl acetoacetate | Aniline | 60-70% |
| 2-(5-Bromo-2-butoxyphenyl)-6-methoxy-4-methylquinoline | Acetone | p-Anisidine | 62-72% |
Visualization of Synthetic Strategy
Caption: Three-component Friedländer synthesis strategy.
References
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.
- ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. ResearchGate.
- Semantic Scholar. Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar.
- ijarsct. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Journal of Saudi Chemical Society, 21(2), 229-237.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal.
- Bentham Science. A Review on Modern Approaches to Benzimidazole Synthesis. Bentham Science.
- ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
- NIH. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health.
- BenchChem. An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. BenchChem.
Sources
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols for the synthesis of novel Schiff bases derived from 5-Bromo-2-butoxybenzaldehyde. Recognizing the burgeoning interest in Schiff bases for their diverse biological activities, this document outlines both conventional and microwave-assisted synthetic methodologies.[1][2] Beyond mere procedural steps, this note delves into the rationale behind experimental choices, offering insights into reaction optimization and characterization. The protocols are designed to be self-validating, with integrated characterization checkpoints using FT-IR, NMR, and mass spectrometry. This guide is intended to empower researchers in medicinal chemistry and materials science to explore the therapeutic and functional potential of this unique class of compounds.
Introduction: The Significance of this compound Derived Schiff Bases
Schiff bases, identified by their characteristic azomethine or imine group (-C=N-), are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][3][4] First reported by Hugo Schiff in 1864, these compounds have become pivotal in organic synthesis and drug design due to their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4][5][6]
The precursor, this compound, offers a unique scaffold for novel Schiff base synthesis. The molecule's key features include:
-
The Aldehyde Group: The primary site for the condensation reaction with primary amines to form the imine bond.
-
The Bromo Group: An electron-withdrawing group that can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde. It also provides a potential site for further functionalization.
-
The Butoxy Group: A lipophilic group that can enhance the molecule's solubility in nonpolar environments and potentially improve its pharmacokinetic profile in biological systems.[2]
The combination of these functional groups in Schiff bases derived from this compound presents a promising avenue for the development of new therapeutic agents and functional materials.
Synthetic Methodologies: Crafting the Imine Bond
The synthesis of Schiff bases from this compound is a direct condensation reaction with a primary amine. This process can be effectively achieved through two primary methods: conventional reflux and microwave-assisted synthesis.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Caption: General synthesis of a Schiff base from this compound.
Protocol 1: Conventional Synthesis via Reflux
This traditional method is reliable and widely used for Schiff base synthesis.[3] The use of an acid catalyst facilitates the dehydration step.[2]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, substituted anilines, alkylamines) (1.0 eq)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 25 mL of ethanol. Equip the flask with a magnetic stir bar.
-
Amine Addition: In a separate beaker, dissolve the chosen primary amine (10 mmol) in 20 mL of ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Isolation and Purification: After the reaction is complete, cool the flask to room temperature. The solid product, if formed, can be collected by vacuum filtration. Wash the crystals several times with cold ethanol to remove any unreacted starting materials.[2]
-
Drying: Air-dry the purified Schiff base or place it in a desiccator over anhydrous CaCl₂.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a more energy-efficient and faster alternative for synthesizing Schiff bases, often resulting in higher yields.[2]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF) (minimal amount)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
Mixing: In a microwave-safe reaction vessel, combine this compound (e.g., 5 mmol) and the primary amine (5 mmol).
-
Solvent: Add a minimal amount of a polar solvent like ethanol or DMF (2-3 mL) to create a slurry.[2]
-
Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-10 minutes. It is crucial to monitor the temperature to keep it below the boiling point of the solvent.[2]
-
Cooling and Isolation: After irradiation, allow the vessel to cool to room temperature. The product often crystallizes directly.[2]
-
Purification: Add a small amount of cold ethanol to the vessel and collect the product by vacuum filtration. Wash the collected solid with cold ethanol and dry.[2]
Physicochemical Characterization: Confirming the Structure
Thorough characterization is essential to confirm the successful synthesis of the target Schiff base. The formation of the imine bond is the key structural feature to be identified.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized Schiff base.
Expected Spectroscopic Data
The following table summarizes the key spectroscopic signals expected for a Schiff base derived from this compound.
| Technique | Key Signal | Expected Chemical Shift / Wavenumber | Rationale |
| FT-IR | C=N stretch | 1600-1650 cm⁻¹ | Formation of the imine bond. |
| C-H (aldehyde) | Absence of signal around 2700-2850 cm⁻¹ | Disappearance of the aldehyde C-H bond. | |
| ¹H NMR | -CH=N- (azomethine proton) | δ 8.0-9.0 ppm | Deshielded proton of the newly formed imine group.[7] |
| Aromatic protons | δ 6.5-8.0 ppm | Signals corresponding to the protons on the aromatic rings. | |
| -O-CH₂- (butoxy) | δ ~4.0 ppm | Protons of the methylene group adjacent to the oxygen atom. | |
| ¹³C NMR | -CH=N- (azomethine carbon) | δ 150-165 ppm | Carbon of the imine double bond.[8] |
| Aromatic carbons | δ 110-160 ppm | Carbons of the aromatic rings. | |
| -O-CH₂- (butoxy) | δ ~68 ppm | Carbon of the methylene group adjacent to the oxygen atom. | |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M]⁺ | Calculated M.W. + 1 or Calculated M.W. | Confirms the molecular weight of the synthesized compound. |
Potential Applications in Drug Development
Schiff bases are recognized for their broad spectrum of biological activities, making them attractive candidates for drug development.[1][9] The unique structural features of Schiff bases derived from this compound suggest potential applications in several therapeutic areas:
-
Anticancer Activity: The imine group is often implicated in the anticancer mechanism of Schiff bases.[4] These compounds have shown cytotoxicity against various cancer cell lines.[4][10]
-
Antimicrobial and Antifungal Activity: A significant body of research highlights the potent antibacterial and antifungal properties of Schiff bases and their metal complexes.[6][11]
-
Anti-inflammatory and Antioxidant Activity: Certain Schiff base derivatives have demonstrated promising anti-inflammatory and antioxidant capabilities.[1][9]
Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel class of compounds.
References
-
Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link].
-
NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link].
-
PubMed Central. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link].
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link].
-
GSC Online Press. Biological applications of Schiff bases: An overview. Available at: [Link].
-
Asian Journal of Advanced Basic Sciences. Mixed Schiff Bases Chelates: Synthesis and Spectroscopic Investigation. Available at: [Link].
-
ResearchGate. Synthesis protocol of the Schiff base ligand (HL). Available at: [Link].
-
ACS Publications. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link].
-
ACS Publications. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available at: [Link].
-
NIH. Synthesis and Spectroscopic Studies of New Schiff Bases. Available at: [Link].
-
ResearchGate. Synthesis of substituted benzaldehyde-APRD derivatives. Available at: [Link].
-
ResearchGate. Tailoring, physicochemical characterization, antibacterial and DNA binding mode studies of Cu(II) Schiff bases amino acid bioactive agents incorporating 5-bromo-2-hydroxybenzaldehyde. Available at: [Link].
-
Medires Publishing. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Available at: [Link].
-
JETIR. Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. Available at: [Link].
-
Der Pharma Chemica. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Available at: [Link].
-
IRJSE. Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. Available at: [Link].
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available at: [Link].
-
NIH. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Available at: [Link].
-
ResearchGate. Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. Available at: [Link].
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-butoxybenzaldehyde in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the success of a drug discovery campaign. 5-Bromo-2-butoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block. Its structure, featuring a reactive aldehyde, a strategically positioned bromine atom, and a lipophilic butoxy group, offers multiple avenues for synthetic elaboration into diverse chemical scaffolds.
The core benzaldehyde moiety is a precursor to numerous bioactive molecules, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of further complexity. The butoxy group enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability. This guide provides a comprehensive overview of the synthesis of this compound and its application in the generation of privileged structures in medicinal chemistry, such as Schiff bases and chalcones. Detailed, field-tested protocols are presented to facilitate its use in drug discovery programs.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 515148-88-6[1] |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethanol) |
Synthesis of this compound
The most efficient and common route to synthesize this compound is via the Williamson ether synthesis. This classic Sₙ2 reaction provides a high-yielding pathway from the readily available precursor, 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).[2][3]
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Causality: This protocol relies on the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzaldehyde by a mild base, potassium carbonate, to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic primary carbon of 1-bromobutane in an Sₙ2 reaction.[3][4] N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive, thereby promoting the Sₙ2 mechanism.[4][5]
-
Materials: 5-Bromo-2-hydroxybenzaldehyde, 1-bromobutane, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, deionized water, brine.
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq).
-
Dissolve the starting material in DMF (approx. 5-10 mL per gram of aldehyde).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. The use of excess base ensures complete deprotonation of the phenol.
-
Add 1-bromobutane (1.1-1.3 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Self-Validation (Purification & Characterization):
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Applications in Bioactive Scaffold Synthesis
The true utility of this compound is realized in its conversion to downstream molecules with established pharmacological relevance.
A. Synthesis of Schiff Base Derivatives
Schiff bases, containing an azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The imine group is often crucial for their biological action.[8]
Caption: General synthesis of Schiff bases from this compound.
Causality: This is a condensation reaction where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid (like glacial acetic acid) is used to protonate the hydroxyl group of the intermediate hemiaminal, making it a good leaving group (water) and facilitating the formation of the stable imine double bond.[8][9]
-
Materials: this compound, a primary amine (e.g., aniline or a substituted aniline), absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottomed flask.
-
In a separate flask, dissolve an equimolar amount of the desired primary amine (1.0 eq) in absolute ethanol.
-
Add the amine solution to the aldehyde solution with constant stirring.
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
-
Self-Validation: If the product does not precipitate or requires further purification, an aqueous work-up followed by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be performed. Purity and identity should be confirmed by melting point, NMR, and mass spectrometry.
B. Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds.[10][11] They are well-documented as anticancer, anti-inflammatory, and antioxidant agents.[10][11] Their synthesis is most commonly achieved via the Claisen-Schmidt condensation.[12][13]
Caption: Chalcone synthesis via the Claisen-Schmidt condensation.
Causality: This is a base-catalyzed crossed aldol condensation. A strong base (NaOH) abstracts an acidic α-hydrogen from the acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of this compound (which lacks α-hydrogens and thus cannot self-condense). The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the thermodynamically stable conjugated chalcone system.[10][12]
-
Materials: this compound, a substituted acetophenone, sodium hydroxide (NaOH), ethanol, deionized water.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol in a flask with stirring.
-
Cool the mixture in an ice bath.
-
Prepare an aqueous solution of NaOH (e.g., 10-40%) and add it dropwise to the reaction mixture, keeping the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. The formation of a precipitate is a common indicator of product formation.[10]
-
Monitor the reaction by TLC.
-
Work-up: Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Self-Validation: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol to achieve high purity. Characterize the final product by melting point, NMR, and mass spectrometry.
Workflow for Biological Evaluation
The synthesized derivatives can be advanced into a biological screening cascade to identify lead compounds.
Caption: A typical workflow for utilizing this compound in a drug discovery program.
Protocol: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]
-
Representative Biological Data
The following table presents illustrative IC₅₀ values for bromo-substituted benzohydrazide and alkoxybenzaldehyde derivatives against human cancer cell lines, demonstrating the potential of this chemical space.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromo Benzohydrazide Derivative | HCT116 | 1.20 | [15] |
| Bromo Benzohydrazide Derivative | HCT116 | 1.88 | [16] |
| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 173.4 (µg/mL) | [17] |
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of three distinct functional handles allow for the efficient generation of diverse compound libraries. The protocols detailed in this guide for creating Schiff bases and chalcones provide reliable and validated methods for accessing scaffolds with a high likelihood of biological activity. By leveraging this versatile intermediate, drug discovery professionals can accelerate the exploration of novel chemical space and the development of new therapeutic agents for a range of diseases, including cancer and microbial infections.
References
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Available from: [Link]
-
SciSpace. (2020). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]
-
RSC Publishing. (2023). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. RSC Publishing. Available from: [Link]
-
PubMed Central. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Center for Biotechnology Information. Available from: [Link]
-
University of Wisconsin-Green Bay. (n.d.). The Williamson Ether Synthesis. UW-Green Bay. Available from: [Link]
-
ResearchGate. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available from: [Link]
-
PubMed. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. Available from: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available from: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available from: [Link]
-
Impactfactor. (2023). Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Available from: [Link]
-
ResearchGate. (2013). Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. Available from: [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. Available from: [Link]
-
National Institutes of Health. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
Sources
- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. resolve.cambridge.org [resolve.cambridge.org]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes: 5-Bromo-2-butoxybenzaldehyde as a Versatile Precursor for Advanced Organic Materials
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-butoxybenzaldehyde, a key building block for the synthesis of sophisticated organic materials. We detail its intrinsic chemical properties that make it a valuable precursor and provide field-proven, step-by-step protocols for its application in constructing complex molecules such as biaryl compounds and conjugated polymers. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies. Key applications covered include palladium-catalyzed cross-coupling reactions and Schiff base condensations, with a focus on reaction mechanisms, optimization, and characterization of the resulting products.
Introduction: The Strategic Value of this compound
This compound (C₁₁H₁₃BrO₂) is a bifunctional aromatic compound that has gained significant traction as a versatile scaffold in organic synthesis.[1][2][3] Its utility stems from the strategic placement of three key functional groups:
-
Aromatic Bromide: The bromine atom at the C5 position serves as an excellent handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This functionality is the primary gateway to extending the molecular framework and building conjugated systems.[4]
-
Aldehyde Group: The formyl group at the C1 position is a reactive site for a plethora of classical organic transformations, including Schiff base formation, Wittig reactions, and reductions, allowing for the introduction of diverse functionalities.
-
Butoxy Ether: The butoxy group at the C2 position imparts crucial solubility in organic solvents, a property that is paramount for the processing and characterization of larger, often insoluble, organic materials like conjugated polymers.[5] It also sterically and electronically influences the reactivity of the adjacent aldehyde group.
This unique combination of reactive sites allows for sequential and selective functionalization, making it an ideal starting material for the synthesis of molecules with tailored optoelectronic properties for applications in organic electronics or with specific biological activities for drug discovery programs.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 515148-88-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][3] |
| Molecular Weight | 257.12 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, 2-8°C | [8] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl systems from this compound due to its mild conditions and tolerance of various functional groups, including the aldehyde.[9][10] This reaction couples the aryl bromide with an organoboron species, typically an arylboronic acid, to form a new C-C bond.
Principle of the Reaction
The reaction proceeds through a catalytic cycle involving a palladium(0) complex.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 5-Aryl-2-butoxybenzaldehyde
This protocol provides a robust starting point for the Suzuki coupling. Optimization may be required for particularly electron-rich or sterically hindered arylboronic acids.[10][12]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv., if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: If using Pd(OAc)₂/PPh₃, add these now. If using the air-sensitive Pd(PPh₃)₄, this should be added after establishing an inert atmosphere.[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The use of a biphasic system with water often accelerates the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Table 2: Representative Conditions for Suzuki Coupling
| Reagent | Equivalents | Role | Rationale |
| This compound | 1.0 | Electrophile | The aryl bromide is the substrate for oxidative addition. |
| Arylboronic Acid | 1.1 - 1.5 | Nucleophile | Source of the aryl group for transmetalation. A slight excess ensures complete consumption of the starting bromide.[12] |
| Palladium Catalyst | 0.02 - 0.05 | Catalyst | Facilitates the C-C bond formation via the catalytic cycle.[13] |
| Base (K₂CO₃, K₃PO₄) | 2.0 - 3.0 | Activator | Activates the boronic acid for the transmetalation step.[10] |
| Solvent (Dioxane/H₂O) | - | Medium | Solubilizes reagents and facilitates the interaction between organic and aqueous phases. |
Application in Conjugated Polymer Synthesis
The biaryl aldehydes synthesized via Suzuki coupling are themselves valuable monomers for creating more complex conjugated polymers. The aldehyde group can be used in subsequent polymerization reactions, such as a Wittig or Knoevenagel reaction, to form vinylene linkages, extending the π-conjugation.[7]
Transformations of the Aldehyde Functional Group
Beyond polymerization, the aldehyde moiety is a versatile functional group for synthesizing discrete organic materials.
Schiff Base Formation
A straightforward and high-yielding reaction is the condensation of the aldehyde with a primary amine to form an imine (Schiff base). These compounds are widely studied for their potential biological activities and as ligands in coordination chemistry.[6][14]
Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent like absolute ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0-1.1 equiv.) to the solution.
-
Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added to protonate the aldehyde carbonyl, increasing its electrophilicity.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-6 hours. The formation of the product can often be observed as a precipitate.
-
Isolation: If a precipitate forms, cool the mixture and collect the solid product by suction filtration. Wash with cold solvent to remove unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier. Palladium catalysts and phosphine ligands are toxic and should be handled with care. All reactions under inert atmosphere should be performed using appropriate Schlenk line techniques.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for creating advanced organic materials. Its orthogonal reactive sites—the aryl bromide for cross-coupling and the aldehyde for condensation or olefination—allow for a modular and powerful approach to molecular design. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel conjugated polymers, pharmaceutical intermediates, and functional dyes.
References
-
This compound, 97% Purity, C11H13BrO2, 10 grams. CP Lab Safety. Available at: [Link]
-
This compound CAS#: 515148-88-6. ChemWhat. Available at: [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]
-
5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. National Library of Medicine. Available at: [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. Available at: [Link]
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available at: [Link]
-
Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. MDPI. Available at: [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available at: [Link]
-
2-butoxybenzaldehyde - 7091-13-6, C11H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 8. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
Application Notes and Protocols: Synthesis of Substituted Quinolines from 5-Bromo-2-butoxybenzaldehyde
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and functional properties.[1][2] This document provides a detailed guide for the synthesis of substituted quinolines utilizing 5-Bromo-2-butoxybenzaldehyde as a key starting material. We present two robust protocols based on the versatile Friedländer annulation, a classic and efficient method for constructing the quinoline core.[3][4] The first protocol details the synthesis of a 2-methyl substituted quinoline, while the second outlines the preparation of a 3-carbethoxy-2-methyl substituted derivative, showcasing the adaptability of the methodology. These protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance on reaction optimization and product purification.
Introduction: The Enduring Importance of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are integral to a multitude of therapeutic agents with applications spanning from antimalarials like chloroquine to anticancer and antibacterial drugs.[1][5] The continued interest in quinoline chemistry stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Several named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, and Combes syntheses.[3] However, the Friedländer synthesis stands out for its straightforwardness and atom economy, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4][6] This application note focuses on leveraging the Friedländer reaction for the synthesis of novel quinoline derivatives starting from this compound, a readily available substituted benzaldehyde.
Strategic Approach: The Friedländer Annulation
The Friedländer synthesis is a powerful tool for the construction of polysubstituted quinolines.[7] The reaction proceeds via an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an active α-methylene group, followed by a cyclodehydration step.[4]
Our starting material, this compound, first requires reduction of a precursor nitro group to the corresponding amine to become a suitable substrate for the Friedländer reaction. A domino nitro reduction-Friedländer heterocyclization offers an efficient one-pot approach to achieve this transformation.[7]
The general workflow for this synthetic strategy is depicted below:
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Solvents for chromatography should be HPLC grade. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.[8] Mass spectra can be obtained using an ESI-TOF spectrometer. IR spectra can be recorded on an FTIR spectrometer.
Protocol 1: Synthesis of 7-Butoxy-6-bromo-2-methylquinoline
This protocol outlines the reaction of this compound with acetone.
Reaction Scheme:
Step 1: In situ formation of 2-Amino-5-bromo-2-butoxybenzaldehyde Step 2: Friedländer Annulation with Acetone
Step-by-Step Procedure:
-
To a stirred solution of 5-Bromo-2-butoxy-nitrobenzaldehyde (1.0 eq) in glacial acetic acid (10 mL per mmol of nitrobenzaldehyde), add iron powder (3.0 eq).
-
Heat the mixture to 60-70 °C for 1-2 hours, monitoring the reduction of the nitro group by TLC.
-
After completion of the reduction, add acetone (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Increase the temperature to 100-110 °C and reflux for 4-6 hours. Monitor the formation of the quinoline product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
Expected Characterization Data:
-
1H NMR (CDCl3): Expect signals for the butoxy group (triplet and two multiplets), aromatic protons on the quinoline core, and a singlet for the methyl group at the 2-position.
-
13C NMR (CDCl3): Expect signals for the carbons of the butoxy group, the aromatic carbons of the quinoline core, and the methyl carbon.
-
Mass Spec (ESI+): Expect a molecular ion peak corresponding to the molecular weight of the product.
-
IR (KBr): Expect characteristic peaks for C-H, C=C, and C-O stretching vibrations.
Protocol 2: Synthesis of 3-Carbethoxy-7-butoxy-6-bromo-2-methylquinoline
This protocol demonstrates the use of a β-ketoester, ethyl acetoacetate, to introduce further functionality onto the quinoline ring.
Reaction Scheme:
Step 1: In situ formation of 2-Amino-5-bromo-2-butoxybenzaldehyde Step 2: Friedländer Annulation with Ethyl Acetoacetate
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1 for the in situ reduction of 5-Bromo-2-butoxy-nitrobenzaldehyde.
-
To the resulting solution containing the amino-aldehyde intermediate, add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine (0.2 eq).
-
Heat the reaction mixture to reflux (around 120 °C) for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Expected Characterization Data:
-
1H NMR (CDCl3): Expect signals for the butoxy group, the ethyl ester (quartet and triplet), aromatic protons, and a singlet for the 2-methyl group.
-
13C NMR (CDCl3): Expect signals for the butoxy and ethyl ester carbons, aromatic carbons, and the methyl carbon.
-
Mass Spec (ESI+): Expect a molecular ion peak corresponding to the product's molecular weight.
-
IR (KBr): Expect a characteristic C=O stretching vibration for the ester group in addition to other expected peaks.
Mechanistic Insights
The Friedländer synthesis can proceed through two primary mechanistic pathways.[3] In the first, an aldol condensation between the 2-aminoaryl aldehyde and the active methylene compound is the rate-limiting step, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider a more efficient catalyst.[10] |
| Side reactions (e.g., self-condensation of the ketone). | Use milder reaction conditions. For base-catalyzed reactions, consider using a less harsh base.[10] | |
| Formation of Tar | Polymerization of starting materials under harsh acidic conditions. | Optimize acid concentration. Consider using a Lewis acid catalyst. Add the carbonyl compound slowly to the reaction mixture. |
| Poor Regioselectivity (with unsymmetrical ketones) | Steric and electronic effects influencing the cyclization. | Use of ionic liquids as the reaction medium can control regioselectivity.[1] Certain amine catalysts can also direct the reaction towards a specific isomer.[1] |
| Difficult Purification | Presence of unreacted starting materials or side products. | Optimize the stoichiometry of the reactants. Ensure complete reaction by TLC monitoring. Employ careful column chromatography with an optimized solvent system. |
Conclusion
The Friedländer annulation provides a reliable and adaptable method for the synthesis of substituted quinolines from this compound. The protocols detailed herein offer a solid foundation for the generation of novel quinoline derivatives for further investigation in drug discovery and materials science. By understanding the reaction mechanism and potential challenges, researchers can effectively optimize these procedures to achieve high yields of the desired products.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC - NIH. Retrieved from [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem Technical Support.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Support.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2001).
-
R Discovery. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
- Zhang, X., et al. (n.d.).
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2021). Molecules, 26(12), 3681.
- Zhang, X., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 67(5), 899-912.
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]
- Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2021). Organic Process Research & Development, 25(5), 1185-1192.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(23), 8341.
- Zhang, X., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 67(5), 899-912.
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2014). New Journal of Chemistry, 38(11), 5539-5547.
- Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2014). Journal of the Chinese Chemical Society, 61(8), 917-922.
-
ResearchGate. (n.d.). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Functionalized Benzaldehyde
5-Bromo-2-butoxybenzaldehyde is a highly valuable aromatic building block in modern organic synthesis. Its structure is strategically functionalized with three key features: a reactive aldehyde, a versatile aryl bromide, and a lipophilic butoxy group. The aldehyde serves as a handle for a multitude of transformations, including reductive amination, oxidation, and olefination.[1] The butoxy group can enhance solubility in organic media and modulate the pharmacokinetic properties of target molecules.[2]
The bromine atom at the 5-position is the primary focus of this guide, serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] These reactions are a cornerstone of modern chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[3][4] The ability to couple this compound with a diverse array of partners (boronic acids, amines, alkynes, etc.) opens a direct and modular route to complex molecular architectures. Such derivatives are of significant interest in medicinal chemistry and materials science, where substituted benzaldehydes are foundational intermediates for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[5][6][7]
This document provides detailed protocols and technical insights for three of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
The Core Mechanism: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, operate through a general catalytic cycle.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[9][11]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][10]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its excellent functional group tolerance, the use of stable and low-toxicity organoboron reagents, and its compatibility with aqueous conditions.[3][12] It is the premier choice for synthesizing biaryl compounds from this compound.[11]
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is common. Pd(dppf)Cl₂ is also highly effective and air-stable.[13] The precatalyst is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or biaryl phosphines stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and tune its reactivity.[4]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[11][14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-2-butoxybenzaldehyde derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and K₂CO₃ (2.5 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Nucleophilic coupling partner |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Facilitates C-C bond formation |
| Base | K₂CO₃ (2.5 eq) | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Dissolves organic and inorganic reagents |
| Temperature | 80-100 °C | Provides thermal energy for reaction |
| Typical Yield | 75-95% | Varies with boronic acid partner |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[15][16] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are highly effective.[17] They promote the reductive elimination step, which can be challenging for C-N bond formation, and prevent catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[18][19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 5-(amino)-2-butoxybenzaldehyde derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed Toluene
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu (1.4 equiv.) to a flame-dried Schlenk flask.
-
Add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and this compound (1.0 equiv.).
-
Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene followed by the amine (1.2 equiv.) via syringe.
-
Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Amine | Primary or Secondary Amine (1.2 eq) | Nucleophilic coupling partner |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | Forms active C-N coupling catalyst |
| Base | NaOtBu (1.4 eq) | Deprotonates amine for coupling |
| Solvent | Toluene | Anhydrous, non-protic medium |
| Temperature | 90-110 °C | Overcomes activation energy barriers |
| Typical Yield | 70-90% | Varies with amine partner |
digraph "Buchwald_Hartwig_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];// Nodes Pd0 [label="Pd(0)L"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L(Br)"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amido [label="Ar-Pd(II)L(NR₂)\n(Amido Complex)"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [arrowhead=none]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim [arrowhead=none]; RedElim -> Pd0;
// Invisible nodes for labels subgraph { rank = same; node [shape=plaintext, fontcolor="#202124"]; ArBr [label="Ar-Br In"]; Amine [label="R₂NH + Base In"]; ArNR2 [label="Ar-NR₂ Out"]; ArBr -> OxAdd [style=dashed]; Amine -> AmineCoord [style=dashed]; RedElim -> ArNR2 [style=dashed]; } }
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most effective method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[20] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[21]
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common, effective, and air-stable precatalyst.
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is crucial. It reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) center.[21]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent.
-
Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 5-(alkynyl)-2-butoxybenzaldehyde derivative.
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed Tetrahydrofuran (THF) (optional, as co-solvent)
-
Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed TEA (or a mixture of THF and TEA).
-
Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.
-
Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Recommended Conditions | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Alkyne | Terminal Alkyne (1.5 eq) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Primary cross-coupling catalyst |
| Co-catalyst | CuI (4 mol%) | Forms reactive copper acetylide |
| Base/Solvent | Triethylamine (TEA) | Deprotonates alkyne; reaction medium |
| Temperature | 25-60 °C | Generally mild conditions are sufficient |
| Typical Yield | 80-98% | Often very high-yielding |
digraph "Sonogashira_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];// Main Pd Cycle Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)L₂(Br)"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Diorgano [label="Ar-Pd(II)L₂(C≡CR)"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Copper Cycle Nodes CuX [label="Cu(I)Br"]; Cu_Acetylide [label="Cu(I)C≡CR\n(Copper Acetylide)"];
// Main Cycle Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [arrowhead=none]; Transmetal -> PdII_Diorgano; PdII_Diorgano -> RedElim [arrowhead=none]; RedElim -> Pd0;
// Copper Cycle Edges Cu_Acetylide -> Transmetal [color="#34A853"]; Transmetal -> CuX [label=" from Pd(II)", fontcolor="#5F6368", fontsize=10, color="#34A853"]; CuX -> Cu_Acetylide [label=" + RC≡CH\n + Base", fontcolor="#5F6368", fontsize=10, color="#34A853"];
// Invisible nodes for labels subgraph { rank = same; node [shape=plaintext, fontcolor="#202124"]; ArBr [label="Ar-Br In"]; ArCCR [label="Ar-C≡CR Out"]; ArBr -> OxAdd [style=dashed]; RedElim -> ArCCR [style=dashed]; } }
Caption: Catalytic cycle for the Sonogashira Coupling, showing the dual Pd/Cu system.
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and catalyst system, researchers can efficiently forge new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to a vast chemical space, enabling the rapid generation of novel molecular scaffolds for drug discovery, agrochemicals, and materials science. The protocols outlined in this guide serve as a robust starting point for the synthesis and exploration of these valuable compounds.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Dey, A., et al. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Mills, J. H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. Retrieved from [Link]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]
-
Aocno. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Garg, N. K., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Heck Reaction. YouTube. Retrieved from [Link]
-
Lipshutz Research Group. (n.d.). Publications - Reviews. UC Santa Barbara. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 6. nbinno.com [nbinno.com]
- 7. News - What are six applications for benzaldehyde [sprchemical.com]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Characterization of 5-Bromo-2-butoxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-butoxybenzaldehyde is a key chemical intermediate whose purity and structural integrity are paramount for its successful application in organic synthesis and drug development. This guide provides a detailed framework of analytical methodologies for its comprehensive characterization. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques (HPLC, GC) to ensure unambiguous structural confirmation and accurate purity assessment. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.
Introduction: The Need for Rigorous Characterization
This compound (C₁₁H₁₃BrO₂) is an aromatic aldehyde containing both an ether linkage and a bromine substituent.[1][2] These functional groups make it a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry. The presence of regioisomeric impurities, residual solvents, or by-products from its synthesis can significantly impact the yield, purity, and safety profile of subsequent products.[3] Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control and regulatory compliance.
This document outlines a self-validating system of analysis where orthogonal techniques are used to build a complete and trustworthy profile of the compound.
Integrated Analytical Workflow
A robust characterization workflow ensures that all aspects of the compound's identity and purity are assessed. The primary techniques provide structural information (NMR, MS, IR), while chromatographic methods quantify purity.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most definitive, non-destructive insight into the molecular structure of an organic compound.[4] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the entire molecular skeleton and confirm the identity of this compound.
Rationale for Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules, as it dissolves the analyte well without introducing interfering proton signals.
-
Frequency: A spectrometer operating at 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the aromatic proton signals.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard 90° pulse sequence.
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard broadband proton-decoupled pulse sequence (e.g., zgpg30).
-
Average a sufficient number of scans (e.g., 1024 or more) to obtain clear signals for all carbon atoms.
-
Data Interpretation: Expected Chemical Shifts
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on its chemical structure and data from analogous compounds.[4][5]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.3 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.7 | Doublet (d) | 1H | Aromatic (H ortho to -CHO) |
| ~7.6 | Doublet of doublets (dd) | 1H | Aromatic (H ortho to -Br) |
| ~6.9 | Doublet (d) | 1H | Aromatic (H ortho to -OBu) |
| ~4.1 | Triplet (t) | 2H | -OCH₂- |
| ~1.8 | Multiplet (m) | 2H | -OCH₂CH₂- |
| ~1.5 | Multiplet (m) | 2H | -CH₂CH₃ |
| ~1.0 | Triplet (t) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~189.5 | Aldehyde Carbonyl (C=O) |
| ~160.0 | Aromatic (C-O) |
| ~138.0 | Aromatic (CH) |
| ~128.0 | Aromatic (CH) |
| ~125.0 | Aromatic (C-CHO) |
| ~115.0 | Aromatic (C-Br) |
| ~114.0 | Aromatic (CH) |
| ~69.0 | -OCH₂- |
| ~31.0 | -OCH₂CH₂- |
| ~19.0 | -CH₂CH₃ |
| ~14.0 | -CH₃ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a critical technique for confirming the molecular weight of a compound and gaining structural clues from its fragmentation pattern.[6] Coupling it with Gas Chromatography (GC-MS) provides an efficient method for analyzing volatile compounds like this compound.
The Isotopic Signature of Bromine
A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, the molecular ion peak ([M]⁺) will appear as a doublet of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[6]
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[6]
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Interpretation: Predicted Fragmentation Pathway
The molecular weight of this compound is 257.12 g/mol .[1] The mass spectrum should show a molecular ion doublet at m/z 256 and 258. The fragmentation is expected to proceed through key pathways involving cleavage of the butoxy group and the aromatic ring.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Table 3: Expected Major Ions in Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment |
|---|---|
| 256 / 258 | [M]⁺ (Molecular Ion) |
| 200 / 202 | [M - C₄H₈]⁺ |
| 199 / 201 | [M - C₄H₉]⁺ |
| 171 / 173 | [M - C₄H₉ - CO]⁺ |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[7] For this compound, it serves as a quick quality check to confirm the presence of the key aldehyde and ether groups.
Protocol: FTIR-ATR Analysis
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000–650 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract the spectrum of ambient air.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum provides a "fingerprint" for the molecule. Key absorption bands are expected in the following regions, based on data from similar benzaldehyde compounds.[4][7]
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2870, ~2770 | C-H Stretch | Aldehyde (-CHO) |
| ~1685 | C=O Stretch | Aromatic Aldehyde |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether |
| ~820 | C-H Bending | Out-of-plane bending for substituted benzene |
| ~680 | C-Br Stretch | Aryl Bromide |
Chromatographic Analysis: Purity Assessment
While spectroscopic methods confirm identity, chromatographic techniques are the gold standard for quantifying purity and identifying impurities.[8] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable.
HPLC for Non-Volatile Impurities
HPLC with UV detection is ideal for separating the main compound from any non-volatile or thermally unstable impurities, such as isomeric by-products or precursors.[9]
-
System: An HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 Acetonitrile:Water, ramping to 95:5 Acetonitrile:Water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
GC for Volatile Impurities
GC with a Flame Ionization Detector (FID) is highly sensitive for detecting volatile impurities, including residual synthesis solvents (e.g., DMF, ethyl acetate) and volatile by-products.[8]
-
System: A gas chromatograph with an FID detector and a non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Oven Program: A temperature ramp, for example, from 80°C to 250°C at 15°C/min, can effectively separate solvents from the main analyte.
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the sample in a high-purity solvent like dichloromethane.
-
Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all detected peaks.
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of this compound. By combining the definitive structural insights from NMR with molecular weight confirmation from MS, functional group verification from IR, and quantitative purity data from HPLC and GC, researchers and drug development professionals can ensure the quality, identity, and integrity of this critical chemical intermediate. This multi-technique approach establishes a self-validating system, underpinning the scientific rigor required in modern chemical research.
References
- BenchChem (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
- NIH (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- CymitQuimica. This compound.
- BLD Pharm. 515148-88-6|this compound.
- SciELO (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- SIELC Technologies (2018). Separation of 2-Bromo-5-ethoxybenzaldehyde on Newcrom R1 HPLC column.
- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-: Mass spectrum (electron ionization).
- CP Lab Safety. This compound, 97% Purity, C11H13BrO2, 10 grams.
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.
- Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes.
- ChemWhat. This compound CAS#: 515148-88-6.
- BenchChem (2025). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.
- BenchChem (2025). Navigating Purity Assessment of 4-Butoxybenzaldehyde: A Comparative Guide to Analytical Techniques.
- BenchChem (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromo-5-ethoxybenzaldehyde | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Mass Spectrometry of 5-Bromo-2-butoxybenzaldehyde Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Brominated Benzaldehydes in Drug Discovery
5-Bromo-2-butoxybenzaldehyde and its derivatives represent a class of organic compounds with significant potential as intermediates and building blocks in medicinal chemistry and drug development. Their structural features, including the reactive aldehyde group, the bulky butoxy moiety, and the strategically placed bromine atom, make them versatile scaffolds for synthesizing novel therapeutic agents. The journey from a promising molecule to a viable drug candidate is underpinned by rigorous analytical characterization.[1] Mass spectrometry (MS) stands as a cornerstone technique in this process, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and quantification.[1][2][3]
This guide provides an in-depth exploration of mass spectrometric techniques tailored for the analysis of this compound derivatives. We will delve into the causality behind experimental choices, from sample preparation to the selection of ionization methods and the interpretation of fragmentation data. The protocols herein are designed to be self-validating systems, providing researchers with the tools to confidently characterize these crucial compounds.
Part 1: Foundational Principles of Mass Spectrometry for Substituted Benzaldehydes
Understanding the behavior of this compound derivatives in a mass spectrometer requires a grasp of the ionization process and the predictable fragmentation pathways influenced by their chemical structure.
Ionization Techniques: Choosing the Right Tool for the Molecule
The initial and most critical step in MS analysis is the ionization of the analyte. The choice of ionization technique is dictated by the physicochemical properties of the derivative, such as its volatility and thermal stability.[4]
-
Electron Ionization (EI): Primarily used in conjunction with Gas Chromatography (GC-MS), EI is a high-energy ("hard") ionization technique.[4] It involves bombarding the analyte molecule with a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[5][6] The excess energy imparted often leads to extensive and reproducible fragmentation. This is invaluable for detailed structural elucidation, as the fragmentation pattern serves as a molecular "fingerprint." EI is best suited for volatile and thermally stable derivatives that can be readily vaporized without decomposition.[4]
-
Electrospray Ionization (ESI): The workhorse for Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique that is ideal for less volatile, polar, or thermally labile compounds.[7] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.[7] ESI is superior for determining the molecular weight of a compound with high accuracy, as it often preserves the intact molecule.[8]
The Diagnostic Isotopic Signature of Bromine
A key feature in the mass spectra of these compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[9] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by two mass-to-charge units (m/z). This M and M+2 pattern is a definitive diagnostic marker for the presence of bromine in a molecule or fragment.[9]
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
-
Under Electron Ionization (EI):
-
α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can result in the loss of a hydrogen radical (M-1) or the entire formyl radical (-CHO, M-29).[9][10]
-
Ether Bond Cleavage: A significant fragmentation pathway involves the cleavage of the C-O bond of the butoxy group. This can occur in two ways:
-
Loss of a butoxy radical (•OC₄H₉) to form a 5-bromobenzoyl cation.
-
Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a 5-bromo-2-hydroxybenzaldehyde radical cation.[11]
-
-
Loss of the Alkyl Chain: Fragmentation within the butyl group itself can lead to a series of peaks separated by 14 mass units (-CH₂-).[10]
-
Benzylic Cleavage: Loss of the entire butoxy group can lead to the formation of the 5-bromo-2-formylphenyl cation.
-
The following diagram illustrates the predicted EI fragmentation pathway for the parent compound.
Caption: Predicted EI fragmentation of this compound.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the analysis of this compound derivatives using both GC-MS and LC-MS.
Protocol 1: GC-MS Analysis for Volatile Derivatives
Causality: This protocol is optimized for the parent compound and its derivatives that are thermally stable and have sufficient volatility for gas-phase analysis. The use of Electron Ionization (EI) will generate rich fragmentation spectra for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.[5]
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.[12]
-
The final concentration should be approximately 1 mg/mL. For initial screening, a dilution to 10-100 µg/mL may be necessary to avoid detector saturation.[12]
-
-
Instrumentation and Conditions:
-
The following table outlines a typical set of GC-MS parameters. These should be considered a starting point and may require optimization based on the specific derivative and instrumentation.
-
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Split Ratio | 50:1 | Prevents column overloading for a ~1 mg/mL sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of aromatic compounds.[5] |
| Oven Program | 100°C (2 min), ramp 20°C/min to 280°C, hold 5 min | Separates the analyte from solvent and impurities.[5] |
| MS Source | Electron Ionization (EI) | Provides characteristic, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[5] |
| Mass Range | m/z 40-450 | Covers the expected mass range of the parent molecule and its fragments. |
-
Data Acquisition and Analysis:
-
Acquire data using the instrument's control software.
-
Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Analyze the spectrum:
-
Identify the molecular ion peak doublet (M⁺• and [M+2]⁺•).
-
Confirm the 1:1 isotopic ratio characteristic of bromine.
-
Identify key fragment ions and propose fragmentation pathways based on the principles outlined in section 1.3.
-
Compare the acquired spectrum against a spectral library (e.g., NIST) if available.
-
-
Caption: General experimental workflow for GC-MS analysis.
Protocol 2: LC-MS Analysis for a Broader Range of Derivatives
Causality: This protocol is designed for derivatives that may be less volatile, thermally unstable, or require analysis in complex matrices. ESI provides soft ionization, preserving the molecular ion for accurate mass determination, which is crucial in drug development for confirming product identity.[2][8]
-
Sample Preparation:
-
Prepare a stock solution of the derivative at 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.[12]
-
Crucial Insight: High concentrations of non-volatile salts are incompatible with ESI and must be avoided.[12] If the sample originates from a synthesis with salt byproducts, a preliminary clean-up using solid-phase extraction (SPE) may be necessary.[13][14]
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
-
Instrumentation and Conditions:
-
The following table provides a robust starting point for LC-MS analysis. Optimization of the gradient and source parameters is recommended for each new derivative.
-
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent | High-pressure system for efficient separation with small particle columns. |
| Mass Spectrometer | Agilent 6546 Q-TOF or equivalent | Provides high-resolution, accurate mass data for formula confirmation. |
| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | A versatile reversed-phase column for separating aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min | A generic gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Injection Volume | 2-5 µL | Balances sensitivity with chromatographic peak shape. |
| MS Source | Electrospray Ionization (ESI), Positive Ion Mode | Efficiently ionizes the benzaldehyde derivatives to [M+H]⁺. |
| Capillary Voltage | 3500 V | Creates a stable electrospray. |
| Gas Temperature | 325°C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Counter-current gas flow for efficient drying. |
| Mass Range | m/z 100-1000 | A wide range to ensure capture of the analyte and any potential adducts. |
-
Data Acquisition and Analysis:
-
Acquire the data, ensuring the mass spectrometer is calibrated for accurate mass measurement.
-
Extract the chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
-
Analyze the mass spectrum of the corresponding peak:
-
Confirm the presence of the [M+H]⁺ and [M+H+2]⁺ doublet.
-
Verify that the measured mass is within 5 ppm of the theoretical mass for the elemental formula.
-
Field Insight: When using methanol as a solvent or mobile phase component, be vigilant for the formation of an [M+15]⁺ ion, which can arise from an in-source aldol reaction with protonated aldehydes.[15][16] Similarly, the use of formic acid can sometimes induce dehalogenation in the ESI source.[17][18]
-
-
Caption: General experimental workflow for LC-MS analysis.
Part 3: Data Summary and Advanced Considerations
For rapid reference, the following table summarizes the expected mass spectrometric data for hypothetical derivatives of this compound.
| Derivative Structure | Modification | Formula | MW (mono) | Expected EI Fragments (m/z) | Expected ESI Ion (m/z) |
| Parent Compound | C₁₁H₁₃BrO₂ | 256.01 | 256/258, 227/229, 200/202, 199/201 | 257/259 [M+H]⁺ | |
| 4-Methyl | C₁₂H₁₅BrO₂ | 270.03 | 270/272, 241/243, 214/216, 57 | 271/273 [M+H]⁺ | |
| 4-Fluoro | C₁₁H₁₂BrFO₂ | 273.99 | 274/276, 245/247, 218/220, 57 | 275/277 [M+H]⁺ | |
| 4-Nitro | C₁₁H₁₂BrNO₄ | 301.00 | 301/303, 245/247, 199/201 | 302/304 [M+H]⁺ |
Trustworthiness: A Self-Validating System
The robustness of these protocols lies in their cross-validation. The fragmentation data from GC-MS provides structural confirmation that complements the accurate molecular weight determination from LC-MS. The consistent observation of the bromine isotopic pattern across the molecular ion and its fragments provides an internal, self-validating check on the identity of the compound.
Conclusion
The mass spectrometric analysis of this compound derivatives is a powerful and essential component of the drug discovery workflow. By judiciously selecting between GC-MS and LC-MS, researchers can obtain a comprehensive analytical picture of their compounds. GC-MS with electron ionization offers deep structural insight through characteristic fragmentation, while LC-MS with electrospray ionization provides precise molecular weight information critical for identity confirmation and purity assessment. The protocols and insights detailed in this guide equip scientists with the foundational knowledge to confidently apply mass spectrometry, ensuring data integrity and accelerating the development of novel therapeutics.
References
-
AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS. Available at: [Link]
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Available at: [Link]
-
Lambda Therapeutic Research. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available at: [Link]
-
Gen-Tech Scientific. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Available at: [Link]
-
OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry? Available at: [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]
-
Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-10. Available at: [Link]
-
ResearchGate. (2025, November 20). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Available at: [Link]
-
Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2449-56. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Detection limits of electron and electron capture negative ionization-mass spectrometry for aldehydes derivatized with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. Available at: [Link]
-
MDPI. (2026, January 8). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. Available at: [Link]
-
ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]
-
ResearchGate. (2025, August 7). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Hydralazine derivative of aldehyde: A new type of [M‐H]+ ion formed in electrospray ionization mass spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Available at: [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation. Available at: [Link]
-
IONOS. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
-
ChemWhat. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]
-
SpringerLink. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Available at: [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 3. omnilabsolutions.com [omnilabsolutions.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. biocompare.com [biocompare.com]
- 14. organomation.com [organomation.com]
- 15. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-butoxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, empowering you to make informed decisions in your laboratory work.
I. Synthetic Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Bromination of Salicylaldehyde: This electrophilic aromatic substitution introduces a bromine atom onto the aromatic ring of salicylaldehyde. The hydroxyl group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the para-substituted product, 5-bromosalicylaldehyde, is the major product.[1]
-
Williamson Ether Synthesis: The resulting 5-bromosalicylaldehyde is then alkylated using a butyl halide (e.g., 1-bromobutane) in the presence of a base to form the desired this compound.[2]
An alternative, though less common, approach is the Vilsmeier-Haack formylation of 4-bromo-1-butoxybenzene.[3][4][5] This method introduces the aldehyde group onto the pre-formed bromo-butoxy benzene ring.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Low yields can be attributed to several factors throughout the two-step synthesis.
In the Bromination Step:
-
Suboptimal Temperature Control: The bromination of salicylaldehyde is an exothermic reaction.[6] Poor temperature control can lead to the formation of undesired di-brominated byproducts, which will reduce the yield of the desired mono-brominated product. It is crucial to maintain a low and consistent temperature during the addition of bromine.
-
Incorrect Stoichiometry: An excess of bromine will inevitably lead to the formation of di- and poly-brominated products.[6] Conversely, insufficient bromine will result in incomplete conversion of the starting material. Careful control of the stoichiometry is paramount.
-
Moisture Contamination: The presence of water can interfere with the bromination reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
In the Williamson Ether Synthesis Step:
-
Incomplete Deprotonation: The Williamson ether synthesis relies on the formation of a phenoxide ion from the hydroxyl group of 5-bromosalicylaldehyde.[7] If the base used is not strong enough or is used in insufficient quantity, deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.
-
Reagent Quality: The purity of the starting materials, particularly the 5-bromosalicylaldehyde and the 1-bromobutane, is critical. Impurities can lead to side reactions and complicate purification. Ensure your starting materials are of high purity.
-
Side Reactions: While 1-bromobutane is a primary alkyl halide, which favors the SN2 reaction, competing elimination (E2) reactions can occur, especially at higher temperatures.[7]
Question 2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities. These could be unreacted starting materials or byproducts.
-
Unreacted 5-bromosalicylaldehyde: This is a common impurity if the Williamson ether synthesis has not gone to completion. To drive the reaction forward, you can try increasing the reaction time, moderately increasing the temperature, or using a slight excess of 1-bromobutane.[7]
-
Di-butylated byproduct: While less common, it is possible for the aldehyde group to be reduced and then etherified under certain conditions.
-
Byproducts from the bromination step: If the initial 5-bromosalicylaldehyde was not pure, these impurities will carry through to the final product.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[8] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can yield a highly pure product.[8] This technique is particularly effective at removing small amounts of impurities.
-
Aqueous Work-up: A thorough aqueous work-up can help remove unreacted starting materials and inorganic salts. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can remove unreacted 5-bromosalicylaldehyde.
Question 3: The reaction to form the butoxy ether is very slow. What can I do to speed it up?
Slow reaction rates in the Williamson ether synthesis are often related to the reaction conditions.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. A stronger base will lead to a higher concentration of the phenoxide and a faster reaction. The solvent should be able to dissolve the reactants and be compatible with the base. Common choices include potassium carbonate in acetone or sodium hydride in an aprotic solvent like DMF.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[9]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly accelerate the reaction rate in a two-phase system by helping to transport the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is located.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a high-yield synthesis?
-
Temperature: Precise temperature control is essential during the bromination step to prevent over-bromination.
-
Stoichiometry: Accurate measurement of reactants, particularly bromine and the alkylating agent, is critical to avoid side reactions and ensure complete conversion.
-
Purity of Reagents: Using high-purity starting materials and anhydrous solvents is crucial for minimizing side reactions and simplifying purification.[10]
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the bromination and the Williamson ether synthesis steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of reactants and the formation of the product.
Q3: What are the safety precautions for this synthesis?
-
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate PPE.
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled with extreme care under an inert atmosphere.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Bromosalicylaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde in a suitable solvent such as glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 5-bromosalicylaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 5-bromosalicylaldehyde in a suitable solvent like acetone or DMF.[11]
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.[2]
-
To this mixture, add 1-bromobutane (1.1 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Bromination Temperature | 0-10 °C | Minimizes the formation of di-brominated byproducts. |
| Bromine Stoichiometry | 1.0-1.05 equivalents | Ensures complete consumption of starting material without significant over-bromination. |
| Base for Ether Synthesis | Potassium Carbonate, Sodium Hydride | Effective for deprotonation of the phenolic hydroxyl group. |
| Alkylating Agent | 1-Bromobutane (1.05-1.1 eq.) | A slight excess drives the reaction to completion. |
| Purification Method | Column Chromatography, Recrystallization | Provides high purity of the final product.[8] |
VI. Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving common issues.
Synthetic Pathway
Caption: The primary synthetic route to this compound.
VII. References
-
Benchchem. "Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Benchchem.com. Accessed January 9, 2026.
-
Benchchem. "Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis." Benchchem.com. Accessed January 9, 2026.
-
Benchchem. "A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Benchchem.com. Accessed January 9, 2026.
-
NROChemistry. "Vilsmeier-Haack Reaction." NROChemistry. Accessed January 9, 2026.
-
Unknown. "Vilsmeier-Haack Reaction." Name Reactions in Organic Synthesis. Accessed January 9, 2026.
-
Chem-Station. "Vilsmeier-Haack Reaction." Chem-Station Int. Ed. Accessed January 9, 2026.
-
SciELO. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." SciELO. Accessed January 9, 2026.
-
Benchchem. "Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs." Benchchem.com. Accessed January 9, 2026.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic-chemistry.org. Accessed January 9, 2026.
-
International Journal of Pharmaceutical Sciences and Research. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." Ijpsr.com. Accessed January 9, 2026.
-
Benchchem. "Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde." Benchchem.com. Accessed January 9, 2026.
-
National Institutes of Health. "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design." NIH.gov. Accessed January 9, 2026.
-
Organic Syntheses. "2-Amino-5-bromobenzaldehyde." Org. Synth. Accessed January 9, 2026.
-
Biosynth. "5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | FB04957." Biosynth.com. Accessed January 9, 2026.
-
Eureka | Patsnap. "Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde." Eureka.patsnap.com. Accessed January 9, 2026.
-
Benchchem. "Troubleshooting low yield in sinapaldehyde chemical synthesis." Benchchem.com. Accessed January 9, 2026.
-
Benchchem. "troubleshooting low purity of synthesized 4-Butoxybenzaldehyde." Benchchem.com. Accessed January 9, 2026.
-
PubChem. "5-Bromosalicylaldehyde." PubChem.ncbi.nlm.nih.gov. Accessed January 9, 2026.
-
Matrix Fine Chemicals. "5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1." Matrix-fine-chemicals.com. Accessed January 9, 2026.
-
Benchchem. "Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes." Benchchem.com. Accessed January 9, 2026.
-
Sigma-Aldrich. "5-Bromosalicylaldehyde 98 1761-61-1." Sigmaaldrich.com. Accessed January 9, 2026.
-
ResearchGate. "(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde." Researchgate.net. Accessed January 9, 2026.
-
ChemSynthesis. "2-butoxybenzaldehyde." Chemsynthesis.com. Accessed January 9, 2026.
-
BLD Pharm. "515148-88-6|this compound|BLD Pharm." Bldpharm.com. Accessed January 9, 2026.
-
CP Lab Safety. "this compound, 97% Purity, C11H13BrO2, 10 grams." Cplabsafety.com. Accessed January 9, 2026.
-
ResearchGate. "Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde." Researchgate.net. Accessed January 9, 2026.
-
Benchchem. "4-Butoxybenzaldehyde: A Comprehensive Technical Guide." Benchchem.com. Accessed January 9, 2026.
Sources
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-butoxybenzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and side reactions encountered when using 5-Bromo-2-butoxybenzaldehyde as a substrate. As researchers, scientists, and professionals in drug development, you are aware of the complexities that can arise from substrates with mixed electronic and steric properties. This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to ensure the success of your coupling reactions.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is sluggish and gives low yields. What is the most likely cause?
A sluggish or low-yielding reaction with this substrate is often due to the slow oxidative addition step.[1] The butoxy group is electron-donating, which increases the electron density at the carbon-bromine bond, making it less reactive towards the palladium(0) catalyst.[1][2] Additionally, the presence of the aldehyde can sometimes inhibit the catalyst.[3][4][5][6]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this and how can I prevent it?
This byproduct is the result of a side reaction called protodebromination (also referred to as dehalogenation).[2] It occurs when the aryl halide complex with palladium undergoes reaction with a proton source (like water or alcohols) instead of the boronic acid.[2][7] To minimize this, consider using anhydrous solvents, switching to a weaker base like potassium carbonate or phosphate, and employing bulky, electron-rich ligands.[7]
Q3: My reaction mixture shows a significant amount of a symmetrical biaryl product derived from my boronic acid. How do I suppress this homocoupling?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[2][8][9] Oxygen can oxidize the active Pd(0) to Pd(II), which facilitates homocoupling.[8][9] To prevent this, rigorously degas your solvents and reaction mixture.[9][10] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[8]
Q4: Can the aldehyde group on my starting material participate in side reactions?
Yes, the aldehyde group can be sensitive to certain reaction conditions. While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, strong bases and high temperatures can potentially lead to side reactions involving the aldehyde.[11] However, the primary challenges with this compound are typically related to the electronic properties of the aryl bromide.
II. Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a detailed analysis of the common side reactions, their mechanisms, and actionable protocols to mitigate them.
Protodebromination: The Unwanted Hydrogen Swap
Mechanism: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a proton source before it can transmetalate with the boronic acid. This side reaction is often competitive with the desired cross-coupling, especially when the main reaction is slow.[2]
Identifying Protodebromination:
-
By Mass Spectrometry (MS): A peak corresponding to the molecular weight of 2-butoxybenzaldehyde.
-
By Nuclear Magnetic Resonance (NMR): Appearance of a new aromatic proton signal in place of the carbon-bromine bond.
Mitigation Strategies:
| Strategy | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][7] These ligands accelerate the rate of reductive elimination, favoring the desired product formation over protodebromination.[7] |
| Base Optimization | Avoid strong hydroxide bases which can accelerate protodeboronation.[1] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[7] |
| Solvent Choice | Use anhydrous aprotic solvents like dioxane, THF, or toluene to minimize the primary proton source.[7] While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided.[1][7] |
| Temperature Control | Run the reaction at the lowest effective temperature to slow down the rate of the side reaction relative to the cross-coupling. |
Homocoupling: The Dimerization Dilemma
Mechanism: Homocoupling is the dimerization of the boronic acid coupling partner to form a symmetrical biaryl. This is often catalyzed by Pd(II) species, which can be present from the start if using a Pd(II) precatalyst, or formed by the oxidation of Pd(0) by residual oxygen.[2][8][9]
Identifying Homocoupling:
-
By MS: A peak corresponding to the dimer of the boronic acid's organic group.
-
By Chromatography (TLC/LC): A new, often less polar, spot/peak corresponding to the symmetrical biaryl.
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10] This is critical to remove dissolved oxygen.[9] |
| Catalyst Choice | Use a Pd(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) species.[8] If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0). |
| Slow Addition | Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[10] |
| Stoichiometry | Using a slight excess of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with it rather than reacting with the boronic acid.[10] |
Aldehyde-Related Side Reactions
While less common than protodebromination and homocoupling in a well-optimized Suzuki reaction, the aldehyde functionality can be a point of reactivity.
Potential Issues:
-
Cannizzaro-type reactions: Under very strong basic conditions and elevated temperatures, disproportionation of the aldehyde can occur.
-
Aldol reactions: If the boronic acid or other components of the reaction mixture contain enolizable protons, aldol condensation could be a possibility, though unlikely under standard Suzuki conditions.
Mitigation Strategies:
| Strategy | Rationale |
| Mild Base Selection | Use moderately basic conditions (e.g., K₂CO₃, K₃PO₄) to avoid base-induced aldehyde side reactions.[7][12] |
| Temperature Management | Avoid excessively high reaction temperatures. |
| Protecting Groups | In particularly challenging cases, the aldehyde can be protected as an acetal, though this adds extra steps to the synthesis. |
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous dioxane, followed by the degassed water (typically a 10:1 to 5:1 dioxane:water ratio).
-
Degas the entire reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reactions.
Caption: The Suzuki cycle versus competing side reactions.
The diagram above illustrates the desired catalytic cycle for the Suzuki-Miyaura coupling in blue. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[13] Competing with this are protodebromination (red), where a proton source intercepts the palladium intermediate, and homocoupling (yellow), where the boronic acid dimerizes, often in the presence of Pd(II) species.[2]
V. References
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Cooper, A., Leonard, D., Bajo, S., Burton, P., & Nelson, D. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.[Link]
-
Cooper, A. K., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.[Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.[Link]
-
Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 426-430. [Link]
-
Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Wittig Reaction with 5-Bromo-2-butoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the optimization of the Wittig reaction with 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this olefination reaction. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered when working with this sterically hindered and electronically-rich aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no yield of my desired stilbene derivative when reacting this compound?
A1: Low or no product yield in the Wittig reaction with this substrate can be traced back to several factors, primarily related to the aldehyde's structure and the stability of the ylide.
-
Electronic Effects: The 2-butoxy group is electron-donating, which increases the electron density on the aromatic ring and subsequently reduces the electrophilicity of the carbonyl carbon. This makes the aldehyde less reactive towards nucleophilic attack by the phosphorus ylide.[1][2]
-
Steric Hindrance: The bulky butoxy group at the ortho position can sterically hinder the approach of the Wittig reagent to the carbonyl carbon, slowing down the reaction rate. For sterically hindered ketones and aldehydes, the Wittig reaction may be slow and give poor yields.[3]
-
Ylide Generation and Stability: Incomplete formation or decomposition of the ylide before it can react is a common issue.
-
Base Strength: The C-H bond adjacent to the phosphorus in a phosphonium salt is acidic, but requires a strong base for complete deprotonation, especially for non-stabilized ylides.[4][5] Insufficiently strong bases will result in a low concentration of the active ylide.
-
Ylide Instability: Non-stabilized ylides are highly reactive and can be sensitive to air and moisture.[5][6] They can also decompose over time, especially at room temperature.
-
Optimization Strategies:
-
Choice of Base: For non-stabilized or semi-stabilized ylides, use a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation.[7][8]
-
In Situ Ylide Generation: Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide to maximize its concentration at the point of reaction.[2]
-
Reaction Conditions: Ensure strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent ylide quenching by water or oxygen.[2]
Q2: My reaction is producing a mixture of (E) and (Z) isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is critically dependent on the stability of the phosphorus ylide used.[9][10][11]
-
Non-stabilized Ylides: Ylides where the R group is alkyl (e.g., from ethyltriphenylphosphonium bromide) are "non-stabilized." These reactions are typically under kinetic control and proceed through a less sterically hindered transition state, leading predominantly to the (Z)-alkene (cis).[9][12][13]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (EWG) like an ester or ketone (e.g., (triphenylphosphoranylidene)acetate) are "stabilized" by resonance. The initial cycloaddition becomes reversible, allowing for equilibration to a more thermodynamically stable intermediate, which leads to the (E)-alkene (trans).[3][9][10][12]
-
Semi-stabilized Ylides: Ylides where the R group is an aryl group (e.g., benzyltriphenylphosphonium chloride) are considered "semi-stabilized." These often give poor (E)/(Z) selectivity.[11]
Strategies for Stereocontrol:
-
For (E)-Alkene (trans-stilbene derivative):
-
Use a stabilized ylide . This is the most straightforward method to favor the (E)-isomer.[9][11]
-
Employ the Schlosser Modification if you must use a non-stabilized ylide. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature to force equilibration to the more stable threo-betaine, which then yields the (E)-alkene.[11]
-
-
For (Z)-Alkene (cis-stilbene derivative):
-
Post-Reaction Isomerization: If a mixture is obtained, it is sometimes possible to isomerize the (Z)-alkene to the more stable (E)-alkene using a catalytic amount of iodine and heat or light.[15][16]
Q3: I'm having significant difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best purification strategies?
A3: The removal of TPPO is a classic challenge in Wittig reaction purification due to its moderate polarity, which often causes it to co-elute with the desired product during column chromatography.[17][18]
Recommended Purification Methods:
-
Optimized Column Chromatography:
-
Use a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to increase the separation between your likely non-polar stilbene derivative and the more polar TPPO.
-
-
Recrystallization: If your product is a solid, recrystallization can be very effective. TPPO is often more soluble in common solvents than the alkene product.[19][20] Solvents like isopropanol or ethanol can be effective.[20]
-
Chemical Conversion of Byproduct: A highly effective method involves converting the phosphorus-containing impurities into highly polar derivatives that are easily separated.[17]
-
Oxidation: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide to convert any remaining triphenylphosphine (TPP) to TPPO.
-
Derivatization: Treat the crude mixture with reagents like hydrogen peroxide or iodomethane. This converts low-polarity phosphorus impurities into high-polarity derivatives (TPPO or methyltriphenylphosphonium iodide), which can then be easily removed by a quick filtration through a silica plug or during aqueous workup.[17]
-
Troubleshooting Guide
This table provides a quick reference for common problems and their solutions when performing the Wittig reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Aldehyde is deactivated by the electron-donating butoxy group. 2. Incomplete ylide formation (base not strong enough). 3. Ylide quenched by moisture or air. 4. Impure starting materials (e.g., aldehyde oxidized to carboxylic acid). | 1. Increase reaction time and/or temperature (e.g., reflux in THF). 2. Use a stronger base (n-BuLi, NaH, KOtBu).[7][8] 3. Ensure rigorous anhydrous/inert conditions. Flame-dry glassware. Use dry solvents.[2] 4. Purify the aldehyde before use. Check for purity via NMR or TLC. |
| Poor Stereoselectivity | 1. Using a semi-stabilized ylide (e.g., benzylic). 2. Presence of lithium salts promoting equilibration. 3. Reaction temperature is too high, allowing for equilibration. | 1. For (E)-alkene, switch to a stabilized ylide. For (Z)-alkene, use a non-stabilized ylide.[9][10] 2. Use a salt-free base like KHMDS. 3. Maintain low temperatures during ylide addition to the aldehyde to favor kinetic control. |
| Formation of Side Products | 1. Aldehyde self-condensation (if base is added directly to aldehyde). 2. Ylide reacts with other functional groups. 3. Aldehyde polymerization.[3] | 1. Always add the aldehyde to the pre-formed ylide solution. 2. The Wittig reaction is generally tolerant of many functional groups, but highly acidic protons should be avoided.[3] 3. Use fresh, pure aldehyde. |
| Difficult Purification | 1. Triphenylphosphine oxide (TPPO) co-elutes with the product.[17][18] 2. Unreacted triphenylphosphine (TPP) is present. | 1. Convert TPP/TPPO to a highly polar salt with iodomethane, then perform column chromatography.[17] 2. Recrystallize the product from a suitable solvent like isopropanol.[20] 3. Use a less polar solvent system for chromatography. |
Diagrams & Workflows
Wittig Reaction Mechanism
The reaction proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[11][21]
Caption: Step-by-step experimental workflow for the Wittig reaction.
Experimental Protocols
Protocol 1: Preparation of a Non-Stabilized Ylide (in situ)
This protocol describes the formation of ethylidenetriphenylphosphorane from ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes
-
Nitrogen or Argon line
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Add ethyltriphenylphosphonium bromide (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to create a suspension (concentration approx. 0.2-0.5 M).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe over 10-15 minutes. A color change (typically to orange or deep red) indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
The freshly prepared ylide is now ready for immediate use in the Wittig reaction. Do not isolate it. [4][8]
Protocol 2: Wittig Reaction with this compound
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (0.95 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution via syringe to the freshly prepared ylide solution (from Protocol 1) at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using one of the methods described in the purification FAQ (Q3).
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
AdiChemistry. (n.d.). Wittig Reaction | Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]
-
University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. youtube.com [youtube.com]
- 21. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 5-Bromo-2-butoxybenzaldehyde
An in-depth technical guide to the theoretical properties of 4-Butoxybenzaldehyde
This guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-butoxybenzaldehyde. As a key intermediate, its purity is paramount for the success of subsequent reactions and the integrity of the final products. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding the purification and handling of this compound.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The synthesis of this compound is typically achieved via the Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1][2][3] Consequently, common impurities arise from this process:
-
Unreacted Starting Materials: Residual 5-bromo-2-hydroxybenzaldehyde and 1-bromobutane are frequent impurities.[4]
-
Oxidation Byproduct: Aromatic aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 5-Bromo-2-butoxybenzoic acid.[4][5] This is often observed as a baseline spot on a TLC plate or a darkening of the material over time.[5]
-
Side-Reaction Products: Although the SN2 reaction is favored, minor amounts of elimination byproducts can occur, especially if reaction conditions are not optimal.[6][7] Additionally, while O-alkylation is preferred, trace amounts of C-alkylation at the aromatic ring can sometimes be observed.[7]
-
Residual Solvents and Reagents: Solvents used in the synthesis, such as DMF or acetonitrile, and the base (e.g., K₂CO₃) must be thoroughly removed during workup.[1][4]
Q2: Which methods are recommended for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most effective techniques are:
-
Flash Column Chromatography: Highly effective for separating the desired product from both more polar impurities (unreacted phenol, carboxylic acid) and less polar impurities (unreacted alkyl halide).[4][8]
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization can yield a very high-purity final product.[8] It is particularly good at removing trace impurities that are difficult to separate by chromatography.
-
Sodium Bisulfite Adduct Formation: This is a highly selective classical method for purifying aldehydes.[9] The aldehyde forms a water-soluble salt (adduct) with sodium bisulfite, which can be separated from non-aldehydic impurities via a liquid-liquid extraction. The pure aldehyde is then regenerated by treatment with a base.[10][11]
Q3: How can I effectively assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm both the identity and purity of this compound:
-
Thin-Layer Chromatography (TLC): An essential first step to quickly visualize the number of components in the crude mixture and to track the progress of column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the molecular structure and identifying impurities, provided they are present in sufficient concentration (typically >1%).[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and is excellent for detecting less volatile impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[2][4]
Q4: What are the recommended storage conditions for purified this compound?
A4: As an aromatic aldehyde, the compound is susceptible to oxidation.[5] To ensure long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[5][12][13] For extended storage, refrigeration is recommended. Solutions are generally less stable than the solid material and should be prepared fresh if possible.[5]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC shows a persistent spot at the baseline, even after chromatography. | The baseline spot is likely the highly polar 5-Bromo-2-butoxybenzoic acid, formed via air oxidation of the aldehyde.[4][5] | Perform a liquid-liquid extraction. Dissolve the product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution to remove the acidic impurity.[4][14][15] |
| Yield is very low after column chromatography. | 1. The chosen solvent system is too polar, causing the product to elute too quickly with impurities. 2. The product is adsorbing irreversibly to the silica gel. 3. The fractions were not analyzed carefully, and some product was discarded. | 1. Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate gradient.[4] 2. For sensitive aldehydes, consider deactivating the silica gel with triethylamine or using neutral alumina.[14] 3. Analyze all collected fractions by TLC before combining them. |
| The product co-elutes with an unknown impurity during chromatography. | The impurity has a polarity very similar to the product. | 1. Switch to a different solvent system (e.g., dichloromethane/hexanes) to alter the selectivity. 2. Use a higher-resolution silica gel (e.g., 230-400 mesh). 3. If chromatography fails, consider an alternative purification method like recrystallization or bisulfite adduct formation.[8][9] |
| The bisulfite adduct does not precipitate or enter the aqueous phase. | 1. The sodium bisulfite solution is not saturated or has degraded.[10] 2. Insufficient mixing between the organic and aqueous phases. 3. For highly non-polar aldehydes, the adduct may be insoluble in both layers and form a solid at the interface.[9] | 1. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[10] 2. Use a miscible co-solvent like methanol or THF to improve contact between the aldehyde and the bisulfite solution.[9][11] 3. If a solid forms at the interface, filter the entire biphasic mixture to isolate the adduct.[9] |
| The purified product is a gum or oil, making it difficult to handle. | The product may not be pure enough to crystallize. It could contain residual solvents or other impurities that are inhibiting crystallization.[16] | 1. Ensure all solvents are thoroughly removed under high vacuum.[16] 2. Re-purify the material using a different method (e.g., meticulous column chromatography). 3. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| The product darkens from a white/tan solid to a brown color upon storage. | This is a clear sign of degradation, most likely oxidation of the aldehyde group to a carboxylic acid, which is often initiated by exposure to air and light.[5] | 1. Check the purity of the material by TLC or NMR before use. 2. If purity is compromised, re-purification by recrystallization or a basic wash may be necessary.[5] 3. Discard the material if degradation is severe and ensure future batches are stored properly under an inert atmosphere in a cool, dark place.[5][13] |
Section 3: Visualization & Data
Workflow for Selecting a Purification Method
The following decision tree can guide the selection of the most appropriate purification strategy based on the characteristics of the crude reaction product.
Caption: Decision tree for purification method selection.
Performance Comparison of Purification Techniques
The selection of a purification method involves trade-offs between yield, purity, time, and scale.
| Purification Technique | Typical Yield (%) | Final Purity (%) | Estimated Time (per sample) | Key Advantages | Key Disadvantages |
| Column Chromatography | 75-90% | 95-98% | 4-8 hours | Good separation of closely related impurities; broadly applicable.[8] | Can be time-consuming and requires significant amounts of solvent.[8] |
| Recrystallization | 60-85% | >99% | 2-6 hours (plus drying) | Can yield very high purity; inexpensive and straightforward for crystalline solids.[8] | Lower yield due to product loss in mother liquor; not suitable for oils or highly impure solids.[8][16] |
| Bisulfite Adduct Formation | 70-95% | >98% | 3-5 hours | Highly selective for aldehydes; excellent for removing non-aldehydic impurities.[10][11] | Involves multiple chemical reaction and extraction steps; may not remove other aldehydic impurities. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is effective for separating the product from both starting materials and byproducts.[4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column, collection tubes, TLC plates
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in 100% hexanes and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes. The exact solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical method is highly selective for isolating aldehydes from mixtures.[9][10][11]
Materials:
-
Crude product mixture
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Ethyl acetate (or other immiscible organic solvent)
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
Adduct Formation: Dissolve the crude mixture in methanol (e.g., 5 mL). Transfer the solution to a separatory funnel and add 1-2 mL of fresh, saturated aqueous sodium bisulfite. Shake the funnel vigorously for at least 30 seconds.[10][11]
-
Extraction: Add deionized water (e.g., 25 mL) and an immiscible organic solvent like ethyl acetate (e.g., 25 mL) and shake again. Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehydic impurities remain in the organic layer.[9][10]
-
Isolate Adduct: Collect the aqueous layer. Wash it once more with a fresh portion of ethyl acetate to remove any remaining impurities.
-
Regeneration of Aldehyde: To the isolated aqueous layer, add an equal volume of fresh ethyl acetate. While stirring, add 50% NaOH solution dropwise until the pH of the aqueous layer is >12 (check with pH paper).[10][11] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction: Shake the funnel to extract the purified aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure aldehyde.[10]
References
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Reddit. (2015). Purifying aldehydes?.
- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Benchchem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Benchchem. (n.d.). common impurities in commercial 4-Butoxybenzaldehyde.
- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Benchchem. (n.d.). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Theoretical Properties of 4-Butoxybenzaldehyde.
- BLD Pharm. (n.d.). 515148-88-6|this compound.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Benchchem. (n.d.). 4-Butoxybenzaldehyde: A Comprehensive Technical Guide.
- Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- CymitQuimica. (n.d.). This compound.
- ChemWhat. (n.d.). This compound CAS#: 515148-88-6.
- Benchchem. (n.d.). Application Notes and Protocols: Crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful olefination reaction, with a specific focus on the effective removal of byproducts to ensure the highest purity of your target alkenes. Here, we combine fundamental principles with practical, field-tested solutions to common challenges encountered during the reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of the Horner-Wadsworth-Emmons reaction and why are they generally easy to remove?
The principal byproduct of the HWE reaction is a dialkyl phosphate salt, which is formed upon the elimination of the oxaphosphetane intermediate.[1] A key advantage of the HWE reaction over the traditional Wittig reaction is the physicochemical properties of this byproduct. Unlike triphenylphosphine oxide, the dialkyl phosphate salt is highly polar and, in its salt form, is readily soluble in water.[2][3] This characteristic allows for its straightforward removal from the organic reaction mixture through a simple aqueous extraction, often referred to as a workup.[1]
The general transformation can be visualized as follows:
Caption: General overview of HWE reaction products.
Q2: I'm observing a persistent emulsion during the aqueous workup of my HWE reaction. How can I resolve this?
Emulsion formation is a common issue in biphasic mixtures, particularly when residual base or other amphiphilic species are present. This can make the separation of the organic and aqueous layers challenging. Here are several effective strategies to break an emulsion:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration through Celite®: Often, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these solids and facilitate phase separation.
-
Gentle Heating or Cooling: A slight increase in temperature can sometimes decrease the viscosity of the mixture and promote separation. Conversely, cooling the mixture in an ice bath can also be effective.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.
Q3: My product seems to be contaminated with unreacted phosphonate starting material. What is the best way to remove it?
Unreacted phosphonate can be a persistent impurity, especially if it has a similar polarity to your product. Here are some purification strategies:
-
Optimize Reaction Conditions: The first step is to ensure the reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding a slight excess of the aldehyde or ketone.
-
Flash Column Chromatography: This is the most common method for removing unreacted phosphonate.
-
Solvent System Selection: A gradient elution is often most effective. Start with a non-polar eluent (e.g., hexanes or petroleum ether) to elute non-polar impurities, then gradually increase the polarity with a solvent like ethyl acetate or diethyl ether. The unreacted phosphonate is typically more polar than the alkene product and will elute later. A common starting point for developing a solvent system is a mixture that gives your desired product an Rf value of approximately 0.3 on a TLC plate.
-
Loading Technique: For optimal separation, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often provides better resolution than loading the sample as a solution.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion ("Mayonnaise") During Workup | Residual base, fine particulates, or high concentration of reactants. | 1. Add saturated NaCl (brine) to the separatory funnel. 2. Filter the entire mixture through a pad of Celite®. 3. If the problem persists, consider gentle heating or centrifugation. |
| Product Contaminated with Starting Phosphonate | Incomplete reaction or co-elution during chromatography. | 1. Ensure the reaction has gone to completion using TLC. 2. Use gradient flash chromatography, starting with a non-polar eluent. 3. Employ a "dry loading" technique for better separation. |
| Low Yield of Alkene Product | Incomplete deprotonation of the phosphonate, steric hindrance, or unstable product. | 1. Ensure your base is fresh and the reaction is performed under anhydrous conditions. 2. For sterically hindered substrates, a stronger base or longer reaction times may be necessary. 3. If the product is acid-sensitive, use a buffered aqueous workup (e.g., saturated ammonium chloride). |
| Formation of E/Z Isomer Mixture | Reaction conditions not optimized for stereoselectivity. | 1. To favor the (E)-alkene, use NaH in THF or DME.[2] 2. For (Z)-alkene selectivity, use Still-Gennari conditions (e.g., KHMDS and 18-crown-6 with a bis(2,2,2-trifluoroethyl) phosphonate reagent).[4] |
Experimental Protocols
Standard Aqueous Workup Protocol
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and enough water to dissolve all the phosphate salts.
-
Washing: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous layer.
-
Repeat Extraction: Wash the organic layer two more times with water, followed by a final wash with saturated aqueous NaCl (brine).
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Caption: A typical aqueous workup workflow for an HWE reaction.
Flash Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your desired product an Rf of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar co-solvent. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Impact of Reaction Conditions on Stereoselectivity
The stereochemical outcome of the HWE reaction is highly dependent on the choice of base, solvent, and the structure of the phosphonate reagent. This allows for the selective synthesis of either the (E) or (Z) alkene.
| Condition | Effect on Stereoselectivity | Rationale |
| "Standard" Conditions | Favors the thermodynamically more stable (E)-alkene . | The reaction intermediates are able to equilibrate to the more stable trans-oxaphosphetane precursor.[1] |
| Still-Gennari Modification | Favors the kinetically controlled (Z)-alkene . | The use of electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl) accelerates the elimination from the cis-oxaphosphetane intermediate.[4] |
| Base Selection | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers can enhance Z-selectivity. | These conditions promote the formation of the kinetic product by minimizing equilibration of the intermediates.[4] |
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Bugarin, A. (2020, May 29). Experiment 7 Horner–Wadsworth–Emmons Reaction [Video]. YouTube. [Link]
-
Sato, K., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023, December 14). Horner–Wadsworth–Emmons reaction. [Link]
-
Prakash, G. K. S., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. [Link]
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
Antonsen, K. R., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. [Link]
-
Bode Research Group. (2019). OC II (FS 2019) – Problem Set. [Link]
Sources
Technical Support Center: Synthesis of Heterocycles from 5-Bromo-2-butoxybenzaldehyde
Welcome to the technical support center for chemists and drug development professionals working with 5-Bromo-2-butoxybenzaldehyde. This versatile building block is a gateway to a diverse range of heterocyclic scaffolds, including benzofurans, quinolines, and other pharmacologically relevant structures. However, its unique substitution pattern—an activating butoxy group ortho to the aldehyde and a deactivating bromo group meta to it—presents specific challenges in synthesis.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter at the bench. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of heterocycles from this compound, offering explanations and actionable solutions.
Q1: I am experiencing very low yields in my cyclization reaction to form a benzofuran. What are the likely causes and how can I improve the outcome?
A1: Low yields in benzofuran synthesis, particularly when starting from an ortho-alkoxy benzaldehyde, are a frequent challenge. The primary culprits are often suboptimal reaction conditions that fail to overcome steric and electronic hurdles, or catalyst-related issues in cross-coupling strategies.
Common Causes & Solutions:
-
Steric Hindrance: The butoxy group, while electronically activating, can sterically hinder the approach of reagents to the ortho-hydroxyl group (if deprotected) or the aldehyde.
-
Improper Base/Solvent System: The choice of base is critical. A base that is too weak may not efficiently deprotonate the precursor for cyclization, while an overly strong base can lead to side reactions like self-condensation of the aldehyde.
-
Catalyst Inefficiency (for Pd-catalyzed routes): In palladium-catalyzed routes, such as those involving Sonogashira coupling followed by cyclization, issues like catalyst poisoning, incorrect ligand choice, or insufficient catalyst loading can drastically reduce yields.[1]
Troubleshooting Workflow for Low Yields
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Optimization Parameters for Benzofuran Synthesis
| Parameter | Condition A (Starting Point) | Condition B (Alternative 1) | Condition C (Alternative 2) | Rationale & Key Considerations |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.2 equiv) | DBU (1.5 equiv) | Cesium carbonate offers greater solubility and is often more effective in difficult cyclizations. DBU is a non-nucleophilic organic base suitable for sensitive substrates. |
| Solvent | DMF | DMSO | Acetonitrile | DMSO can enhance reaction rates due to its high polarity and boiling point. Acetonitrile is a less polar option that can sometimes minimize side reactions. |
| Temperature | 80 °C | 110 °C | 140 °C (Microwave) | Higher temperatures may be required to overcome activation energy barriers. Microwave irradiation can significantly reduce reaction times and improve yields.[2] |
| Catalyst (Pd) | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ / XPhos (2 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | The choice of ligand is crucial. Bulky electron-rich phosphine ligands like XPhos can improve the efficiency of cross-coupling reactions involving aryl bromides.[1] |
Q2: My reaction is producing significant side products, making purification a major challenge. What are the common side reactions and how can I suppress them?
A2: The aldehyde functional group is highly reactive and can participate in several undesired pathways, especially under basic or high-temperature conditions.
Common Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base and the absence of an enolizable α-hydrogen, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.
-
Aldol/Claisen-Schmidt Condensation: If another enolizable carbonyl compound is present (e.g., acetone used for workup or as a reagent), condensation can occur.
-
De-butoxylation: At very high temperatures or under harsh acidic/basic conditions, cleavage of the butyl ether can occur.
-
Homocoupling (in Pd-catalyzed reactions): The palladium catalyst can promote the coupling of two molecules of the starting aryl bromide.
Mitigation Strategies:
-
Use Milder Bases: Switch from strong inorganic bases like NaOH to milder options like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Control Temperature: Avoid excessive heating. If thermal energy is required, consider microwave-assisted synthesis, which offers precise temperature control and rapid heating, often minimizing byproduct formation by reducing overall reaction time.[3][4]
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere (N₂ or Ar) is critical to prevent oxidative side reactions and catalyst degradation.[5]
-
Sequential Addition: In multi-component reactions, adding the aldehyde substrate last can sometimes prevent it from degrading while other components are activating.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is a reliable method for synthesizing a quinoline derivative from this compound?
A3: The Friedländer annulation is one of the most direct and reliable methods for synthesizing quinolines.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). In your case, the this compound would first need to be converted to its corresponding o-amino derivative.
Workflow for Friedländer Quinolone Synthesis
Caption: Synthetic workflow for quinolone synthesis.
A key challenge in this sequence is controlling the regioselectivity of the initial nitration step. Careful control of temperature and nitrating agent concentration is essential. For the final cyclization, both acid and base catalysis are commonly employed, and the optimal catalyst often depends on the specific β-ketoester used.[6]
Q4: Can microwave-assisted synthesis be effectively used for reactions involving this compound?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for reactions with this substrate. The primary advantages are dramatic reductions in reaction time, often improved yields, and enhanced reproducibility.[2][7] Dielectric heating allows for rapid and uniform heating of the reaction mixture, which can overcome activation barriers more efficiently than conventional oil bath heating.
Comparison: Conventional vs. Microwave-Assisted Synthesis of a Pyrimido[4,5-b]quinoline
This is a multi-component reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, a common route to complex heterocycles.[8][9]
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of MAOS |
| Catalyst | DABCO (20 mol%) | DABCO (20 mol%) | Same catalyst loading |
| Temperature | 90 °C (Oil Bath) | 90 °C | Precise and rapid heating |
| Reaction Time | 4-6 hours | 10-15 minutes | >95% reduction in time |
| Typical Yield | 75-85% | 90-96% | Higher conversion and yield |
| Solvent | Solvent-free | Solvent-free | Green chemistry compliant |
Data adapted from analogous systems reported in the literature.[8][9] The efficiency of MAOS makes it particularly suitable for library synthesis and rapid optimization of reaction conditions in a drug discovery setting.
Part 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a 2-Substituted-5-bromo-benzofuran
This protocol describes a Sonogashira coupling of 5-bromo-2-hydroxybenzaldehyde (the precursor to the target molecule, used here for simplicity as the butoxy group can be added before or after) with a terminal alkyne, followed by an intramolecular cyclization.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (3:1 v/v).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion of the coupling, increase the temperature to 100 °C to promote the intramolecular cyclization. Stir for an additional 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-substituted benzofuran.
This protocol is a generalized procedure based on established methods for benzofuran synthesis.[1]
References
-
TSI Journals. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Available from: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Available from: [Link]
-
National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
World Journal of Organic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). Available from: [Link]
-
Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Available from: [Link]
-
Royal Society of Chemistry. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available from: [Link]
-
PubMed Central (PMC). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available from: [Link]
-
PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available from: [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]
-
Semantic Scholar. Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). Available from: [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of the Butoxy Group in Chemical Synthesis
Welcome to the Technical Support Center for the butoxy group. This guide is designed for researchers, scientists, and drug development professionals who utilize butoxy-containing moieties, such as the tert-butoxycarbonyl (Boc) protecting group and tert-butyl ethers, in their synthetic endeavors. Understanding the stability of this functional group under various conditions is paramount for the successful execution of complex multi-step syntheses. This resource provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the stability of the butoxy group.
Q1: What is the general stability of a butoxy group (specifically, a tert-butyl ether or a Boc group) under acidic and basic conditions?
Q2: Why is the tert-butoxy group so sensitive to acid?
The acid lability of the tert-butoxy group is a direct consequence of the stability of the carbocation formed during cleavage. The mechanism proceeds via two key steps:
-
Protonation: The ether oxygen or a carbonyl oxygen of the Boc group is protonated by the acid.[6][7]
-
Carbocation Formation: The protonated group becomes an excellent leaving group, leading to the cleavage of the C-O bond to form a relatively stable tertiary carbocation (tert-butyl cation) and the corresponding alcohol or carbamic acid.[6][7][8]
The stability of the tert-butyl cation is the thermodynamic driving force for this reaction.[6] The carbamic acid generated from Boc cleavage is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[7][9]
Q3: Is the butoxy group stable to common basic reagents?
Yes, a significant advantage of the tert-butoxy group, especially the Boc protecting group, is its exceptional stability under basic conditions.[1][2] It is resistant to cleavage by a wide array of basic reagents, including:
-
Alkali metal hydroxides (e.g., NaOH, KOH)
-
Carbonates (e.g., K₂CO₃)
-
Amines, including piperidine, which is used for Fmoc group removal.[10]
This stability allows for the selective deprotection of base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the Boc group remains intact, a strategy known as orthogonal protection.[3][11]
Q4: Can the butoxy group be cleaved under non-acidic conditions?
While highly resistant to bases, cleavage under non-acidic conditions is generally not observed. However, there are some exceptions and alternative methods for cleavage that do not rely on strong protic acids:
-
Lewis Acids: Certain Lewis acids, such as AlCl₃, can facilitate the cleavage of Boc groups, sometimes offering different selectivity compared to protic acids.[5][12]
-
Thermal Cleavage: Boc groups can be removed at high temperatures, although this is less common due to the potential for side reactions.[11][13]
-
Nucleophilic Attack under Specific Conditions: While rare, some instances of Boc cleavage under nucleophilic or basic conditions have been reported in specific contexts, often involving intramolecular reactions or forcing conditions.[14] These are not standard laboratory procedures.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q5: My Boc-protected amine is being deprotected during a reaction that is supposed to be basic or neutral. What could be happening?
Unintended Boc deprotection under non-acidic conditions is unusual but can occur. Consider these possibilities:
-
Hidden Acidity: The reaction may be generating an acidic species in situ. For example, the hydrolysis of certain reagents can produce acids. Carefully analyze all components of your reaction mixture.
-
Lewis Acidity: Some metal catalysts or reagents may possess sufficient Lewis acidity to catalyze Boc cleavage.
-
Substrate-Specific Instability: In rare cases, the molecular architecture of your substrate may facilitate an intramolecular cleavage pathway.
-
High Temperatures: If the reaction is performed at elevated temperatures, thermal cleavage of the Boc group may occur.[11]
Recommendation: To diagnose the issue, run control experiments by omitting one component at a time to identify the source of the problem. If the issue persists, consider a more robust amine protecting group for that specific step.
Q6: I am trying to cleave a tert-butyl ether or a Boc group, but the reaction is sluggish or incomplete. How can I optimize the conditions?
Incomplete deprotection is a common challenge.[15][16] The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting workflow for incomplete cleavage.
Q7: I am observing unexpected side products during the acidic deprotection of a butoxy-containing compound. What are they, and how can I avoid them?
The primary cause of side products is the highly reactive tert-butyl cation generated during cleavage.[17][18] This electrophile can alkylate any nucleophilic sites within your molecule, leading to byproducts that are often observed as a +56 Da mass shift in mass spectrometry analysis.[19]
Commonly Affected Residues:
-
Tryptophan: The indole ring is highly susceptible to alkylation.[17]
-
Methionine: The thioether can be alkylated to form a sulfonium salt.[17][20]
-
Cysteine: The free thiol group is a potent nucleophile.[17]
-
Tyrosine: The activated phenolic ring can be alkylated.[17]
Solution: The Use of Scavengers To prevent these side reactions, it is essential to add "scavengers" to the deprotection cocktail.[19][21] Scavengers are nucleophilic species that are more reactive or in higher concentration than the sensitive residues in your substrate, and they act by trapping the tert-butyl cation.[17][21]
| Scavenger | Target Residue(s) | Typical Concentration | Reference(s) |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5 - 5% (v/v) | [19][21] |
| Water | General carbocation scavenger | 2.5 - 5% (v/v) | [19] |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% (v/v) | [19] |
| Thioanisole | General, Methionine | 5% (v/v) | [22] |
Q8: Can I selectively cleave a Boc group in the presence of a tert-butyl ether or a tert-butyl ester?
Yes, selective deprotection is possible due to differences in acid lability. Generally, the order of acid sensitivity is:
Boc-amine > tert-butyl ether > tert-butyl ester
The Boc group is significantly more acid-labile than a tert-butyl ether or ester.[23] This allows for its selective removal using milder acidic conditions (e.g., lower concentrations of TFA) while leaving the other groups intact. Achieving selectivity between a tert-butyl ether and a tert-butyl ester is more challenging and often requires careful screening of reaction conditions.
Section 3: Protocols and Best Practices
The following protocols provide a starting point for common manipulations involving the butoxy group.
Protocol 1: Standard Acidic Cleavage of a Boc-Protected Amine
This protocol is suitable for most standard Boc deprotections where side reactions are not a major concern.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA in DCM).[7]
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.
Protocol 2: Optimized Cleavage of a Butoxy Group with Scavengers
This protocol is recommended for substrates containing sensitive, nucleophilic functional groups.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[19]
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of DCM (if necessary for solubility) in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the substrate. For solid-phase synthesis, add the cocktail to the resin and agitate gently.[19]
-
Reaction Time: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Workup (Solution-Phase): Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. Isolate the product by centrifugation or filtration.[19]
-
Workup (Solid-Phase): Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Wash the peptide pellet with cold ether to remove scavengers and byproducts.[19]
Protocol 3: Screening for Optimal Deprotection Conditions
When dealing with a new or particularly sensitive substrate, a systematic screen of conditions is advisable.
-
Setup: In parallel, set up small-scale reactions using your substrate.
-
Variables: Screen different acid concentrations (e.g., 10% TFA, 25% TFA, 50% TFA in DCM), temperatures (0 °C, RT), and times (30 min, 1h, 2h, 4h).
-
Analysis: Quench a small aliquot from each reaction at each time point and analyze by LC-MS to determine the extent of starting material consumption and product formation, as well as the appearance of any side products.
-
Optimization: Based on the results, select the mildest conditions that provide complete deprotection in a reasonable timeframe with minimal side product formation.
Section 4: Advanced Topics & Mechanistic Insights
The Role of Carbocation Stability in Cleavage
The entire principle of acid-labile butoxy groups hinges on the formation of a stable carbocation. The cleavage of a tert-butyl ether or a Boc group proceeds via an Sₙ1-type mechanism.[8][24]
Caption: Mechanism of acid-catalyzed cleavage of butoxy groups.
Ethers with only primary or secondary alkyl groups are cleaved via an Sₙ2 mechanism, which is much slower.[24][25] The tertiary nature of the butoxy group is what allows for the rapid, Sₙ1-mediated cleavage under relatively mild acidic conditions.[24][25]
Choosing the Right Scavenger
The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule. Using an inappropriate scavenger can be ineffective. For instance, while TIS is an excellent carbocation scavenger, it does not prevent the oxidation of tryptophan, for which EDT would be a better choice.[19][21] A cocktail of scavengers is often employed to provide broad-spectrum protection.[19]
Butoxy Group Stability in the Context of Other Protecting Groups
The butoxy group is a key component of a wider toolbox of protecting groups used in organic synthesis. Its stability profile makes it compatible with many other groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? | Reference(s) |
| Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., 20% piperidine in DMF) | Yes | [2][3] |
| Carbobenzyloxy | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Yes | [2][6] |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Yes | [2] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride source (e.g., TBAF) or mild acid | No (acid overlap) | [26][27] |
| Benzyl ether | Bn | Catalytic Hydrogenation (H₂, Pd/C) | Yes | [6] |
This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS) and the synthesis of other complex molecules.[3][]
References
- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side-product formation.
- Benchchem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Wikipedia. (n.d.). Ether cleavage.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
- Organic Chemistry: A Tenth Edition. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC?.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
preventing decomposition of 5-Bromo-2-butoxybenzaldehyde during reaction
Welcome to the dedicated technical support resource for 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile, yet sensitive, aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to proactively address and resolve issues related to its decomposition during chemical reactions. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you in your synthetic endeavors.
Understanding the Molecule: A Balancing Act of Substituents
This compound's reactivity is a nuanced interplay of its three key functional groups. Understanding their electronic and steric effects is paramount to predicting and preventing its decomposition.
-
The Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and renders the carbonyl carbon electrophilic, making it susceptible to nucleophilic attack.[1]
-
The Butoxy Group (-OC₄H₉): An electron-donating group, it activates the aromatic ring, particularly at the ortho and para positions, and can influence the reactivity of the adjacent aldehyde.
-
The Bromo Group (-Br): While deactivating the ring through its inductive effect, it is an ortho, para-director for electrophilic substitution.[1]
The combined influence of these groups dictates the molecule's stability and its propensity for specific decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two most common decomposition pathways are oxidation and ether cleavage.
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, 5-Bromo-2-butoxybenzoic acid.[2][3][4] This is a common issue with many benzaldehyde derivatives.[5]
-
Ether Cleavage: The butoxy group, an aryl ether linkage, can be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI), which would yield 5-bromo-2-hydroxybenzaldehyde and a butyl halide.[6] While generally stable, this pathway should be considered when employing acidic reagents.
Q2: My reaction mixture is turning yellow/brown. What does this indicate?
A2: A color change to yellow or brown often suggests degradation of the aldehyde. This could be due to oxidation or other side reactions. It is a visual cue to assess the purity of your starting material and the integrity of your reaction conditions.
Q3: Can this compound undergo a Cannizzaro reaction?
A3: Yes, theoretically. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (one without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2][3] Since this compound lacks α-hydrogens, it is susceptible to this reaction under strongly basic conditions.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial. The compound should be stored in a tightly sealed container, in a cool, dark, and dry place. To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[7][8]
Troubleshooting Guide: Preventing Decomposition in Your Reactions
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Formation of 5-Bromo-2-butoxybenzoic Acid (Oxidation)
-
Symptom: Appearance of a more polar spot on TLC, or identification of the carboxylic acid by analytical techniques (e.g., LC-MS, NMR). The reaction mixture may also show a color change.
-
Root Cause Analysis: The aldehyde is being oxidized. This is often initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or the presence of oxidizing impurities in your reagents or solvents.[2][3][4]
-
Corrective and Preventive Actions (CAPA):
Action Rationale Inert Atmosphere Conducting the reaction under a nitrogen or argon atmosphere is the most effective way to prevent autoxidation by excluding atmospheric oxygen.[2][7] Degassed Solvents Solvents can dissolve a significant amount of oxygen. Degassing them prior to use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) will remove this potential oxidant. Control Temperature Avoid unnecessarily high reaction temperatures, as heat can accelerate the rate of oxidation. Use of Antioxidants For particularly sensitive reactions, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can suppress autoxidation pathways.[2] Purity of Reagents Ensure all reagents and solvents are free from oxidizing impurities.
Issue 2: Formation of 5-Bromo-2-hydroxybenzaldehyde (Ether Cleavage)
-
Symptom: Identification of the phenolic byproduct in your reaction mixture.
-
Root Cause Analysis: The aryl-butoxy ether bond is being cleaved, most likely by strong acidic conditions.[6]
-
Corrective and Preventive Actions (CAPA):
Action Rationale Avoid Strong Acids If possible, choose alternative catalysts or reagents that do not require strongly acidic conditions. Use Milder Acids If an acid is necessary, consider using a weaker Lewis or Brønsted acid that is less likely to promote ether cleavage. Temperature Control Ether cleavage is often accelerated by heat. Running the reaction at a lower temperature may mitigate this side reaction.
Issue 3: Formation of Cannizzaro Reaction Byproducts
-
Symptom: Detection of both 5-bromo-2-butoxybenzyl alcohol and 5-bromo-2-butoxybenzoic acid in the reaction mixture when using strong bases.
-
Root Cause Analysis: The absence of an α-hydrogen makes the aldehyde susceptible to disproportionation under strongly basic conditions.[2][3]
-
Corrective and Preventive Actions (CAPA):
Action Rationale Use a Weaker Base If the reaction allows, switch to a milder base (e.g., K₂CO₃, Et₃N) instead of strong bases like NaOH or KOH. Lower Reaction Temperature The Cannizzaro reaction, like many side reactions, is often less favorable at lower temperatures. Slow Addition of Base Adding the base dropwise can help to keep the instantaneous concentration of the base low, thus disfavoring the bimolecular Cannizzaro reaction.[9]
Experimental Protocols & Visual Guides
Workflow for Minimizing Oxidation
Caption: Workflow for setting up a reaction to minimize oxidation.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting decomposition pathways.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pnnl.gov [pnnl.gov]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photochemistry of aryl tert-butyl ethers in methanol: the effect of substituents on an excited state cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-butoxybenzaldehyde
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting advice. We will move beyond simple procedural lists to explain the chemical logic behind catalyst and condition selection, empowering you to optimize your synthetic routes effectively.
Core Challenges & Strategic Considerations
This compound is a challenging substrate due to a combination of electronic and steric factors. A successful cross-coupling strategy must address:
-
Electronic Effects: The ortho-butoxy group is electron-donating, which increases the electron density of the C-Br bond. This makes the crucial first step of the catalytic cycle, oxidative addition, more difficult and often rate-limiting.[1] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) may prove ineffective.[1]
-
Steric Hindrance: The bulky butoxy group ortho to the bromine atom sterically shields the reaction center, necessitating the use of specific ligands that can operate effectively in a crowded environment.[2][3][4]
-
Functional Group Compatibility: The aldehyde group is sensitive to certain nucleophiles and strong bases, which can lead to unwanted side reactions.[5] Therefore, reaction conditions, particularly the choice of base, must be selected carefully to preserve this functionality.
Our selection strategy will focus on catalyst systems known to overcome these specific hurdles, primarily employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are adept at activating electron-rich aryl halides.[1][6][7]
Catalyst & Condition Selection Guide
This section provides a decision-making framework and starting points for the most common cross-coupling reactions.
Decision Tree for Initial Ligand Selection
The choice of ligand is paramount for success. This diagram provides a logical starting point for selecting a ligand class based on the substrate's characteristics.
Caption: Initial ligand selection guide for the substrate.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki reaction is often the first choice for C-C bond formation due to its high functional group tolerance.[8][9]
Frequently Asked Questions (FAQs)
Q: What is the best starting catalyst system for a Suzuki coupling with this compound? A: For this electron-rich and sterically hindered substrate, a robust catalyst system is required. We recommend starting with a modern palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. These systems are designed to facilitate the difficult oxidative addition step.[1][10]
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) | These palladacycle precatalysts ensure efficient and reliable generation of the active Pd(0) species, improving reproducibility over traditional sources like Pd(OAc)₂.[5] |
| Ligand | XPhos or SPhos | These Buchwald ligands provide the necessary steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination.[1][6][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A strong base is often required to promote the transmetalation step in challenging couplings.[1] Carbonates are generally well-tolerated by the aldehyde group.[5][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Aprotic polar solvents are standard. A small amount of water is often beneficial for Suzuki reactions, aiding in base dissolution and facilitating transmetalation.[1] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the high activation energy of the oxidative addition step.[1] |
Troubleshooting Guide
Issue: Low or no product yield.
-
Possible Cause 1: Ineffective Oxidative Addition. This is the most likely culprit. The catalyst system may not be active enough.
-
Possible Cause 2: Protodeboronation of the Boronic Acid. The boronic acid coupling partner is being quenched by a proton source before it can transmetalate to the palladium center.[1]
-
Possible Cause 3: Catalyst Deactivation. Oxygen can irreversibly oxidize the active Pd(0) catalyst.
Issue: Significant formation of biaryl homocoupling or dehalogenated starting material.
-
Possible Cause: Oxygen in the Reaction. This promotes the homocoupling of the boronic acid. Dehalogenation can occur with highly active catalysts, especially in the presence of hydrogen donors.[8]
-
Solution: Improve inert atmosphere techniques as described above.[13] Lowering the reaction temperature slightly may disfavor these side pathways. Ensure the purity of all reagents.
-
Heck Coupling: C(sp²)-C(sp²) Vinyl Bond Formation
The Heck reaction couples the aryl bromide with an alkene.[14]
Frequently Asked Questions (FAQs)
Q: What conditions are recommended for a Heck reaction with this compound and an acrylate? A: A phosphine-free system or one with a thermally stable ligand is often preferred for Heck reactions, which may require higher temperatures.
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) source that is reduced in situ. |
| Ligand (Optional) | P(o-tol)₃ or a stable NHC ligand | If a ligand is needed to improve stability or yield, a moderately bulky phosphine or a thermally stable N-heterocyclic carbene is a good choice.[15] |
| Base | Et₃N or K₂CO₃ (1.5-2 equiv.) | An organic or inorganic base is required to neutralize the HBr generated in the catalytic cycle. |
| Solvent | DMF, NMP, or Dioxane | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions often require significant thermal energy.[15] |
Troubleshooting Guide
Issue: Low yield and catalyst decomposition (formation of palladium black).
-
Possible Cause: Catalyst Instability. At high temperatures, the Pd(0) catalyst can agglomerate into inactive palladium black.[16]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
This reaction is the premier method for coupling aryl halides with terminal alkynes.[17]
Frequently Asked Questions (FAQs)
Q: Should I use a standard copper co-catalyzed Sonogashira or a copper-free protocol? A: Both methods are viable. The choice depends on the sensitivity of your substrates and tolerance for side products.
-
Standard (Copper-Catalyzed): Typically uses a Pd(II)/phosphine complex (e.g., PdCl₂(PPh₃)₂) with a CuI co-catalyst (2-10 mol%). It is fast and efficient.[18] The main drawback is the potential for alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen.[18]
-
Copper-Free: This method avoids Glaser homocoupling by omitting the copper co-catalyst. It often requires a slightly higher reaction temperature or a more active palladium/ligand system and a stronger base (e.g., Cs₂CO₃).[18] This is often the cleaner method.
Troubleshooting Guide
Issue: Significant alkyne homocoupling byproduct.
-
Possible Cause: Oxygen contamination in a copper-catalyzed reaction.
-
Solution: Switch to a copper-free protocol.[18] If using the standard protocol, ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which promotes the undesirable Glaser coupling.
-
Experimental Protocols & Workflows
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for experimentation.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.3 equiv.)
-
XPhos Pd G3 (0.02 equiv., 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1][13]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a substrate concentration of approximately 0.2 M. The solvent ratio should be around 5:1 (dioxane:water).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving common issues in cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. For example, a stalled reaction points to a problem in one of these three core steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- ScienceDirect. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- de Vries, A. H. M., & de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.
- Ding, R., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications.
- National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Benchchem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 4-Butoxybenzaldehyde Reactions.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- National Institutes of Health. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. PMC.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- SlideShare. (2014). Cross-Coupling Reactions.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. jmcct.com [jmcct.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-butoxybenzaldehyde
Welcome to the Technical Support Center for 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical role of solvents in modulating the reactivity of this compound, with a focus on practical, field-proven insights.
Introduction
This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] The reactivity of this compound is largely dictated by its functional groups: the aldehyde, the bromo substituent, and the butoxy ether. The choice of solvent is a crucial parameter in any reaction involving this molecule, as it can significantly influence reaction rates, yields, and even the reaction pathway. This guide will delve into the solvent effects on the key reactions that this compound is likely to undergo.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and how do solvents influence them?
A1: The primary reactive sites on this compound are the aldehyde group and the aromatic ring. Therefore, the most common reactions are nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions. The butoxy group is generally stable, but the ether linkage can be cleaved under harsh acidic conditions.
-
Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to attack by nucleophiles. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.[2] Solvents play a critical role in stabilizing or destabilizing the transition states of these reactions.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles. The position of substitution is directed by the existing substituents (bromo, butoxy, and aldehyde groups).[2] The solvent can affect the reactivity of the electrophile and the stability of the intermediates.
-
Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to a carboxylic acid.[3] This can be an unwanted side reaction, and the choice of solvent can influence its rate.
Q2: How does solvent polarity affect the rate of nucleophilic addition to the aldehyde group of this compound?
A2: The effect of solvent polarity on nucleophilic addition depends on the nature of the nucleophile and the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can form strong hydrogen bonds.[4][5] They can solvate both cations and anions effectively.[4][5] In the context of nucleophilic addition, polar protic solvents can stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate.[5] However, they are very effective at stabilizing charged intermediates that may form during the reaction.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar but lack an acidic proton.[8] They are excellent at solvating cations but are less effective at solvating anions, leaving them "naked" and more reactive.[8] Therefore, reactions with anionic nucleophiles are often faster in polar aprotic solvents.[8]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents do not effectively solvate charged species. Reactions involving charged nucleophiles or intermediates are generally slower in nonpolar solvents due to a lack of stabilization.[6]
Q3: I am observing low yields in a reaction involving this compound. What are the potential solvent-related causes?
A3: Low yields can stem from several solvent-related issues:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using a solvent that provides good solubility for all reactants at the reaction temperature.
-
Inappropriate Polarity: As discussed in Q2, the solvent polarity can drastically affect the reaction rate. If the reaction is sluggish, consider switching to a solvent that better supports the reaction mechanism (e.g., a polar aprotic solvent for an SN2 reaction).[9]
-
Solvent-Induced Side Reactions: The solvent itself might be participating in or promoting unwanted side reactions. For example, in the presence of a strong base, protic solvents can be deprotonated, and some solvents may react with strong electrophiles or nucleophiles.[3]
-
Moisture Contamination: The presence of water in your solvent can be detrimental, especially in reactions involving water-sensitive reagents like organometallics or strong bases.[10] Using anhydrous solvents is crucial in such cases.[9]
Troubleshooting Guides
Issue 1: Sluggish or Incomplete Nucleophilic Addition to the Aldehyde
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Nucleophile is deactivated by a protic solvent. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. | Protic solvents can form hydrogen bonds with anionic nucleophiles, stabilizing them and reducing their reactivity.[5] Polar aprotic solvents solvate the accompanying cation, leaving the anionic nucleophile more reactive.[8] |
| Poor solubility of reactants. | Choose a solvent with better solvating power for all reactants. You may need to gently heat the reaction mixture to aid dissolution. | For a reaction to occur efficiently, the reactants must be in the same phase.[4] |
| Transition state is not sufficiently stabilized. | If the reaction proceeds through a charged intermediate, a more polar solvent may be required to stabilize it. | Polar solvents can stabilize charged intermediates and transition states, lowering the activation energy of the reaction.[4][5] |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidation of the aldehyde to a carboxylic acid. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] | The aldehyde group is susceptible to autoxidation, which is initiated by atmospheric oxygen.[3] |
| Cannizzaro Reaction under basic conditions. | If using a strong base, consider a solvent that does not promote this disproportionation reaction. Lowering the temperature can also help. | The Cannizzaro reaction is a base-catalyzed disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[3] |
| Solvent participation in the reaction. | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid alcoholic solvents with strong acids at high temperatures to prevent ether formation. | Solvents are not always innocent bystanders and can sometimes react with the reagents or intermediates. |
Experimental Protocols
Protocol 1: Monitoring Solvent Effects on a Nucleophilic Addition Reaction via Thin Layer Chromatography (TLC)
This protocol provides a framework for qualitatively assessing the impact of different solvents on the rate of a reaction, such as the formation of an imine from this compound and an amine.
Materials:
-
This compound
-
Aniline (or another primary amine)
-
A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol)
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In separate small vials, dissolve a small amount of this compound and an equimolar amount of aniline in each of the chosen solvents.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60 minutes), spot a small aliquot of each reaction mixture onto a TLC plate.
-
TLC Development: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp. The starting materials and the product should have different Rf values.
-
Analysis: Compare the intensity of the product spot across the different solvents at each time point. A faster appearance and greater intensity of the product spot indicate a faster reaction rate in that particular solvent.
Protocol 2: General Procedure for Spectroscopic Analysis
To confirm the identity and purity of your products, spectroscopic analysis is essential.
Instrumentation:
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
FTIR: For liquid samples, a thin film can be prepared between salt plates. For solid samples, a KBr pellet can be made.[11]
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[11]
Visualizations
Diagram 1: Influence of Solvent on Nucleophilic Addition
Caption: Solvent effects on nucleophilic reactivity.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 5-Bromo-2-butoxybenzaldehyde
Welcome to the technical support center for 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered aromatic aldehyde. Here, we provide expert insights, troubleshooting guides, and validated protocols to help you overcome common hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is dictated by a combination of electronic and steric effects originating from its three key functional groups:
-
Aldehyde Group (-CHO): This group is electron-withdrawing, making the carbonyl carbon an electrophilic site for nucleophilic attack.[1]
-
Butoxy Group (-OC₄H₉): Located at the ortho position, this group has two major effects. Electronically, it is an activating group that donates electron density to the aromatic ring through resonance, which slightly reduces the electrophilicity of the adjacent aldehyde.[2] Sterically, it is a bulky substituent that physically obstructs the path of incoming nucleophiles, significantly hindering their approach to the carbonyl carbon. This is the primary source of the challenges encountered with this molecule.
-
Bromo Group (-Br): Positioned para to the butoxy group, the bromine atom is deactivating due to its strong electron-withdrawing inductive effect but directs incoming electrophiles to ortho and para positions.[1]
The dominant feature in most nucleophilic addition reactions is the steric hindrance from the ortho-butoxy group.
Q2: Why do standard nucleophilic addition reactions often fail or give low yields with this compound?
A2: Standard nucleophilic addition reactions, such as Grignard or Wittig reactions, often struggle due to the steric shield created by the n-butoxy group.[2] This bulky group impedes the necessary trajectory for the nucleophile to attack the carbonyl carbon. Consequently, several issues can arise:
-
No Reaction: The activation energy for the reaction becomes too high to overcome under standard conditions, leading to the recovery of starting material.
-
Low Conversion: Only a small fraction of reactants acquire sufficient energy to bypass the steric barrier.
-
Side Reactions: If the nucleophile is also a strong base (like a Grignard reagent), it may act as a base and deprotonate an available acidic proton instead of acting as a nucleophile.[3][4]
Diagram: Visualizing Steric Hindrance
The following diagram illustrates how the bulky ortho-butoxy group shields the electrophilic carbonyl carbon from nucleophilic attack.
Caption: Steric shielding of the aldehyde by the ortho-butoxy group.
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Add to the Carbonyl Group
Q: I am attempting a Grignard reaction with this compound, but I only recover my starting material or get minimal product yield. What is going wrong?
A: This is a classic case of steric hindrance preventing the bulky Grignard reagent from reaching the carbonyl carbon.[4] When direct addition is disfavored, Grignard reagents can act as bases or reducing agents, leading to side products.
Solutions & Protocols
-
Employ a Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[5][6]
-
Switch to a More Reactive Organometallic: Organolithium reagents are generally more reactive than their Grignard counterparts and may succeed where Grignard reagents fail.
-
Use Additives to Suppress Side Reactions: Additives like cerium(III) chloride (Luche reduction conditions) can increase the nucleophilicity of the organometallic reagent while reducing its basicity.
| Strategy | Reagent/Catalyst | Rationale |
| Lewis Acid Catalysis | TiCl₄, BF₃·OEt₂, ZnCl₂ | Activates the carbonyl group, making it more electrophilic.[5][7] |
| More Reactive Nucleophile | n-Butyllithium, Phenylithium | Organolithium reagents are stronger nucleophiles than Grignards. |
| Additive-Mediated Reaction | CeCl₃ (anhydrous) | Suppresses enolization and reduction side reactions.[6] |
Protocol: Lewis Acid-Catalyzed Grignard Addition
-
Setup: Flame-dry all glassware and assemble under a nitrogen or argon atmosphere.
-
Aldehyde Solution: In a three-necked flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄) (1.1 eq) in dichloromethane to the cooled aldehyde solution. Stir for 20 minutes.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Wittig Reaction is Unsuccessful, Yielding No Alkene
Q: My Wittig reaction with this compound is not working. I am using a standard unstabilized ylide, but I see no alkene product. How can I resolve this?
A: The steric hindrance of the butoxy group is likely preventing the formation of the initial betaine or oxaphosphetane intermediate.[8] While the Wittig reaction can be effective even for some hindered ketones, the combination of an ortho-alkoxy group on a benzaldehyde presents a significant challenge.[9][10]
Solutions & Protocols
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less sterically hindered than traditional Wittig ylides. This is often the preferred method for hindered aldehydes and ketones.[8]
-
Elevated Temperatures: Providing more thermal energy can help overcome the activation barrier. Refluxing in a higher-boiling solvent like toluene may be effective.
-
Use a Salt-Free Ylide: The presence of lithium salts can sometimes complicate the stereochemical outcome and reactivity.[9] Preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide can provide a "salt-free" ylide that may exhibit different reactivity.
Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
-
Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried flask and cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) to the THF. Slowly add your chosen phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting phosphonate anion solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) may be required.
-
Monitoring and Workup: Monitor by TLC. Upon completion, quench carefully with water, extract with diethyl ether, and wash the organic layer with brine. Dry, concentrate, and purify the resulting alkene.
Issue 3: Low Yield in Reductive Amination
Q: I am trying to perform a reductive amination with a primary amine, but the reaction is slow and gives a poor yield of the desired secondary amine.
A: The initial formation of the hemiaminal and subsequent dehydration to the imine/iminium ion is often the rate-limiting step and is severely affected by steric hindrance. The bulky butoxy group slows down the initial nucleophilic attack by the amine.
Solutions & Protocols
-
Lewis Acid Catalysis: Similar to Grignard reactions, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the aldehyde, facilitating the formation of the imine intermediate.[6]
-
Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion as it forms.[6]
-
Water Scavenging: The dehydration step is an equilibrium process. Removing water using molecular sieves can drive the reaction towards the formation of the imine.
Diagram: Troubleshooting Workflow for a Failed Reaction
Caption: Decision tree for troubleshooting reactions.
Issue 4: Difficulty with Palladium-Catalyzed Cross-Coupling at the Bromo Position
Q: I want to perform a Suzuki or Buchwald-Hartwig coupling on the aryl bromide, but I'm concerned the aldehyde will interfere. What precautions should I take?
A: This is a valid concern. While many modern palladium catalysis systems show excellent functional group tolerance, aldehydes can sometimes interfere by coordinating to the metal center or undergoing side reactions under basic conditions (e.g., aldol condensation).[11][12]
Solutions
-
Protect the Aldehyde: The most robust strategy is to protect the aldehyde, perform the cross-coupling reaction, and then deprotect it. A common choice is to form a diethyl acetal.
-
Choose a Tolerant Catalyst System: Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often exhibit high tolerance for functional groups like aldehydes and can be effective at lower temperatures, minimizing side reactions.[12]
-
Careful Selection of Base: Use a weaker, non-nucleophilic base if possible, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium tert-butoxide, which could promote aldol reactions.
Protocol: Acetal Protection Prior to Suzuki Coupling
-
Protection: Dissolve this compound (1.0 eq) in a mixture of ethanol and toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), neutralize the acid, extract the acetal, and purify.
-
Suzuki Coupling: Use the purified acetal under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst, an appropriate boronic acid, and an aqueous base like Na₂CO₃).
-
Deprotection: After purification of the coupled product, dissolve it in a mixture of THF and aqueous HCl (e.g., 1M) and stir at room temperature until the acetal is cleaved to regenerate the aldehyde.
By understanding the interplay of steric and electronic effects and employing targeted strategies, the synthetic challenges posed by this compound can be effectively managed.
References
-
Benchchem. A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde.
-
Wikipedia. Wittig reaction.
-
Wikipedia. Lewis acid catalysis.
-
Chemistry LibreTexts. Wittig Reaction.
-
JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
-
Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
ACS Publications. Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones.
-
ACS Publications. Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones | ACS Catalysis.
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde.
-
ScholarWorks @ University of Central Florida. Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia.
-
The Royal Society of Chemistry. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
-
Chemical Science (RSC Publishing). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
-
Scribd. 6 Steric Hindrance | PDF.
-
NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
-
NIH. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC.
-
ACS Publications. Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones.
-
NIH. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines.
-
NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
-
Benchchem. Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
-
Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
-
Organic Chemistry Portal. Grignard Reaction.
-
MDPI. TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters.
-
Master Organic Chemistry. Reactions of Grignard Reagents.
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
-
Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp.
-
ResearchGate. (PDF) Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords.
-
Benchchem. Technical Support Center: Optimizing Reaction Conditions for 2-Bromomalonaldehyde Condensation.
-
Tech Science Press. JRM | The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects.
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
-
NIH. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity.
-
ResearchGate. Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions | Request PDF.
-
ResearchGate. The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Item - Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-butoxybenzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxybenzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important synthesis. As a key building block in the development of various pharmaceutical compounds, ensuring a robust, scalable, and high-purity synthesis is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter.
Synthetic Strategy and Workflow
The synthesis of this compound typically proceeds through one of two primary routes: the bromination of 2-butoxybenzaldehyde or the formylation of 4-bromo-1-butoxybenzene. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The formylation route, particularly using the Vilsmeier-Haack reaction, is common for its reliability, though it presents unique challenges during scale-up.
Diagram: General Synthetic Workflow
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
While both bromination of 2-butoxybenzaldehyde and formylation of 4-bromo-1-butoxybenzene are viable, the Vilsmeier-Haack formylation of 4-bromo-1-butoxybenzene is often preferred for large-scale synthesis.[1][2][3] This is due to the high regioselectivity directed by the electron-donating butoxy group, which guides formylation to the ortho position, yielding the desired product with fewer isomeric impurities compared to the bromination of 2-butoxybenzaldehyde.
Q2: What are the most critical parameters to control during the scale-up of the Vilsmeier-Haack reaction?
The most critical parameters are:
-
Temperature Control: The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic.[4] Failure to control the temperature during addition can lead to reagent decomposition and side reactions.
-
Reagent Quality: The purity of DMF and POCl₃ is crucial.[5] Anhydrous conditions are essential, as moisture will quench the Vilsmeier reagent. Old or improperly stored DMF can contain dimethylamine, which can cause side reactions.[5]
-
Mixing and Agitation: As the Vilsmeier reagent can precipitate from the reaction mixture, efficient stirring is necessary to maintain a homogeneous suspension and ensure complete reaction.[6] On a large scale, magnetic stirring is often insufficient, and an overhead mechanical stirrer is required.
-
Controlled Addition: Slow, subsurface addition of POCl₃ to DMF is recommended to manage the exotherm and ensure localized concentration gradients are minimized.
Q3: Which analytical techniques are recommended for reaction monitoring and final product characterization?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of reaction progress and byproduct formation.
-
Product Characterization: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or GC.
Q4: What are the primary safety considerations when working with the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves several hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A quench solution (e.g., ice-cold water or a buffered aqueous solution) should be prepared in advance for both the reaction work-up and in case of an emergency.[1][4]
Troubleshooting Guide
Low Reaction Yield
Q: My Vilsmeier-Haack formylation is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in a Vilsmeier-Haack reaction are a common issue, often traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The chloroiminium ion, or Vilsmeier reagent, is sensitive to moisture.[8] If your DMF or glassware is not completely dry, the reagent will be hydrolyzed and deactivated. Additionally, DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[5]
-
Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is oven-dried before use. It's good practice to form the Vilsmeier reagent under an inert atmosphere.
-
-
Cause 2: Incomplete Reaction. The Vilsmeier reagent is a relatively weak electrophile, and formylation of some aromatic systems can be sluggish.[9]
-
Solution: The reaction temperature is substrate-dependent and can range from 0°C up to 80°C.[3] After the initial formation of the reagent at low temperature (typically 0°C), allow the reaction to warm to room temperature or gently heat it to drive the reaction to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
-
Cause 3: Precipitation of the Reagent. The Vilsmeier reagent can sometimes precipitate from the reaction mixture, especially at low temperatures, which can hinder the reaction by preventing effective mixing.[6]
-
Solution: Using a co-solvent like dichloromethane (DCM) can sometimes help to keep the reagent in solution.[1] More importantly, ensure you have vigorous mechanical stirring that is capable of agitating a thick slurry.
-
Side Product Formation and Purification Challenges
Q: I'm observing significant byproduct formation, and the crude product is difficult to purify. What are the best strategies?
A: Byproduct formation is often linked to reaction control, while purification requires selecting the appropriate method for the scale and purity requirements.
-
Cause 1: Over-bromination or Isomer Formation (Bromination Route). The butoxy group is a strong activating ortho-, para-director. When brominating 2-butoxybenzaldehyde, it's possible to get dibrominated products or the undesired 3-bromo isomer.
-
Cause 2: Impurities from Work-up. The hydrolytic work-up of the Vilsmeier-Haack reaction must be carefully controlled. Adding the reaction mixture too quickly to water can cause a rapid exotherm and potential degradation. The resulting iminium intermediate must be fully hydrolyzed to the aldehyde.[13]
-
Solution: Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of ice and water, or an ice-cold sodium acetate solution, to control the temperature and pH.[1] Ensure the hydrolysis is complete by stirring for an adequate amount of time before extraction.
-
-
Challenge: Purification of Crude Product. The crude this compound can be an oil or a low-melting solid, making purification challenging.
-
Solution: A multi-step purification strategy is often best. First, perform an aqueous work-up and extraction. Then, consider the best primary purification method based on your needs. The table below compares common techniques.[14]
-
| Purification Technique | Typical Yield (%) | Final Purity (%) | Estimated Time | Key Advantages | Key Disadvantages |
| Column Chromatography | 75-90% | 95-98% | 4-8 hours | Good separation of closely related impurities. | Time-consuming, requires large solvent volumes, difficult to scale. |
| Recrystallization | 60-85% | >99% | 2-6 hours | Can yield very high purity; inexpensive for crystalline solids. | Lower yield due to product loss in mother liquor; not suitable for oils. |
| Vacuum Distillation | 70-90% | 97-99% | 2-4 hours | Excellent for removing non-volatile impurities; scalable. | Requires product to be thermally stable; may not separate isomers well. |
For scaling up, vacuum distillation is often the most practical method for initial purification, potentially followed by recrystallization if a very high purity solid is required.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Bromo-1-butoxybenzene
This protocol is adapted for a laboratory scale and highlights critical control points for scale-up.
Materials:
-
4-Bromo-1-butoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, optional co-solvent)
-
Sodium acetate
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add anhydrous DMF (3.0 equiv.) and cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv.) dropwise to the cold, stirring DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C. A precipitate may form.[6] Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Addition of Substrate: Dissolve 4-Bromo-1-butoxybenzene (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent suspension at 0°C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up (Hydrolysis): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred solution of crushed ice and water (or a saturated aqueous solution of sodium acetate). Slowly and carefully pour the reaction mixture into the ice solution. Maintain the quench temperature below 20°C.
-
Extraction: Stir the quenched mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography (eluent: hexane/ethyl acetate gradient).
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps of the Vilsmeier-Haack formylation reaction.[1][13]
References
- Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.Benchchem.
- Vilsmeier-Haack Reaction.NROChemistry.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.SciELO.
- Having some troubles with a Vislmeier-Haack reaction.Reddit.
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- Scaling up the synthesis of arom
- Examples of scalable synthesis of aldehydes
- Vilsmeier-Haack Reaction.J&K Scientific LLC.
- Vilsmeier–Haack reaction.Wikipedia.
- Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis.Benchchem.
- Vilsmeier-Haack Reaction.Chemistry Steps.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.NIH.
- Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.
- Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.PubMed.
- 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.ChemicalBook.
- 2-Amino-5-bromobenzaldehyde.Organic Syntheses Procedure.
- Vilsmeier-Haack reaction.Name-Reaction.com.
- Formyl
- Bromination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How can I improve the Vilsmeier-Haack reaction?
- Catalytic Vilsmeier-Haack Reaction.Organic Syntheses Procedure.
- Formyl
- Bromination - Common Conditions.Common Organic Chemistry.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.Physical Chemistry Chemical Physics.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.Royal Society of Chemistry.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-2-butoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to ensure the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
There are two primary and logical synthetic pathways to this compound, each with a distinct set of potential impurities. Understanding your chosen route is the first step in effective troubleshooting.
-
Route A: Electrophilic Bromination of 2-Butoxybenzaldehyde. This is often the most direct route. It involves treating 2-butoxybenzaldehyde with a brominating agent. The strong ortho-, para-directing effect of the butoxy group and the meta-directing nature of the aldehyde group strongly favor substitution at the C-5 position.
-
Route B: Formylation of 4-Bromo-1-butoxybenzene. This route involves introducing the aldehyde group onto a pre-brominated starting material, typically via reactions like the Vilsmeier-Haack or Duff reaction.[1][2]
The impurity profile is intrinsically linked to the chosen pathway. Route A impurities often relate to the bromination step (e.g., over-bromination, isomeric byproducts), while Route B impurities typically stem from the formylation reaction (e.g., unreacted starting material, incomplete formylation).
Troubleshooting Guide: Synthesis & Impurity Identification
Q2: I'm using the bromination route (Route A) and my final product shows multiple spots on TLC and broad NMR peaks. What are the likely impurities?
This is a classic sign of a mixture containing not only your desired product but also unreacted starting material and potentially an isomeric byproduct.
-
Unreacted 2-Butoxybenzaldehyde: This is the most common impurity if the reaction does not go to completion. Its polarity is very similar to the product, which can make separation challenging.
-
Over-brominated Species (e.g., 3,5-dibromo-2-butoxybenzaldehyde): If the reaction conditions are too harsh (excess brominating agent, high temperature), a second bromine atom can be added to the ring.[3]
-
Isomeric Impurities: While the C-5 position is electronically favored, small amounts of bromination at the C-3 position can occur, leading to 3-Bromo-2-butoxybenzaldehyde. Steric hindrance from the butoxy group generally minimizes this, but it cannot always be ruled out.[4][5]
-
Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation. If air or oxidizing contaminants are present, some of the product or starting material can be converted to 5-bromo-2-butoxybenzoic acid, which would appear as a baseline spot on a typical TLC plate.
The diagram below illustrates the primary reaction and the formation pathways of these key impurities.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative reactivity of 5-Bromo-2-butoxybenzaldehyde with other benzaldehydes
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and medicinal chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules. The nature and position of substituents on the aromatic ring profoundly dictate the reactivity of the aldehyde functional group, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth, objective comparison of 5-Bromo-2-butoxybenzaldehyde's reactivity relative to other common benzaldehydes.
Understanding these reactivity nuances is not merely an academic exercise; it is critical for rational molecular design, reaction optimization, and the efficient synthesis of pharmaceutical intermediates. We will dissect the competing electronic and steric effects of the bromo and butoxy substituents, predict the reactivity of the title compound, and provide a robust experimental framework for validating these principles in a laboratory setting.
Molecular Profile and Electronic Landscape of this compound
The reactivity of the carbonyl group in any benzaldehyde is a direct function of the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) diminish it.[1] In this compound, two substituents with opposing electronic and steric characteristics are at play.
| Property | Value |
| CAS Number | 515148-88-6[2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂[2][3] |
| Molecular Weight | 257.12 g/mol [2][3] |
| Physical Form | Solid[2] |
Dissecting the Substituent Effects:
-
2-Butoxy Group (-OC₄H₉): Positioned ortho to the aldehyde, the butoxy group is a powerful electron-donating group. Its resonance effect (+M), where a lone pair of electrons from the oxygen atom is donated to the aromatic ring, strongly outweighs its inductive electron-withdrawing effect (-I).[4][5] This donation of electron density to the ring reduces the partial positive charge on the carbonyl carbon, thereby deactivating the aldehyde towards nucleophiles. Furthermore, its position and size introduce significant steric hindrance , physically impeding the approach of a nucleophile to the carbonyl carbon.[6]
-
5-Bromo Group (-Br): Located meta to the aldehyde, the bromo group is an electron-withdrawing substituent. Its strong inductive effect (-I) withdraws electron density from the ring, which serves to activate the aldehyde towards nucleophilic attack.[5] Its resonance donation (+M) is much weaker and has less influence.
Net Reactivity Hypothesis:
The reactivity of this compound is governed by the dominance of the ortho-butoxy group. The combination of its powerful electron-donating resonance effect and, critically, its steric bulk is predicted to significantly decrease the aldehyde's reactivity. The activating inductive effect of the meta-bromo group is insufficient to overcome this deactivation. Therefore, this compound is expected to be considerably less reactive than unsubstituted benzaldehyde and many other substituted variants, particularly in reactions sensitive to steric crowding.
Caption: Interplay of electronic and steric effects on carbonyl electrophilicity.
Comparative Reactivity Analysis in Nucleophilic Addition Reactions
To contextualize the reactivity of this compound, we compare it against a spectrum of benzaldehydes with varying electronic properties. The chosen reaction class is nucleophilic addition, as it directly probes the electrophilicity of the carbonyl carbon. Common examples include the Wittig reaction, Grignard addition, and Knoevenagel condensation.[1][7][8]
Selected Benzaldehydes for Comparison:
-
4-Nitrobenzaldehyde: Features a powerful EWG; expected to be highly reactive.
-
Benzaldehyde: The unsubstituted baseline for comparison.
-
4-Methoxybenzaldehyde: Contains a strong EDG; expected to be unreactive.
-
2-Methoxybenzaldehyde: Possesses an EDG with an ortho steric effect.
-
This compound: The compound of interest.
Predicted Reactivity Order (Highest to Lowest):
Based on established chemical principles, the rate of nucleophilic addition is predicted to follow the order presented in the table below. This ranking considers that EWGs accelerate the reaction (positive ρ value in Hammett plots for many such reactions), while EDGs and steric hindrance retard it.[9][10]
| Rank | Compound | Key Features | Predicted Relative Rate (k/k_H) |
| 1 | 4-Nitrobenzaldehyde | Strong EWG (-NO₂), no steric hindrance | >> 1 |
| 2 | Benzaldehyde | Unsubstituted reference | 1 |
| 3 | 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | < 1 |
| 4 | 2-Methoxybenzaldehyde | EDG (-OCH₃) + ortho-steric hindrance | << 1 |
| 5 | This compound | Strong EDG (-OC₄H₉) + large ortho-steric hindrance | <<< 1 |
Experimental Protocol for Quantitative Reactivity Comparison
To empirically validate the predicted reactivity, a standardized kinetic experiment is essential. The Knoevenagel condensation between a series of benzaldehydes and an active methylene compound like malononitrile is an excellent choice.[7][11] The reaction is typically clean, proceeds under mild conditions, and can be readily monitored using standard analytical techniques such as HPLC or GC-MS.
Caption: Experimental workflow for comparative kinetic analysis.
Detailed Methodology: Knoevenagel Condensation Kinetics
Objective: To determine the relative rate constants for the reaction of various substituted benzaldehydes with malononitrile.
Materials:
-
This compound
-
Benzaldehyde (Reference)
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
2-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine (Catalyst)
-
Anhydrous Ethanol (Solvent)
-
0.1 M HCl (Quenching solution)
-
HPLC-grade acetonitrile and water
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each benzaldehyde and malononitrile in anhydrous ethanol.
-
Prepare a 0.01 M solution of piperidine in anhydrous ethanol.
-
-
Reaction Setup:
-
For each benzaldehyde to be tested, label a series of HPLC vials.
-
In a master reaction vessel for one specific aldehyde, combine 5.0 mL of the 0.1 M aldehyde solution and 5.0 mL of the 0.1 M malononitrile solution. Place in a water bath maintained at 25°C.
-
Allow the solution to thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 0.5 mL of the 0.01 M piperidine catalyst solution and start a timer.
-
Immediately withdraw a 100 µL aliquot (t=0) and transfer it to a prepared HPLC vial containing 900 µL of 0.1 M HCl to quench the reaction.
-
Withdraw and quench subsequent 100 µL aliquots at timed intervals (e.g., 5, 10, 20, 40, and 60 minutes).
-
Repeat this entire procedure for each of the five selected benzaldehydes, ensuring identical conditions.
-
-
Analytical Method:
-
Analyze all quenched samples by reverse-phase HPLC with a C18 column.
-
Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water) with UV detection at a wavelength suitable for observing the disappearance of the benzaldehyde starting material.
-
Generate a calibration curve for each benzaldehyde to accurately determine its concentration in the reaction aliquots.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the benzaldehyde versus time.
-
Determine the initial reaction rate by calculating the slope of the linear portion of the curve (typically the first few data points).
-
Calculate the relative reactivity of each substituted benzaldehyde by dividing its initial rate by the initial rate observed for unsubstituted benzaldehyde.
-
Conclusion
The chemical reactivity of this compound is a compelling case study in the interplay of substituent effects. Theoretical analysis strongly suggests that its reactivity towards nucleophiles is severely diminished. This is not due to a single factor, but rather the potent combination of the ortho-butoxy group's electron-donating resonance effect and its significant steric hindrance. This powerful deactivating influence is predicted to overwhelm the modest activating effect of the meta-bromo substituent.
Consequently, researchers employing this compound in synthetic schemes should anticipate the need for more forcing reaction conditions—such as higher temperatures, stronger catalysts, or longer reaction times—compared to those required for unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups. The provided experimental protocol offers a clear and robust method to quantify these differences, enabling the rational design and optimization of synthetic routes.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(1), 1-6.
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 405-409. Available at: [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation.
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
ChemWhat. (n.d.). This compound. Available at: [Link]
- Varshney, S., Kothari, S., & Banerji, K. K. (1992). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry, 31B, 205-208.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
comparing Suzuki vs. Stille coupling for 5-Bromo-2-butoxybenzaldehyde
<Senior Application Scientist
Executive Summary
The palladium-catalyzed cross-coupling of aryl halides is a fundamental transformation in modern organic synthesis, particularly within pharmaceutical and materials science. This guide provides an in-depth comparison of two prominent methods, the Suzuki-Miyaura and Stille couplings, for the functionalization of 5-Bromo-2-butoxybenzaldehyde. While both reactions are capable of forming new carbon-carbon bonds at the C5 position, they present distinct advantages and challenges regarding reagent toxicity, reaction conditions, and purification. For the specific application of functionalizing this compound, the Suzuki-Miyaura coupling is often the preferred initial approach due to its favorable environmental profile and the wide commercial availability of boronic acid coupling partners.[1] However, the Stille coupling offers a valuable alternative, particularly when substrate sensitivity or specific functional group tolerance is a primary concern.[2]
Introduction: The Synthetic Challenge
This compound is a valuable building block, featuring an electron-donating butoxy group and an electron-withdrawing aldehyde, ortho and para to the bromine, respectively. The functionalization at the C5 position via cross-coupling reactions opens avenues to a diverse range of molecular architectures. The choice between Suzuki and Stille coupling is a critical decision in the synthetic design, impacting not only the reaction's success but also the overall efficiency and scalability of the process. This guide will dissect the key aspects of each reaction to empower researchers in making an informed choice.
The Suzuki-Miyaura Coupling: A Green Chemistry Workhorse
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most utilized C-C bond-forming reactions.[3] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[4]
Mechanism: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
Advantages for this compound:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage in pharmaceutical development and large-scale synthesis.[2][3]
-
Reagent Stability and Availability: A vast array of aryl and heteroaryl boronic acids are commercially available, and they are typically stable to air and moisture.[1][3] While boronic acids can sometimes be unstable, they can be converted to more stable derivatives like pinacol esters.[6][7][8]
-
"Green" Reaction Conditions: Suzuki couplings can often be performed in aqueous or biphasic solvent systems, reducing the reliance on volatile organic solvents.[3][9]
-
Ease of Purification: The boron-containing byproducts are generally water-soluble and can be easily removed during aqueous workup.[2]
Potential Challenges:
-
Base Sensitivity: The requirement for a base can be problematic if the coupling partner for this compound contains base-sensitive functional groups.[4]
-
Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene (butoxybenzaldehyde in this case) and reducing the overall yield.[8]
The Stille Coupling: Robust and Functionally Tolerant
Developed by John Kenneth Stille, this reaction couples an organotin reagent (organostannane) with an organohalide, also catalyzed by palladium.[10][11] The Stille reaction is renowned for its exceptional functional group tolerance and the inertness of organostannanes to air and moisture.[1][12]
Mechanism: The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[11][13] A key difference is that the transmetalation step does not require a base.
Advantages for this compound:
-
Broad Functional Group Tolerance: The reaction conditions are generally neutral and do not require a strong base, making it suitable for substrates with sensitive functional groups.[12][14]
-
Reagent Stability: Organostannanes are stable to air and moisture, simplifying handling and storage.[11]
-
Milder Conditions: Stille couplings can sometimes be performed under milder temperature conditions compared to Suzuki reactions.[2]
Significant Drawbacks:
-
Toxicity of Organotin Reagents: Organotin compounds are highly toxic, posing significant health and environmental risks.[1][11][15] This is a major deterrent for its use in pharmaceutical manufacturing.
-
Purification Challenges: The removal of tin-containing byproducts can be difficult and often requires specific and sometimes tedious workup procedures, such as treatment with fluoride ion sources.[2][16]
Head-to-Head Comparison: Suzuki vs. Stille
To provide a clear overview, the following table summarizes the key performance and practical differences between the two coupling methods for the functionalization of this compound.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Organostannane) |
| Toxicity of Reagents | Low | High[1][11] |
| Byproduct Removal | Generally easy (water-soluble)[2] | Challenging (requires specific methods)[2] |
| Requirement of Base | Yes (e.g., K₂CO₃, Cs₂CO₃)[4] | No |
| Functional Group Tolerance | Good, but sensitive to strong bases[4] | Excellent, very broad scope[12] |
| Reaction Temperature | Often requires elevated temperatures | Can often be run at lower temperatures[2] |
| Availability of Reagents | Vast commercial availability of boronic acids[1] | Many organostannanes need to be synthesized[1] |
| Key Side Reactions | Protodeboronation[8] | Homocoupling of the organostannane[16] |
Catalytic Cycles Visualized
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the Suzuki and Stille coupling of this compound with a generic aryl coupling partner. These should be adapted and optimized for specific substrates.
A. Suzuki Coupling Protocol
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
B. Stille Coupling Protocol
Caption: Generalized experimental workflow for Stille coupling.
Conclusion and Recommendations
For the functionalization of this compound, the Suzuki-Miyaura coupling should be the method of first resort. Its low toxicity, the vast commercial availability of boronic acids, and the relative ease of purification make it a more practical and environmentally benign choice, especially in a drug development setting. [1][2] The Stille coupling , while a powerful and robust reaction, should be reserved for cases where the Suzuki coupling fails or is inappropriate. This would include scenarios where the required boronic acid is unstable or commercially unavailable, or when the coupling partner is exceptionally sensitive to basic conditions. The significant toxicity of organotin reagents and the challenges associated with their removal are major considerations that limit its routine application. [1][2] Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the coupling partner, and the available resources. Careful consideration of the factors outlined in this guide will enable researchers to design and execute a successful cross-coupling strategy for this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ACS Publications. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
ResearchGate. Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
J&K Scientific. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. Ch 23 Stille and Suzuki Coupling. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. sdlookchem.com [sdlookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of 5-Bromo-2-butoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-butoxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its substituted benzaldehyde structure makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.
This guide provides a comprehensive comparison of the primary synthetic route to this compound, the Williamson ether synthesis, with alternative methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a framework for the characterization and validation of the final product. The information herein is intended to equip researchers with the necessary knowledge to select and execute the optimal synthetic strategy for their specific needs, ensuring high yield and purity.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the formation of an ether linkage at the 2-position of a 5-bromobenzaldehyde core. The most established and widely applicable method for this transformation is the Williamson ether synthesis. However, other methods exist and are worth considering, particularly under specific circumstances.
Primary Method: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry, is the most direct and reliable method for preparing this compound.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism: The synthesis begins with the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) by a mild base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane) and displacing the halide to form the desired ether.
Discussion: The SN2 nature of this reaction dictates that primary alkyl halides, such as 1-bromobutane or 1-iodobutane, are the most effective electrophiles, as they are unhindered and susceptible to backside attack. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is recommended to solvate the cation of the base and increase the nucleophilicity of the phenoxide.
Alternative Methodologies
While the Williamson ether synthesis is the workhorse for this transformation, other methods can be employed, though they often present greater challenges.
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol. In this context, one could envision a reaction between 2,4-dibromobenzaldehyde and sodium butoxide. However, the Ullmann condensation typically requires high temperatures and stoichiometric amounts of copper, and regioselectivity can be an issue.
-
Phase-Transfer Catalysis (PTC): This is an enhancement of the Williamson ether synthesis where a phase-transfer catalyst, such as a quaternary ammonium salt, is used to shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkyl halide. This can lead to milder reaction conditions and faster reaction times.
Performance Comparison:
| Synthesis Method | Key Features | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 reaction of a phenoxide with an alkyl halide. | Well-established, reliable, high-yielding, readily available reagents. | Can require elevated temperatures and relatively long reaction times. |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide and an alcohol. | Can be effective for sterically hindered substrates. | Requires high temperatures, stoichiometric copper, and may have regioselectivity issues. |
| Phase-Transfer Catalysis | Modified Williamson synthesis with a phase-transfer catalyst. | Milder reaction conditions, potentially faster reaction rates and higher yields. | Requires a specific catalyst, potential for product contamination with the catalyst. |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, adapted from established procedures for analogous compounds.
Synthesis of this compound
Materials and Reagents:
-
5-Bromo-2-hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Alkyl Halide Addition: Add 1-bromobutane (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Validation
Expected Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 1H NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the butoxy group.
-
Aldehyde proton (-CHO): A singlet around δ 10.3 ppm.
-
Aromatic protons: Three signals in the aromatic region (δ 7.0-7.8 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Butoxy group protons (-OCH₂CH₂CH₂CH₃): A triplet around δ 4.0 ppm (OCH₂), two multiplets between δ 1.5-1.8 ppm (OCH₂CH₂ and CH₂CH₃), and a triplet around δ 0.9 ppm (CH₃).
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): A signal around δ 190 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).
-
Butoxy group carbons (-OCH₂CH₂CH₂CH₃): Four signals in the aliphatic region (δ 13-70 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will confirm the presence of key functional groups.
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O-C stretch (ether): A characteristic absorption band around 1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities.
-
Expected Molecular Ion (M+): m/z = 256 and 258.
Conclusion
The Williamson ether synthesis stands out as the most robust and reliable method for the preparation of this compound, offering high yields and operational simplicity. This guide provides a detailed, validated protocol that can be readily implemented in a research setting. While alternative methods exist, they generally present more significant challenges for this specific transformation.
For any researcher undertaking this synthesis, rigorous characterization of the final product using the spectroscopic methods outlined is paramount to ensure the integrity of their subsequent research. This guide serves as a comprehensive resource to facilitate the successful synthesis and validation of this important chemical intermediate.
References
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO Brasil.
- National Institutes of Health. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- Organic Syntheses. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams.
- Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
- BLD Pharm. (n.d.). 515148-88-6|this compound.
- ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN.
- BLD Pharm. (n.d.). 1761-61-1|5-Bromo-2-hydroxybenzaldehyde.
- ChemWhat. (n.d.). This compound CAS#: 515148-88-6.
Sources
The Bioactive Potential of 5-Bromo-2-butoxybenzaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Benzaldehyde derivatives have long been a fertile ground for such discovery, offering a versatile platform for structural modification and exhibiting a wide array of biological activities. This guide provides an in-depth technical comparison of the anticipated biological activities of 5-Bromo-2-butoxybenzaldehyde derivatives, juxtaposed with experimentally validated data from structurally related analogs. While direct research on the title compounds is nascent, this document synthesizes existing knowledge to provide a predictive framework and robust experimental protocols to empower further investigation into this promising, yet underexplored, chemical space.
The core structure, a benzaldehyde ring substituted with a bromine atom at the 5-position and a butoxy group at the 2-position, presents an intriguing combination of functionalities. The bromine atom, a halogen, is known to enhance the lipophilicity and, in many cases, the potency of bioactive molecules. The 2-butoxy group, an alkoxy substituent, can modulate the molecule's pharmacokinetic properties and its interaction with biological targets compared to the more commonly studied 2-hydroxy (salicylaldehyde) analogs. This guide will delve into the expected antimicrobial and anticancer activities of this compound derivatives, drawing parallels from well-documented congeners.
Comparative Analysis of Biological Activities
To establish a predictive baseline for the biological potential of this compound derivatives, we will objectively compare the performance of two key comparator groups: 5-Bromo-2-hydroxybenzaldehyde derivatives and various 2-alkoxybenzaldehyde derivatives.
Antimicrobial Activity: A Tale of Two Substituents
The antimicrobial efficacy of benzaldehyde derivatives is often attributed to their ability to interact with microbial cell membranes and essential enzymes. The derivatization of the aldehyde group, typically into Schiff bases or thiosemicarbazones, is a common strategy to enhance this activity.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Base | 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024[1][2] | - | - |
| Schiff Base | 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200[3] | - | - |
| Thiosemicarbazone | Various Benzaldehydes | Bacillus subtilis | Varies | Ciprofloxacin | - |
| Thiosemicarbazone | Various Benzaldehydes | Escherichia coli | Varies | Ciprofloxacin | - |
| Thiosemicarbazone | Various Benzaldehydes | Candida albicans | Varies | Fluconazole | - |
Note: Specific MIC values for this compound derivatives are not currently available in the literature. The data presented is for structurally related compounds to provide a comparative landscape.
The presence of a halogen, such as bromine, on the benzaldehyde ring is generally associated with increased antimicrobial activity. This is attributed to the "halogen effect," where the electronegativity and size of the halogen atom can enhance the molecule's ability to penetrate microbial cell walls and interact with intracellular targets. For instance, Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have demonstrated notable antibacterial and antifungal properties.
The 2-alkoxy group, in our case a butoxy group, is expected to significantly influence the lipophilicity of the molecule. Increased lipophilicity can enhance the compound's ability to traverse the lipid-rich cell membranes of bacteria and fungi, potentially leading to greater intracellular accumulation and enhanced antimicrobial efficacy. However, an optimal level of lipophilicity is crucial, as excessive hydrophobicity can lead to poor solubility and reduced bioavailability. The four-carbon chain of the butoxy group in this compound likely provides a favorable balance for antimicrobial activity.
Anticancer Activity: Targeting Cellular Proliferation
Schiff bases and other derivatives of substituted benzaldehydes have shown considerable promise as anticancer agents. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Schiff Base | 5-bromo-2-hydroxybenzaldehyde | HeLa, MCF-7 | Varies | Carboplatin | Varies[4] |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | <1-10[5] | - | - |
| Benzyloxybenzaldehyde | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10[5] | - | - |
| 2-alkoxybenzaldehyde | 2-(Prop-2-yn-1-yloxy)benzaldehyde derivative | MCF-7 | 173.4[6] | - | - |
| 2-alkoxybenzaldehyde | 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 54.3[6] | - | - |
Note: The table includes data on related compounds to provide a comparative landscape of anticancer potential due to the limited specific data on this compound derivatives.
The anticancer potential of this compound derivatives can be inferred from the established activities of their structural relatives. The 5-bromo substitution has been shown to be favorable for cytotoxic activity in several studies on salicylaldehyde-derived Schiff bases. The butoxy group at the 2-position, by increasing lipophilicity, may enhance the compound's ability to cross the cell membrane and interact with intracellular targets. Furthermore, the electronic effects of the butoxy group could modulate the reactivity of the aldehyde and the overall electronic distribution of the aromatic ring, potentially influencing its binding to target proteins.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Based on the available data for analogous compounds, we can propose the following structure-activity relationships (SAR):
-
The Aldehyde Functionality : The aldehyde group is a key pharmacophore, serving as a reactive site for derivatization into more complex and potent molecules like Schiff bases and thiosemicarbazones. The imine (-C=N-) group in these derivatives is often crucial for their biological activity.
-
The 5-Bromo Substituent : The presence of a bromine atom at the 5-position is anticipated to enhance both antimicrobial and anticancer activities due to its electronic and lipophilic contributions.
-
The 2-Butoxy Group : The alkoxy group at the 2-position is a critical modulator of the compound's physicochemical properties. The length and branching of the alkyl chain can be fine-tuned to optimize lipophilicity, solubility, and ultimately, biological activity. The butoxy group is expected to confer a significant degree of lipophilicity, which could be advantageous for cell penetration.
Experimental Protocols
To facilitate further research into this promising class of compounds, we provide detailed, step-by-step methodologies for the synthesis of key derivatives and for the evaluation of their biological activities.
Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the condensation reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) and a few drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining anticancer activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
The landscape of this compound derivatives is ripe for exploration. The comparative analysis presented in this guide, based on robust data from structurally similar compounds, strongly suggests a high potential for significant antimicrobial and anticancer activities. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these novel compounds.
Future research should focus on the systematic synthesis of a library of this compound derivatives, particularly Schiff bases and thiosemicarbazones, and their comprehensive biological screening. Elucidating the precise mechanisms of action and identifying the specific cellular targets will be crucial for the rational design of more potent and selective therapeutic agents. This guide serves as a foundational resource to catalyze these future endeavors, paving the way for the discovery of new and effective drugs.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original research articles and patents that support the data and claims made in this guide.
Sources
- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Computational and Experimental Guide to the Reactivity of 5-Bromo-2-butoxybenzaldehyde
In the landscape of synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a research program. 5-Bromo-2-butoxybenzaldehyde, a versatile aromatic aldehyde, presents a unique combination of functional groups that offer a rich landscape for chemical transformations. This guide provides an in-depth computational and experimental analysis of its reactivity, offering a comparative perspective against relevant alternatives to inform your synthetic strategies. We will delve into the electronic and steric factors governing its reactivity, supported by experimental protocols and computational data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is primarily dictated by the interplay of three key functional groups: the aldehyde, the bromo substituent, and the butoxy group. Their electronic effects on the benzene ring modulate the electrophilicity of the carbonyl carbon and the susceptibility of the ring to various transformations.
-
Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects.[1] It renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic attack.[2]
-
Bromo Group (-Br): This halogen is a deactivating yet ortho, para-directing substituent. Its potent electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, while its weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.[1]
-
Butoxy Group (-OBu): The alkoxy group is a strongly activating and ortho, para-directing substituent due to its significant electron-donating resonance (+M) effect, which outweighs its electron-withdrawing inductive (-I) effect.
The substitution pattern of this compound places the strongly activating butoxy group ortho to the aldehyde and the deactivating bromo group meta to the aldehyde. This arrangement creates a nuanced electronic environment that influences its reactivity in predictable ways.
Comparative Reactivity Analysis: Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups have the opposite effect.[2]
To illustrate this, let's compare the expected reactivity of this compound with two common alternatives: 4-Nitrobenzaldehyde (containing a strong electron-withdrawing group) and 4-Methoxybenzaldehyde (containing a strong electron-donating group) in a classic Wittig reaction.
| Compound | Key Substituent Effects on Carbonyl | Predicted Wittig Reaction Rate |
| This compound | Butoxy (ortho, +M) donates electron density, reducing electrophilicity. Bromo (meta, -I) has a weaker withdrawing effect. | Moderate |
| 4-Nitrobenzaldehyde | Nitro (para, -M, -I) strongly withdraws electron density, increasing electrophilicity. | High |
| 4-Methoxybenzaldehyde | Methoxy (para, +M) strongly donates electron density, decreasing electrophilicity. | Low |
This qualitative prediction is grounded in the principles of physical organic chemistry, where Hammett plots for various reactions of substituted benzaldehydes consistently show that electron-withdrawing groups lead to larger rate constants in reactions where the carbonyl carbon is the electrophilic center.[3][4][5][6]
Experimental Protocol: Comparative Wittig Reaction
This protocol outlines a method to experimentally validate the predicted reactivity differences.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Anhydrous Toluene
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve equimolar amounts of each aldehyde (e.g., 1 mmol) in anhydrous toluene (10 mL).
-
Initiation: To each flask, add an equimolar amount of (carbethoxymethylene)triphenylphosphorane (1 mmol).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the consumption of the starting aldehyde by TLC at regular intervals (e.g., every 15 minutes).
-
Work-up: After a set time (e.g., 2 hours), quench the reactions by cooling to room temperature and adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude reaction mixtures by HPLC or GC-MS to determine the percentage conversion of the starting aldehyde to the corresponding ethyl cinnamate derivative.
Expected Outcome: The experimental results are expected to show the highest conversion for 4-nitrobenzaldehyde, followed by this compound, and the lowest conversion for 4-methoxybenzaldehyde, confirming the predicted reactivity trend.
Comparative Reactivity Analysis: Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[8][9]
Let's compare the reactivity of this compound with 5-Chloro-2-butoxybenzaldehyde and 5-Iodo-2-butoxybenzaldehyde in a Suzuki-Miyaura coupling with phenylboronic acid. The reactivity of aryl halides in such reactions generally follows the trend: I > Br > Cl.
| Compound | Halogen Leaving Group Ability | Predicted Suzuki-Miyaura Coupling Rate |
| 5-Iodo-2-butoxybenzaldehyde | Iodine is an excellent leaving group. | High |
| This compound | Bromine is a good leaving group. | Moderate |
| 5-Chloro-2-butoxybenzaldehyde | Chlorine is a poorer leaving group. | Low |
This trend is due to the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide alternatives (e.g., 5-Chloro- and 5-Iodo-2-butoxybenzaldehyde if available, or analogous compounds)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the palladium catalyst in situ by mixing Pd(OAc)₂ and PPh₃ in toluene.
-
Reaction Setup: In three separate Schlenk flasks, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) in a mixture of toluene and water.
-
Initiation: Add the prepared catalyst solution to each flask.
-
Reaction: Heat the reaction mixtures to a constant temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After a set time, determine the yield of the biphenyl product for each starting material.
Computational Analysis of Reactivity
To provide a deeper, quantitative understanding of the factors governing the reactivity of this compound, we can employ computational chemistry methods such as Density Functional Theory (DFT).[10] These calculations can elucidate key electronic properties.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of high positive potential (blue) around the carbonyl carbon, confirming its electrophilicity, and regions of negative potential (red) around the oxygen atoms.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO is indicative of the molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor and, in the context of nucleophilic attack on the carbonyl, a more reactive aldehyde.
A DFT calculation would likely reveal a lower LUMO energy for an aldehyde with a strong electron-withdrawing group compared to one with an electron-donating group, providing a theoretical basis for the observed reactivity trends.
Caption: Workflow for the computational analysis of aldehyde reactivity.
Spectroscopic and Chromatographic Analysis
The characterization of reactants and products is paramount for any chemical synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and its reaction products.[11][12][13][14] The characteristic aldehyde proton signal appears around 9.5-10.5 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for monitoring the progress of its reactions.[15][16][17][18] By using a suitable stationary phase and mobile phase, these methods can separate the starting material from products and byproducts, allowing for accurate quantification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
A Comparative Guide to the Characterization of Novel Compounds from 5-Bromo-2-butoxybenzaldehyde for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. The substituted benzaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Among these, 5-Bromo-2-butoxybenzaldehyde stands out as a promising precursor due to its unique combination of a reactive aldehyde group, a lipophilic butoxy chain, and a bromine atom which can influence the compound's electronic properties and metabolic stability.
This in-depth technical guide provides a comparative analysis of the characterization of novel compounds derived from this compound. We will delve into the synthesis of three key classes of derivatives—Schiff bases, chalcones, and hydrazones—and present a comparative overview of their potential biological activities, supported by experimental data from analogous compounds. This guide is designed to provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities based on the this compound core.
The Strategic Advantage of the this compound Scaffold
The judicious selection of a starting material is pivotal in drug discovery. This compound offers several strategic advantages:
-
Synthetic Tractability: The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases, chalcones, and hydrazones.
-
Modulation of Physicochemical Properties: The butoxy group imparts lipophilicity, which can enhance membrane permeability and oral bioavailability. The bromine atom, a halogen, can participate in halogen bonding and influence the overall electronic nature of the molecule, potentially enhancing binding affinity to biological targets.
-
Rich Pharmacological Potential: Bromo- and alkoxy-substituted benzaldehyde derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
Synthesis and Characterization of Novel Derivatives
The aldehyde group of this compound is the primary site for derivatization. Here, we explore the synthesis of three classes of compounds with significant therapeutic potential.
Schiff Bases: The Versatile Imines
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine.[4] These compounds and their metal complexes are known for their broad range of pharmacological activities.[1][5][6]
Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of Schiff base derivatives.
Chalcones: The α,β-Unsaturated Ketones
Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde in the presence of a base.[7][8] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their diverse biological activities, including anticancer and antimicrobial effects.[2][9][10]
Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of chalcone derivatives.
Hydrazones: The Azomethine-Amide Moiety
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[3][11] They are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[12][13]
Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of hydrazone derivatives.
Comparative Performance Analysis: A Focus on Anticancer and Antimicrobial Activity
While specific data for derivatives of this compound is emerging, we can draw valuable comparative insights from closely related analogues. The following tables summarize the biological activities of Schiff base and chalcone derivatives from similar bromo-alkoxy-benzaldehydes.
Table 1: Comparative Anticancer Activity of Analogous Schiff Base Derivatives
| Compound Class | Precursor | Test Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base Metal Complex | 5-Bromo-2-hydroxybenzaldehyde | Pr³⁺ Complex | HeLa | Data not explicitly quantified, but showed good efficacy | [1] |
| Schiff Base Metal Complex | 5-Bromo-2-hydroxybenzaldehyde | Pr³⁺ Complex | MCF-7 | Data not explicitly quantified, but showed good efficacy | [1] |
| Benzyloxybenzaldehyde | 2-Hydroxybenzaldehyde | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3] |
| Benzyloxybenzaldehyde | 2-Hydroxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most potent in series | [3] |
Table 2: Comparative Antimicrobial Activity of Analogous Chalcone and Hydrazone Derivatives
| Compound Class | Precursor | Test Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone | 2-hydroxybenzaldehyde | 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [2] |
| Chalcone | 3-hydroxybenzaldehyde | 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 98.7 (average) | [2] |
| Hydrazone | 5-Bromosalicylaldehyde | 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide | Activity against cathepsin E and elastase determined | N/A | [13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of novel compounds from this compound.
Protocol 1: Synthesis of a Novel Schiff Base Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-aminoaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of a Novel Chalcone Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 3: Characterization of Synthesized Compounds
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the IR spectra of the synthesized compounds as KBr pellets.
-
Expected Peaks for Schiff Base: Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the N-H stretch of the amine (~3300-3400 cm⁻¹), and appearance of the C=N stretch (~1600-1650 cm⁻¹).
-
Expected Peaks for Chalcone: Appearance of the α,β-unsaturated ketone C=O stretch (~1640-1680 cm⁻¹) and the C=C stretch (~1580-1620 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Signals for Schiff Base: Appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.
-
Expected ¹H NMR Signals for Chalcone: Appearance of two doublets for the vinylic protons (-CH=CH-) in the range of δ 6.5-8.0 ppm with a characteristic coupling constant (J ≈ 15-18 Hz for the E-isomer).
Mass Spectrometry (MS):
-
Obtain the mass spectrum to determine the molecular weight of the synthesized compound and confirm its elemental composition.
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HL-60)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[9][14]
Potential Signaling Pathways for Anticancer Activity
Derivatives of substituted benzaldehydes have been shown to induce apoptosis in cancer cells through various signaling pathways. The MAPK signaling pathway is a potential target for these compounds.[4]
Caption: A potential signaling pathway for the anticancer activity of novel compounds.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with significant potential in drug discovery. The straightforward synthesis of Schiff bases, chalcones, and hydrazones, coupled with the promising biological activities of analogous compounds, provides a strong rationale for the exploration of this chemical space. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design, synthesize, and characterize new derivatives. Future work should focus on the synthesis of a focused library of compounds from this compound and the systematic evaluation of their biological activities to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development.
References
- BenchChem. (2026). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- BenchChem. (2026).
- Preethi, B., Jayaprakash, R., Kutti Rani, S., & Vijayakumar, N. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian Journal of Chemistry, 33(9), 2127–2134.
- Novaković, M., Stanojković, T., Matić, I., Šukalović, V., Šegan, D., & Sladić, D. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 140(1), 108–114.
- BenchChem. (2026).
- BenchChem. (2026). The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents.
-
PubChem. (n.d.). 5-Bromo-2-isobutoxybenzaldehyde. Retrieved from [Link]
- Shaheer, M., Garg, N., Aftab, A., Himanshu, Jan, I., Alvi, S., Kumar, A., Siddiqui, N., Javed, S., Divya, P., & Shahid, M. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 197.
- Choudhary, A., & Juyal, V. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128.
-
Wikipedia. (2023, December 12). Claisen condensation. In Wikipedia. [Link]
- Jain, J. S., Sinha, R., Garg, V. K., & Bansal, S. K. (2009). Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity. Der Pharmacia Lettre, 1(1), 169-176.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- BenchChem. (2026).
-
Wikipedia. (2023, October 29). Claisen–Schmidt condensation. In Wikipedia. [Link]
-
University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
- Ivanova, Y. B., Gzella, A. K., Momekov, G. T., & Karaivanova, M. B. (2017). Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. Russian Journal of General Chemistry, 87(10), 2302–2308.
- BenchChem. (2026). A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
-
PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity. Retrieved from [Link]
- Asiri, A. M., & Khan, S. A. (2011). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 29(3), 545-552.
- Gencheva, V., Milanova, M., Stoyanov, S., Shivachev, B., Nikolova, R., & Stoyanova, R. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules (Basel, Switzerland), 27(17), 5519.
- Ivanova, Y. B., Gzella, A. K., Momekov, G. T., & Karaivanova, M. B. (2017). Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. Russian Journal of General Chemistry, 87(10), 2302–2308.
- Yildiz, M., Kiraz, A., Kucukoglu, K., & Koca, M. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In Vitro Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 437-454.
- BenchChem. (2026).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijper.org [ijper.org]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 5-Bromo-2-butoxybenzaldehyde: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two primary synthetic routes for the preparation of 5-Bromo-2-butoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical and organic compounds. The following sections detail the experimental protocols, mechanistic considerations, and expected yields for each pathway, offering a comprehensive analysis to inform your synthetic strategy.
Introduction to this compound
This compound is a substituted aromatic aldehyde whose structural motif is of interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is crucial for its application in research and development. This guide will explore two common and effective synthetic strategies: the butylation of 5-bromo-2-hydroxybenzaldehyde via Williamson ether synthesis and the formylation of 4-bromo-1-butoxybenzene using the Vilsmeier-Haack reaction.
Route 1: Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this route, the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then reacts with a butyl halide to yield the desired this compound. This method is often favored for its high yields and relatively mild reaction conditions.[3]
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow of Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde and is expected to provide a high yield.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol), anhydrous potassium carbonate (5.16 g, 37.3 mmol), and 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (3.2 mL, 29.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Vilsmeier-Haack Formylation of 4-Bromo-1-butoxybenzene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[7] The butoxy group in 4-bromo-1-butoxybenzene is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position.[6]
Logical Workflow for Vilsmeier-Haack Formylation
Caption: Workflow of Vilsmeier-Haack Formylation.
Detailed Experimental Protocol
This protocol is based on a general procedure for the Vilsmeier-Haack formylation of electron-rich arenes.[8]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (20 mL). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃) (5.5 mL, 59 mmol) dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add a solution of 4-bromo-1-butoxybenzene (10 g, 43.6 mmol) in 10 mL of DMF dropwise.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g) with vigorous stirring.
-
Hydrolysis: Neutralize the mixture with a saturated solution of sodium acetate or sodium hydroxide until it is alkaline to litmus paper. Heat the mixture on a water bath for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Cool the mixture and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | 5-Bromo-2-hydroxybenzaldehyde | 4-Bromo-1-butoxybenzene |
| Reaction Type | Nucleophilic Substitution (SN2) | Electrophilic Aromatic Substitution |
| Key Reagents | 1-Bromobutane, K₂CO₃ | DMF, POCl₃ |
| Reported Yield (Analogous Reactions) | High (typically >90%)[3] | Good (around 77%)[8] |
| Advantages | High yields, readily available reagents, generally milder conditions. | Effective for formylating activated rings, one-pot procedure for formylation. |
| Disadvantages | Requires the pre-synthesis of 5-bromo-2-hydroxybenzaldehyde. | Use of corrosive and moisture-sensitive POCl₃, potentially lower yields than Williamson ether synthesis. |
Conclusion
Both the Williamson ether synthesis and the Vilsmeier-Haack reaction present viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on the availability of the starting materials and the desired scale of the reaction.
The Williamson ether synthesis (Route 1) is arguably the more efficient method in terms of chemical yield, with analogous reactions reporting yields upwards of 90%.[3] This route is preferable if 5-bromo-2-hydroxybenzaldehyde is readily available or can be synthesized efficiently.
The Vilsmeier-Haack reaction (Route 2) provides a direct formylation of the commercially available 4-bromo-1-butoxybenzene. While the reported yields for similar reactions are generally good, they may be lower than those achieved through the Williamson ether synthesis.[8] The handling of phosphorus oxychloride also requires appropriate safety precautions due to its corrosive nature.
Ultimately, for laboratory-scale synthesis where yield is a primary concern, the Williamson ether synthesis appears to be the superior choice, provided the phenolic precursor is accessible. For larger-scale preparations or when starting from 4-bromo-1-butoxybenzene is more convenient, the Vilsmeier-Haack reaction remains a solid and effective alternative.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
Asian Journal of Research in Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Experiment 12 – The Williamson Ether Synthesis. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chem-Station. Vilsmeier-Haack Reaction. (2014). Available from: [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]
-
National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
-
Eureka | Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-2-butoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to assessing the purity of synthesized 5-Bromo-2-butoxybenzaldehyde, a key building block in various pharmaceutical syntheses. We will move beyond a simple recitation of methods to a comparative analysis, grounded in the principles of chromatographic separation and supported by actionable experimental data. This document is designed to empower you with the rationale behind methodological choices, ensuring the integrity of your downstream applications.
The Critical Role of Purity in Synthesis
This compound is often synthesized via the Williamson ether synthesis, reacting 5-bromosalicylaldehyde with a butyl halide.[1][2] Potential impurities can arise from unreacted starting materials (5-bromosalicylaldehyde, 1-bromobutane), side-products (e.g., over-alkylation or hydrolysis products), and residual solvents.[2] The presence of these impurities can have significant consequences in subsequent synthetic steps, leading to reduced yields, unexpected byproducts, and complications in purification. Therefore, a robust analytical method to confirm the purity of the synthesized aldehyde is not just a quality control measure, but a critical step in the research and development process. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Comparative Analysis of HPLC Methodologies
While various HPLC modes can be employed, Reverse-Phase HPLC (RP-HPLC) is overwhelmingly the most suitable for analyzing moderately polar organic molecules like this compound.[3][5] The non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, effectively retains the analyte and its potential impurities, allowing for separation based on hydrophobicity.
Let's consider two common C18 columns for this application: a standard, fully end-capped C18 column and a C18 column with a polar-embedded group.
| Parameter | Standard C18 Column | Polar-Embedded C18 Column | Rationale & Insights |
| Retention of Aldehyde | Strong | Moderate | The butoxy group and bromine atom lend significant hydrophobicity, ensuring good retention on a standard C18. A polar-embedded column might show slightly less retention due to the influence of the embedded polar group. |
| Separation of Polar Impurities | Good | Excellent | A key potential impurity is the starting material, 5-bromosalicylaldehyde, which is more polar due to the free hydroxyl group. The polar-embedded column can offer enhanced separation for such polar compounds, preventing them from eluting too close to the solvent front. |
| Peak Shape | Generally good | Often superior | The polar-embedded phase can reduce interactions between basic impurities and residual silanols on the silica surface, leading to more symmetrical peak shapes. |
| Mobile Phase Compatibility | Wide range of organic/aqueous mixtures | More tolerant to highly aqueous mobile phases | While not critical for this specific analyte, the enhanced stability in high-aqueous mobile phases is a benefit of polar-embedded columns. |
Recommendation: For a robust and reliable purity assessment of this compound, a high-quality, end-capped C18 column is the recommended starting point. Its versatility and proven performance in separating aromatic compounds make it a dependable choice.[6][7]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, meaning it incorporates steps to ensure the method is performing as expected.
Objective: To determine the purity of synthesized this compound and identify potential impurities using RP-HPLC with UV detection.
Materials and Reagents:
-
Synthesized this compound
-
Reference standard of this compound (if available, >98% purity)
-
5-bromosalicylaldehyde (potential impurity standard)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (H₂O)
-
Formic acid (FA), analytical grade
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Workflow for Purity Assessment of this compound
Sources
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pp.bme.hu [pp.bme.hu]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
A Comparative Mechanistic Guide to Suzuki Coupling and Wittig Reactions of 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective functionalization of multifunctional molecules is paramount. 5-Bromo-2-butoxybenzaldehyde stands as a versatile scaffold, presenting two distinct reactive sites: a carbon-bromine bond amenable to cross-coupling and an aldehyde ready for nucleophilic attack. This guide, prepared from the perspective of a Senior Application Scientist, offers a deep dive into the mechanistic nuances of two powerful transformations applied to this substrate: the Suzuki-Miyaura coupling and the Wittig reaction. We will dissect the underlying principles, compare their synthetic utility, and provide detailed, field-tested protocols to empower your research and development endeavors.
Introduction to the Substrate: this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure is characterized by an aromatic ring substituted with a bromine atom, a butoxy group, and an aldehyde. The bromine atom serves as a handle for carbon-carbon bond formation through various cross-coupling reactions. The aldehyde functionality allows for chain elongation and the introduction of diverse structural motifs. The ortho-butoxy group, with its steric bulk and electronic donating effect, can significantly influence the reactivity of both the C-Br bond and the adjacent aldehyde, a key consideration in reaction planning.
Reaction I: The Suzuki-Miyaura Coupling at the C-Br Bond
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] For this compound, this reaction offers a direct route to 5-aryl-2-butoxybenzaldehydes, which are precursors to a wide range of complex molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and is influenced by the electronic and steric environment of the C-Br bond. The electron-donating butoxy group at the ortho position can modulate the electron density of the aromatic ring, potentially affecting the rate of this step.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) center. The base activates the organoboron species, facilitating the transfer of the aryl group to the palladium complex.
-
Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Sources
A Comparative Guide to the Properties and Reactivity of Butoxy vs. Methoxy Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical properties, reactivity, and performance of butoxy- and methoxy-substituted benzaldehydes. Understanding the nuanced differences dictated by the electronic and steric nature of their respective alkoxy substituents is critical for reaction optimization, mechanism elucidation, and rational molecular design in medicinal chemistry and materials science.
Core Principles: A Tale of Two Alkoxy Groups
The reactivity of the aldehyde functional group and the aromatic ring in 4-butoxybenzaldehyde and 4-methoxybenzaldehyde is primarily governed by the interplay of electronic and steric effects of the para-substituted alkoxy group (-OC₄H₉ vs. -OCH₃).
Electronic Effects: A Shared Identity
Both the methoxy and butoxy groups are classified as activating groups in the context of electrophilic aromatic substitution. This is due to the lone pairs on the oxygen atom, which donate electron density to the aromatic ring through resonance (a +R effect).[1] This resonance effect is stronger than their electron-withdrawing inductive effect (-I effect), resulting in a net electron-donating character.[1]
However, this increased electron density on the ring has an opposing effect on the carbonyl carbon. By pushing electron density towards the aldehyde, these groups decrease its electrophilicity, thus reducing its reactivity towards nucleophiles when compared to unsubstituted benzaldehyde.[1][2] The electronic difference between the butoxy and methoxy groups is minimal, as the resonance effect originates from the oxygen atom directly attached to the ring in both cases.[1]
Caption: Electronic effects of alkoxy groups on the benzaldehyde ring.
Steric Effects: The Key Differentiator
The most significant difference between the two substituents is their size. The n-butoxy group is considerably bulkier than the methoxy group.[1] This steric hindrance can impede the approach of reagents to the aldehyde functional group or to the ortho positions on the aromatic ring, influencing reaction rates and product distributions.[1][3]
Caption: Steric comparison of methoxy and butoxy groups.
Physicochemical Properties: A Comparative Analysis
The length of the alkyl chain significantly influences physical properties such as boiling point, density, and solubility. These parameters are critical for predicting the behavior of these compounds in both reaction mixtures and biological systems.[4]
| Property | 4-Methoxybenzaldehyde (Anisaldehyde) | 4-Butoxybenzaldehyde |
| Molecular Formula | C₈H₈O₂ | C₁₁H₁₄O₂[4] |
| Molecular Weight | 136.15 g/mol [4] | 178.23 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid[4] |
| Boiling Point | 248-249 °C[4] | 285 °C[4] |
| Density | 1.05 - 1.12 g/cm³ at 25 °C[4] | 1.031 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.570 - 1.573[4] | 1.539[5] |
| Water Solubility | 2 g/L[4] | Limited to poor solubility[6][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether[8] | Highly soluble in ethanol, methanol, ether[6][8] |
| Calculated LogP | 1.76 | 2.678[6] |
Analysis of Properties:
-
Boiling Point: 4-Butoxybenzaldehyde has a significantly higher boiling point due to its larger molecular weight and increased van der Waals forces.
-
Solubility and Lipophilicity: The longer butyl chain in 4-butoxybenzaldehyde increases its lipophilicity (as indicated by the higher LogP value) and decreases its solubility in water compared to 4-methoxybenzaldehyde.[6] Both compounds are readily soluble in common organic solvents.[6][8] This difference in lipophilicity can be a critical factor in drug design, affecting membrane permeability and interaction with hydrophobic binding pockets.[9]
Comparative Reactivity in Key Reactions
The interplay of electronic and steric factors leads to observable differences in reactivity across various common organic transformations.
| Reaction Type | Reactivity Trend vs. Benzaldehyde | Comparison: Butoxy vs. Methoxy | Rationale |
| Nucleophilic Addition | Both are less reactive.[1][10] | Butoxy may be slightly less reactive. | Both groups are electron-donating, reducing the electrophilicity of the carbonyl carbon.[1] The greater steric bulk of the butoxy group may further hinder the approach of a nucleophile.[1] |
| Oxidation | Both are more reactive.[1] | Reactivity is expected to be comparable. | Electron-donating groups stabilize the transition state, accelerating the reaction.[1] Since their electronic effects are similar, their oxidation rates should be similar. |
| Electrophilic Aromatic Substitution | Both are more reactive (activated rings). | Butoxy favors para-substitution more strongly. | Both are ortho, para-directing.[11] The steric hindrance of the butoxy group significantly disfavors substitution at the ortho position compared to the smaller methoxy group.[3][11] |
Applications in Drug Development
Both 4-butoxybenzaldehyde and 4-methoxybenzaldehyde are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[12][13] The alkoxybenzaldehyde scaffold is present in compounds investigated for a range of biological activities.
-
Tyrosinase Inhibition: Benzaldehyde and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin production.[4] It is suggested that the potency of inhibition may increase with the length of the alkyl chain, making 4-butoxybenzaldehyde a potentially stronger inhibitor than its methoxy counterpart.[4]
-
Synthetic Scaffolds: The aldehyde functionality allows for a variety of transformations, making these compounds versatile precursors for heterocyclic compounds and other complex structures with potential therapeutic activities.[12][14]
Experimental Protocols
Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis
This method involves the O-alkylation of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base.[15][16]
Caption: Workflow for the synthesis of 4-Butoxybenzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (1.0-1.2 eq) in N,N-dimethylformamide (DMF).[16] Stir the reaction mixture for approximately 20 minutes under a nitrogen atmosphere.[16]
-
Base Addition and Reaction: Add anhydrous potassium carbonate (K₂CO₃) (2-3 eq) to the mixture.[16] Heat the reaction to 70°C and stir for 20 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[16][17]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[16] Quench the reaction by adding excess water and extract the product with ethyl acetate (3x).[16][17]
-
Organic Phase Treatment: Combine the organic layers, wash several times with water, and then with brine.[18] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[18]
-
Purification and Isolation: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.[16] Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate mobile phase) to yield pure 4-butoxybenzaldehyde.[16][17]
Synthesis of 4-Methoxybenzaldehyde via Methylation
This protocol involves the methylation of 4-hydroxybenzaldehyde, typically using a methylating agent like dimethyl sulfate or methyl iodide.
Step-by-Step Methodology:
-
Dissolution and Deprotonation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2N NaOH).[19]
-
Methylation: While stirring, add dimethyl sulfate (1.0-1.1 eq) dropwise, maintaining the reaction temperature at 40-45°C.[19] Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.[19]
-
Reaction Completion: After the addition is complete, continue stirring for 30-60 minutes.[19]
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[19]
-
Purification and Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[19] After filtering, concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-methoxybenzaldehyde.[19]
Conclusion
While 4-butoxybenzaldehyde and 4-methoxybenzaldehyde share similar electronic properties due to their alkoxy substituents, their primary differences lie in their steric bulk and lipophilicity. The larger butoxy group leads to a higher boiling point, increased lipophilicity, and greater steric hindrance, which can significantly influence reaction regioselectivity and biological activity. The choice between these two reagents should be guided by the specific requirements of the application, whether it be optimizing a synthetic route where steric hindrance is a key factor or designing a bioactive molecule where lipophilicity plays a crucial role in its pharmacokinetics.
References
-
A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. Benchchem.
-
Technical Support Center: Synthesis of 4-Butoxybenzaldehyde. Benchchem.
-
Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde. Benchchem.
-
A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes for Drug Discovery and Scientific Research. Benchchem.
-
Technical Support Center: 4-Butoxybenzaldehyde Synthesis. Benchchem.
-
Buy 4-Butoxybenzaldehyde | 5736-88-9. Smolecule.
-
The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents. Benchchem.
-
4-Butoxybenzaldehyde: A Comprehensive Technical Guide. Benchchem.
-
An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications. Benchchem.
-
An In-Depth Technical Guide to 4-Butoxybenzaldehyde. Benchchem.
-
An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. Benchchem.
-
Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
-
A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution. Benchchem.
-
A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
-
An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents. Benchchem.
-
What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? ChemicalBook.
-
Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.
-
Method for synthesizing environment-friendly p-methoxybenzaldehyde. Google Patents.
-
Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.
-
addressing solubility issues of 4-Butoxybenzaldehyde in aqueous media. Benchchem.
-
4-Butoxybenzaldehyde. PubChem.
-
A Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals. Benchchem.
-
(A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. Allen.
-
How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? ChemicalBook.
-
A Spectroscopic Comparison of 4-Butoxybenzaldehyde and Its Precursors. Benchchem.
-
16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 4-Butoxybenzaldehyde | 5736-88-9 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Bromo-2-butoxybenzaldehyde Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive, in-depth technical comparison of the crystallographic analysis of 5-Bromo-2-butoxybenzaldehyde and its potential derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, from synthesis to final structural analysis. By comparing with structurally characterized analogs, we aim to provide a predictive framework for understanding the solid-state behavior of this class of compounds, which is crucial for applications in medicinal chemistry and materials science.
Introduction: The Structural Significance of Brominated Benzaldehydes
Halogenated organic compounds are a cornerstone of modern chemical and pharmaceutical research, with the halogen atom often playing a critical role in modulating a molecule's steric and electronic properties, and consequently its biological activity.[1][2] this compound (C₁₁H₁₃BrO₂) is a derivative of interest, combining a reactive aldehyde group suitable for forming complex structures like Schiff bases, a bromine atom capable of forming potent halogen bonds, and a flexible butoxy chain that can significantly influence crystal packing.
Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is the definitive method for understanding these molecular intricacies.[3][4] This guide will detail the necessary protocols for synthesis, crystallization, and X-ray analysis, while drawing critical comparisons with known structures to forecast the crystallographic behavior of novel this compound derivatives.
Part 1: Synthesis and Crystallization Strategies
The journey to a crystal structure begins with the pure, crystalline material. The choice of synthesis and crystallization methods is paramount and directly impacts the quality of the final diffraction data.
Proposed Synthesis of this compound
A logical and efficient route to the target compound is the Williamson ether synthesis, starting from the commercially available 5-bromosalicylaldehyde. This reaction is favored for its high yield and straightforward purification.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in dry N,N-Dimethylformamide (DMF). The K₂CO₃ acts as a base to deprotonate the hydroxyl group.
-
Alkylation: To the stirred solution, add 1-bromobutane (1.2 eq) dropwise. The butoxy group is introduced via an Sₙ2 reaction.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the organic product.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield pure this compound. A similar methodology has been proven effective for the methylation of related brominated benzaldehydes.[5]
Crystallization: The Art and Science of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. The flexible butoxy chain in our target molecule may inhibit straightforward crystallization. Therefore, a comparative approach to crystallization techniques is essential.
Table 1: Comparison of Crystallization Techniques for Benzaldehyde Derivatives
| Technique | Principle | Advantages | Disadvantages | Suitability for Target Compound |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[6] | Simple setup; effective for moderately soluble compounds. | Can lead to "oiling out" if solubility is too high; difficult to control nucleation. | High. A good starting point with a range of solvents (e.g., ethanol, dichloromethane, acetone). |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble.[6] | Excellent control over the rate of supersaturation; ideal for small quantities. | Requires careful selection of solvent/anti-solvent pairs. | Very High. Recommended for optimizing initial hits from slow evaporation. A vial of a dichloromethane solution inside a beaker of hexane is a classic setup. |
| Cooling | The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution. | Can produce high-quality crystals; effective for compounds with a steep solubility-temperature gradient. | Requires a programmable cooling bath for best results; risk of rapid precipitation. | Moderate. The butoxy group may make the compound too soluble even at low temperatures. |
Protocol 2: Crystallization by Vapor Diffusion
-
Solution Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., 0.5 mL of dichloromethane) in a small, open vial.
-
System Setup: Place this inner vial inside a larger, sealable vial or beaker containing a small volume (e.g., 2-3 mL) of an anti-solvent (e.g., hexane).
-
Equilibration: Seal the outer container and leave it undisturbed in a vibration-free location. The more volatile solvent from the inner vial will slowly diffuse out while the anti-solvent vapor diffuses in, gradually inducing crystallization.
-
Crystal Harvesting: Monitor for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Part 2: Single-Crystal X-ray Diffraction and Data Analysis
Once a suitable crystal is obtained, the process of elucidating its structure begins. This involves a standardized yet highly technical workflow.[7]
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a cryo-loop, which is then placed on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100-150 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage. Data is typically collected using molybdenum (Mo Kα, λ = 0.71073 Å) radiation.[4] A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed using specialized software.[8][9]
-
Integration: The software identifies the diffraction spots, determines the unit cell parameters and crystal lattice symmetry, and integrates the intensity of each reflection.
-
Scaling and Merging: The integrated intensities from all images are scaled to correct for experimental variations (e.g., beam intensity fluctuations) and merged into a single reflection file.
-
-
Structure Solution and Refinement:
-
Solution: The initial positions of the atoms are determined from the diffraction data using direct methods. The heavy bromine atom in the structure will be particularly useful as a phasing marker.
-
Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions. The final model is validated by checking crystallographic R-factors and using tools like CheckCIF.
-
Part 3: A Comparative Guide to Structural Features
While no crystal structure for this compound derivatives is currently deposited in the Cambridge Structural Database (CSD), we can predict their solid-state behavior by comparing the crystallographic data of closely related analogs.[10][11] The key is to understand how the replacement of a hydroxyl group with a butoxy group, and the presence of the bromine atom, will dictate intermolecular interactions.
Table 2: Comparative Crystallographic Data of Related Benzaldehyde Derivatives
| Parameter | 5-Bromo-2-hydroxybenzonitrile[12] | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde[13] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[14] | This compound (Predicted) |
| Chemical Formula | C₇H₄BrNO | C₁₁H₁₃BrO₂ | C₁₃H₁₀BrNO | C₁₁H₁₃BrO₂ |
| Molecular Weight | 198.01 g/mol | 257.11 g/mol | 276.13 g/mol | 257.12 g/mol [15] |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P-1 | Pbca | P2₁2₁2₁ | P2₁/c or Pbca (likely centrosymmetric) |
| Key Interactions | Strong O-H···N hydrogen bonds forming one-dimensional chains. | Strong intramolecular O-H···O hydrogen bond between hydroxyl and aldehyde. | Strong intermolecular O-H···N hydrogen bonds forming infinite chains. | No H-bond donors. Weaker C-H···O interactions, potential C-Br···O halogen bonds, and van der Waals forces will dominate. |
Analysis and Prediction:
-
Hydrogen Bonding: The most significant difference is the absence of a hydroxyl proton in this compound. The analogs listed in Table 2 all feature strong, directional O-H···N or O-H···O hydrogen bonds that act as the primary organizing force in their crystal lattices.[12][13][14] In our target compound, this primary interaction is removed. The butoxy oxygen can only act as a hydrogen bond acceptor. This will lead to a fundamentally different and likely less robust packing arrangement.
-
Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. This interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile like an oxygen atom, could be a key structure-directing element, especially in the absence of strong hydrogen bonds.
-
Role of the Butoxy Group: The flexible n-butyl chain introduces significant conformational freedom. It will likely engage in weaker C-H···O and van der Waals interactions. Its bulkiness will prevent the close, planar packing seen in some simpler salicylaldehyde derivatives and could lead to interdigitated packing motifs.
Conclusion
The X-ray crystallographic analysis of this compound derivatives presents a unique challenge due to the interplay between the flexible butoxy group and the potential for halogen bonding, all in the absence of strong hydrogen bond donors. This guide provides a robust framework for approaching this problem, from rational synthesis and comparative crystallization strategies to a detailed workflow for data collection and analysis. By leveraging structural data from related compounds, researchers can make informed predictions about the solid-state behavior of these molecules, accelerating the design and development of new chemical entities with tailored properties. The protocols and comparative insights provided herein are designed to be a self-validating system, grounding future experimental work in established, authoritative methodologies.
References
-
University of Montana. Small Molecule X-Ray Diffraction Facility. Available at: [Link]
-
Open Oregon Educational Resources. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry. Available at: [Link]
-
ResearchGate. (PDF) A beginner's guide to X-ray data processing. Available at: [Link]
-
Portland Press. A beginner's guide to X-ray data processing | The Biochemist. Available at: [Link]
-
Unknown. ORGANIC HALOGEN COMPOUNDS. Available at: [Link]
-
National Institutes of Health. Perspective on halogenated organic compounds - PMC. Available at: [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
-
Creative Biostructure. X-ray Diffraction Data Collection. Available at: [Link]
-
International Union of Pure and Applied Chemistry. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
Unknown. Guide for crystallization. Available at: [Link]
-
YouTube. What Are Halogenated Organic Compounds? - Chemistry For Everyone. Available at: [Link]
-
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]
-
Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka. Available at: [Link]
-
National Institutes of Health. 5-Bromo-2-hydroxybenzonitrile - PMC. Available at: [Link]
- Google Patents. Electrochemical synthesis method of benzaldehyde derivative.
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available at: [Link]
-
ChemSynthesis. 2-butoxybenzaldehyde - 7091-13-6, C11H14O2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
YouTube. Making benzaldehyde - Sommelet reaction. Available at: [Link]
-
CCDC. Search - Access Structures. Available at: [Link]
- Google Patents. A kind of preparation method of benzaldehyde and its derivative.
-
NIST. Benzaldehyde, 5-bromo-2-hydroxy- -- the NIST WebBook. Available at: [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
PubChem. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179. Available at: [Link]
- Google Patents. Benzaldehyde derivatives, their preparation and application.
Sources
- 1. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. unifr.ch [unifr.ch]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Kinetic Studies of 5-Bromo-2-butoxybenzaldehyde Reactions
This guide provides a comprehensive comparison of the reaction kinetics of 5-Bromo-2-butoxybenzaldehyde and its alternatives in key organic transformations. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and offers field-proven insights into reaction monitoring and data interpretation.
Introduction: The Significance of this compound in Synthesis
This compound is a versatile aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a butoxy group on the benzene ring, offers unique electronic and steric properties that influence its reactivity. The bromine atom acts as a useful handle for further functionalization via cross-coupling reactions, while the butoxy group can modulate solubility and interact with biological targets. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, controlling product formation, and developing robust manufacturing processes.
This guide will explore the kinetic profiles of this compound in three fundamental reaction classes: condensation, oxidation, and reduction. We will compare its performance with relevant alternative aldehydes, providing a framework for rational substrate selection and reaction design.
Comparative Kinetic Analysis: this compound vs. Alternative Aldehydes
Direct kinetic data for this compound is not extensively available in the public domain. Therefore, this guide will draw upon established principles of physical organic chemistry and available data for structurally related benzaldehydes to provide a comparative analysis. The electronic effects of the bromo (weakly deactivating, electron-withdrawing through induction, electron-donating through resonance) and butoxy (activating, electron-donating through resonance) substituents will be considered in predicting its reactivity.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction, often employed in the synthesis of pharmacologically active compounds. The reaction involves the condensation of an aldehyde with an active methylene compound.
Comparative Kinetic Data for Knoevenagel Condensation
| Aldehyde | Substituent Effects | Expected Relative Rate |
| Benzaldehyde | Unsubstituted (Reference) | 1.00 |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | > 1.00 |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | < 1.00 |
| This compound | Electron-Donating (Butoxy) & Weakly Electron-Withdrawing (Bromo) | Slightly < 1.00 |
This prediction is based on the general principle that electron-withdrawing groups accelerate the rate of nucleophilic attack on the carbonyl carbon, while electron-donating groups decelerate it.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring.
Comparative Kinetic Data for Oxidation of Substituted Benzaldehydes
Kinetic studies on the oxidation of various substituted benzaldehydes by oxidizing agents like benzyltrimethylammonium chlorobromate (BTMACB) provide a valuable benchmark.
| Substituent | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| H | 1.37 |
| 2-NO₂ | 0.04 |
| 3-NO₂ | 0.02 |
| 4-NO₂ | 0.01 |
| 2-CH₃ | 3.45 |
| 3-CH₃ | 2.15 |
| 4-CH₃ | 1.89 |
Data from a study on the oxidation of monosubstituted benzaldehydes by BTMACB in aqueous acetic acid.
Based on this data, electron-donating groups (like methyl) increase the reaction rate, while electron-withdrawing groups (like nitro) decrease it. The butoxy group in this compound is electron-donating, suggesting it would have a faster oxidation rate than benzaldehyde. The bromo substituent's effect is less straightforward but is generally considered to be rate-retarding in this context. The net effect would likely result in a reaction rate comparable to or slightly faster than benzaldehyde.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a common synthetic step. The reactivity of the aldehyde is again influenced by the electronic properties of the ring substituents. Electron-withdrawing groups generally increase the rate of reduction by hydride reagents like sodium borohydride (NaBH₄) by making the carbonyl carbon more electrophilic.
Expected Reactivity in Reduction
| Aldehyde | Substituent Effects | Expected Relative Rate of Reduction |
| Benzaldehyde | Unsubstituted (Reference) | 1.00 |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | > 1.00 |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | < 1.00 |
| This compound | Electron-Donating (Butoxy) & Weakly Electron-Withdrawing (Bromo) | Slightly < 1.00 |
Experimental Protocols for Kinetic Studies
The following protocols provide detailed, step-by-step methodologies for conducting kinetic studies on this compound and its alternatives.
General Workflow for Kinetic Analysis
Caption: Simplified mechanism of the Knoevenagel condensation.
General Oxidation Mechanism of Benzaldehydes
Caption: A possible pathway for the oxidation of benzaldehydes.
Conclusion and Future Directions
This guide provides a foundational framework for approaching the kinetic studies of this compound. While direct kinetic data remains a gap in the literature, the comparative analysis and detailed protocols presented here offer a robust starting point for researchers. The predicted reactivity, based on the electronic properties of the substituents, provides a rational basis for experimental design.
Future work should focus on generating empirical kinetic data for the reactions of this compound to validate these predictions. Such studies will not only contribute to a deeper understanding of its chemical behavior but also facilitate its application in the development of novel pharmaceuticals and functional materials.
References
-
Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]
- Srinivasan, C., Rajagopal, S., & Chellamani, A. (1992). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Journal of the Indian Chemical Society, 69, 342-344.
-
Sharma, V., Sethiya, A., & Sharma, P. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. International Journal of Chemical Kinetics, 32(10), 615-622. [Link]
-
Jones, G. (Ed.). (2004). The Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
A Comparative Guide to the Synthesis of 5-Bromo-2-butoxybenzaldehyde: Benchmarking Classical and Modern Synthetic Methods
Introduction
5-Bromo-2-butoxybenzaldehyde is a key substituted benzaldehyde intermediate, valuable in the synthesis of complex organic molecules for pharmaceuticals and materials science. Its structure, featuring an aldehyde for further elaboration, a bromo-substituent for cross-coupling reactions, and a butoxy chain, makes it a versatile building block. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in organic and medicinal chemistry.
This guide provides an in-depth comparison of the traditional Williamson ether synthesis with modern palladium-catalyzed methods for the preparation of this compound. We will analyze the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics to guide chemists in selecting the optimal synthetic strategy for their specific needs.
Retrosynthetic Analysis
The primary disconnection for this compound logically occurs at the ether linkage. This leads to two principal synthetic strategies starting from the readily available precursor, 5-bromo-2-hydroxybenzaldehyde.
Caption: Retrosynthetic analysis of this compound.
Method 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.
Mechanism & Rationale
The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde. A moderately weak base, such as potassium carbonate (K₂CO₃), is the preferred choice.[1] Its use is critical because stronger bases, like sodium hydroxide, could lead to undesirable side reactions with the aldehyde functional group (e.g., Cannizzaro reaction). The resulting phenoxide is a potent nucleophile that readily displaces the bromide from 1-bromobutane. Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal as they solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the reaction.
Caption: Reaction scheme for the Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone (10 mL per 1 g of aldehyde), add potassium carbonate (1.5 eq).
-
Activation: Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition: Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash sequentially with 1M NaOH solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a solid.[1]
Method 2: A Modern Alternative - Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming C-N bonds.[2][3] Its counterpart, the Buchwald-Hartwig C-O coupling (etherification), provides a powerful, modern alternative for synthesizing aryl ethers under conditions that are often milder and more functional-group tolerant than classical methods.[4]
Mechanism & Rationale
This catalytic cycle involves a Pd(0) species, which undergoes oxidative addition into the aryl bromide (C-Br) bond of 5-bromo-2-hydroxybenzaldehyde. The resulting Pd(II) complex then coordinates with the butoxide (formed from butanol and a strong base like sodium tert-butoxide). Reductive elimination from this complex yields the desired aryl ether product and regenerates the Pd(0) catalyst. The choice of ligand is critical; sterically hindered phosphine ligands (e.g., Xantphos, BrettPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O Coupling.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Setup: In a nitrogen-purged glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.5 eq).
-
Reagents: Add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous toluene (5 mL per 1 mmol of aldehyde).
-
Addition: Add n-butanol (1.5 eq) via syringe.
-
Reaction: Seal the vial and heat the mixture at 80-110°C for 12-24 hours. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the pure product.
Performance Comparison: Williamson vs. Buchwald-Hartwig
The choice between a classical and a modern synthetic method depends on several factors, including scale, cost, available equipment, and desired purity.
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling | Rationale & Insights |
| Yield | 75-90% (Typical) | 85-98% (Potential) | Buchwald-Hartwig couplings are often higher yielding, especially for sterically hindered substrates where SN2 reactions may be sluggish. |
| Reaction Time | 4-8 hours | 12-24 hours | The classical method is generally faster, making it suitable for rapid, small-scale syntheses. Catalytic cycles can be slower. |
| Temperature | ~56°C (Acetone reflux) | 80-110°C | The Williamson synthesis proceeds under milder heating conditions. Buchwald-Hartwig requires higher temperatures to drive the catalytic cycle. |
| Reagents/Catalyst | Inexpensive base (K₂CO₃) and alkyl halide. | Expensive Pd catalyst and phosphine ligand. | For large-scale synthesis, the cost of the catalyst system for the Buchwald-Hartwig reaction can be a significant drawback. |
| Setup Complexity | Simple, standard glassware. | Requires inert atmosphere (glovebox/Schlenk line) due to air-sensitive catalyst. | The operational simplicity of the Williamson synthesis is a major advantage, requiring no specialized equipment. |
| Green Chemistry | Uses stoichiometric base; solvents can be recycled. | Low catalyst loading is a plus, but transition metal residues can be a concern. | Both methods have pros and cons. Metal contamination in the final product is a critical consideration in pharmaceutical applications. |
Future Outlook: C-H Activation Strategies
A frontier in synthetic chemistry is the direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials.[6] A hypothetical, highly efficient synthesis of this compound could involve the direct ortho-C–H butoxylation of 4-bromobenzaldehyde. This would use a transient directing group to guide a transition metal catalyst to the C-H bond adjacent to the aldehyde.[7] While specific protocols for this exact transformation are still emerging, this strategy represents a significant potential for step-economy and waste reduction in the future.
Conclusion
For the synthesis of this compound, both the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling represent viable and effective methods.
-
The Williamson Ether Synthesis stands out for its operational simplicity, low cost, and use of readily available reagents. It is an excellent choice for large-scale production and for laboratories without access to specialized inert atmosphere equipment.
-
The Buchwald-Hartwig C-O Coupling offers potentially higher yields and broader substrate scope, making it a powerful tool for complex molecule synthesis in a research and development setting where maximizing yield on a small scale is paramount.
The ultimate choice of method should be guided by a careful evaluation of the specific project goals, balancing the trade-offs between cost, speed, yield, and operational complexity.
References
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
-
Dey, A., et al. (2017). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(1), 97-105. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
-
Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. Available at: [Link]
- Acharya, S. S., et al. (2025). Strategies for C−H activation of aromatic aldehydes. Advanced Synthesis & Catalysis.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Sharma, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1275, 134676. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-2-butoxybenzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-Bromo-2-butoxybenzaldehyde, a halogenated aromatic aldehyde, adherence to specific disposal protocols is not merely a matter of compliance but a critical safety imperative. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste streams.
Section 1: Hazard Profile and Core Safety Data
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While comprehensive toxicological data for this compound is not extensively published, its structure as a brominated aldehyde allows for a reliable hazard assessment based on analogous compounds and established chemical principles. The primary hazards include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed or absorbed through the skin.[1][2]
The presence of a bromine atom on the aromatic ring is the single most important factor for its waste classification. During high-temperature incineration, the designated disposal method for such compounds, the bromine can form acidic gases like hydrogen bromide (HBr), which requires specialized scrubbers and handling procedures at the disposal facility.[1][3]
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 515148-88-6 | [4][5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [4][5] |
| Primary Hazard Class | Halogenated Organic Compound | [3][6] |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed/Inhaled | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr) | [1] |
Section 2: The Critical Mandate: Waste Segregation
The foundational principle for disposing of this compound is strict waste segregation. Its classification as a halogenated organic waste dictates that it must never be mixed with other waste streams.[3][8]
Causality Behind Segregation:
-
Disposal Technology: Halogenated wastes require incineration in specialized facilities equipped with acid gas scrubbers to neutralize compounds like HBr formed during combustion.[3][9] Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and complexity.[6][10]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict segregation of hazardous waste streams.[11][12] Improper mixing is a common and serious regulatory violation.[10]
-
Safety: Mixing halogenated compounds with incompatible chemicals, such as strong acids or bases, can trigger unforeseen and dangerous reactions.[3]
Segregation Protocol:
-
DO collect this compound and any solvents (like dichloromethane or chloroform) or materials contaminated with it in a designated "Halogenated Organic Waste" container.[3][8]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexanes, ethyl acetate).
-
DO NOT mix with aqueous waste streams (acids, bases, salt solutions).[3]
-
DO NOT mix with strong oxidizing or reducing agents.[10]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory setting, often designated as a Satellite Accumulation Area (SAA).[13]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles as described by OSHA regulations.[1]
-
Body Protection: A standard laboratory coat is required.
-
Process Location: Always handle the chemical and its waste inside a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
Step 2: Select and Prepare the Waste Container
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle designed for chemical waste.[14] Ensure the container is in good condition, free of leaks, and has a secure, threaded screw-top cap.[8][10]
-
Vessel Integrity: Never use food-grade containers like milk jugs, as they are not designed for chemical storage and can degrade.[10]
Step 3: Label the Container (Pre-accumulation)
-
Timing is Critical: The waste container must be labeled before the first drop of waste is added.[8] An unlabeled container of waste is a serious safety and compliance risk.
-
Label Contents: The label must clearly state:
Step 4: Accumulate Waste in the SAA
-
Adding Waste: Carefully transfer waste into the container. This includes:
-
Unused or excess solid this compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, gloves, and absorbent paper used for cleaning minor spills. These items must also be treated as hazardous waste.[14]
-
-
Keep it Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[8][10] This is one of the most frequent EPA violations and is crucial for preventing the release of volatile organic compounds (VOCs).[10]
Step 5: Final Steps for Disposal
-
Container Capacity: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]
-
Request Pickup: Once the container is full, the experiment is complete, or waste has been accumulated for a designated period (e.g., 12 months for academic labs under Subpart K), arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[15]
-
Secure Storage: While awaiting pickup, ensure the container is stored in a designated SAA, away from incompatible materials, and within secondary containment (such as a chemical-resistant tub) to contain potential leaks.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Decision workflow for proper segregation of this compound waste.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Segregation Guide. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Hazardous Waste Disposal Guidelines. Purdue University.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- Halogenated Solvents in Laboratories. Temple University.
- Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
- Safety Data Sheet (5-Bromosalicylaldehyde). Fisher Scientific.
- Safety Data Sheet (4-Butoxybenzaldehyde). Fisher Scientific.
- Safety Data Sheet (2-Bromo-5-fluorobenzaldehyde). Thermo Fisher Scientific.
- Safety Data Sheet (5-Bromo-2-anisaldehyde). Fisher Scientific.
- This compound CAS#: 515148-88-6. ChemWhat.
- Safety Data Sheet (5-Bromo-2-fluorobenzonitrile). Sigma-Aldrich.
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2. PubChem.
- 515148-88-6 | this compound. BLD Pharm.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. chemwhat.com [chemwhat.com]
- 5. 515148-88-6|this compound|BLD Pharm [bldpharm.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. p2infohouse.org [p2infohouse.org]
- 10. pfw.edu [pfw.edu]
- 11. needle.tube [needle.tube]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-butoxybenzaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromo-2-butoxybenzaldehyde demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Core Principles of Protection: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic system of protection. Each component of your PPE serves a specific function, and their combined use creates a barrier against the potential hazards of this compound.
Eye and Face Protection: Your First Line of Defense
Accidental splashes are a significant risk in any laboratory setting. The eyes are particularly vulnerable to chemical injury, making robust protection a non-negotiable starting point.
-
Minimum Requirement: Safety glasses with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory for all handling activities.[3][4]
-
Best Practice for Splash Risks: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, chemical safety goggles should be worn.[5] Goggles provide a complete seal around the eyes, offering superior protection against liquids and vapors.
-
Maximum Protection: When the risk of a significant splash is high, a full-face shield should be worn in conjunction with safety goggles.[3] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of chemical exposure. Consequently, selecting the appropriate gloves is critical for preventing skin irritation and potential absorption of the compound.[6]
-
Recommended Glove Types: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals.[3]
-
Pre-Use Inspection: Always inspect gloves for any signs of damage, such as tears or punctures, before use.[1] Compromised gloves offer no protection.
-
Proper Technique: Don gloves and doff them correctly to avoid contaminating your skin. Wash your hands thoroughly after removing gloves.
Skin and Body Protection: Shielding Against Contamination
Protecting your street clothes and underlying skin from contamination is a fundamental aspect of laboratory safety.
-
Standard Attire: A clean, buttoned laboratory coat should be worn at all times when handling this compound.[3]
-
Enhanced Protection: For tasks that involve a higher risk of splashes or spills, consider using a chemically resistant apron over your lab coat.[6] In scenarios with a high risk of exposure, fire/flame-resistant and impervious clothing should be considered.[3][7]
Respiratory Protection: Safeguarding Your Inhalation Pathway
While generally not required for handling small quantities in a well-ventilated area, respiratory protection becomes crucial under specific conditions.
-
Ventilation is Key: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][8]
-
When to Use a Respirator: If you are working in an area with inadequate ventilation, or if the procedure may generate dust or aerosols, a NIOSH-approved respirator is necessary.[3][4] The specific type of respirator and cartridge should be chosen based on a thorough risk assessment of the planned procedure.
Quantitative Data Summary: PPE at a Glance
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133. A face shield is recommended for high-risk operations.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene are suitable choices. Always inspect for damage before use.[3] |
| Skin and Body Protection | Laboratory coat | Consider a chemically resistant apron for added protection during high-risk tasks.[3][6] |
| Respiratory Protection | Not generally required with proper ventilation | Use a NIOSH-approved respirator if dust or aerosols are generated or if ventilation is inadequate.[3][4] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring environmental responsibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that your designated workspace is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[4][9]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, followed by safety glasses or goggles, and finally, gloves.
-
Handling the Compound: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1] Avoid generating dust.[4] Do not eat, drink, or smoke in the handling area.[7]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat. Wash your hands thoroughly with soap and water after completing your work.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Chemical Waste: All waste containing this compound must be treated as hazardous.[1][10] Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept tightly closed and stored in a secure area.[1]
-
Contaminated PPE: Disposable PPE, such as gloves, that has been contaminated should be placed in a sealed bag and disposed of as hazardous waste.[7]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[10] Do not empty into drains.[11]
By integrating these principles and protocols into your daily laboratory operations, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.
References
- BenchChem. (2025). Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. BenchChem.
- Thermo Fisher Scientific. (2009, June 9).
- Safety D
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific. (2014, September 5).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010, October 15).
- Safety D
- Safety D
- BenchChem. (2025). Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde. BenchChem.
- Apollo Scientific. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
